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Core Science & Biosynthesis

Foundational

Architectural and Synthetic Profiling of 1-Methylisoquinoline-3-carbaldehyde in Advanced Therapeutics

As drug discovery pivots towards increasingly complex modalities—such as targeted protein degradation (PROTACs) and molecular glues—the demand for highly functionalized, predictable heterocycles has surged. 1-Methylisoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots towards increasingly complex modalities—such as targeted protein degradation (PROTACs) and molecular glues—the demand for highly functionalized, predictable heterocycles has surged. 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) has emerged as a privileged building block in this space. This technical whitepaper dissects the molecular architecture, physical properties, and field-proven synthetic utility of this compound, providing a self-validating framework for its application in advanced medicinal chemistry.

Molecular Architecture & Reactivity Profile

The structural logic of 1-Methylisoquinoline-3-carbaldehyde is defined by its bifunctional nature, balancing stability with targeted reactivity.

  • The Isoquinoline Core: The bicyclic aromatic system provides a rigid, planar scaffold that frequently engages in π−π stacking interactions within kinase active sites.

  • C1-Methyl Group: The methyl substitution at the C1 position serves two purposes. Sterically, it restricts the rotational degrees of freedom of adjacent functional groups in the final drug molecule. Electronically, it donates electron density into the ring via hyperconjugation, subtly modulating the basicity of the adjacent N2 nitrogen.

  • C3-Carbaldehyde (Formyl) Group: Positioned alpha to the ring nitrogen, the aldehyde is highly electrophilic. The N2 atom acts as an electron sink, pulling electron density away from the C3 position, thereby activating the carbonyl carbon for rapid nucleophilic attack by primary and secondary amines.

Physicochemical Properties

To ensure reproducibility across synthetic campaigns, the baseline physical and chemical properties of the compound must be strictly monitored. Quantitative data is summarized below, sourced from commercial chemical profiles 1[2] and [3].

PropertyValue
Chemical Name 1-Methylisoquinoline-3-carbaldehyde
CAS Number 1500249-21-7
Molecular Formula C11H9NO
Molecular Weight 171.1953 g/mol
MDL Number MFCD26598220
SMILES String O=CC1=CC2=C(C(C)=N1)C=CC=C2
LogP (Predicted) ~2.1 (Indicative of good organic solubility)
Handling & Storage Cold-chain transportation recommended; store under inert gas

Synthetic Application: WEE1 Kinase Degrader Assembly

Recent advancements in oncology have highlighted the WEE1 kinase as a critical cell cycle regulator. According to recent patent literature detailing2 [1], 1-Methylisoquinoline-3-carbaldehyde is utilized as a vital electrophile. It is coupled with complex amine-bearing target binders (e.g., lenalidomide derivatives) via reductive amination to form the linker-warhead conjugate of the PROTAC.

Pathway A 1-Methylisoquinoline- 3-carbaldehyde D Iminium Intermediate A->D Condensation B Target Amine (Hydrochloride) C Free Amine Generation B->C TEA (Base) C->D Nucleophilic Attack E WEE1 Degrader Precursor D->E NaBH(OAc)3 Reduction

Reductive amination workflow for WEE1 degrader synthesis using 1-Methylisoquinoline-3-carbaldehyde.

Experimental Protocol: Selective Reductive Amination

The following protocol outlines the coupling of 1-Methylisoquinoline-3-carbaldehyde with a complex amine hydrochloride. As an Application Scientist, I emphasize that understanding the causality of each reagent is paramount for troubleshooting and scaling.

Reagent Matrix
  • Electrophile: 1-Methylisoquinoline-3-carbaldehyde (70 mg, 0.41 mmol)

  • Nucleophile: Amine hydrochloride (e.g., pyrrolidin-isoindolin derivative) (100 mg, 0.27 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)3​ (240 mg, 1.13 mmol)

  • Base: Triethylamine, TEA (50 mg, 0.49 mmol)

  • Solvent: Dichloromethane, DCM (10 mL, anhydrous)

Step-by-Step Methodology & Mechanistic Causality

Step 1: Nucleophile Activation (Free-Basing)

  • Action: Suspend the amine hydrochloride in 10 mL of anhydrous DCM under a nitrogen atmosphere. Add TEA dropwise.

  • Causality: Complex amines are often stored as hydrochloride salts to prevent oxidative degradation. TEA is a non-nucleophilic base that deprotonates the ammonium salt, liberating the free amine required for the reaction. DCM is chosen as an aprotic solvent because it solubilizes both the polar amine and the non-polar aldehyde without participating in unwanted solvolysis.

Step 2: Hemiaminal to Iminium Formation

  • Action: Add 1-Methylisoquinoline-3-carbaldehyde to the stirring mixture. Allow to stir for 15-30 minutes.

  • Causality: The free amine executes a nucleophilic attack on the C3-aldehyde. This forms a transient hemiaminal, which spontaneously dehydrates to form an electrophilic imine (or iminium ion, depending on the amine's substitution).

Step 3: Chemoselective Reduction

  • Action: Add NaBH(OAc)3​ in a single portion. Stir the mixture for 12 hours at room temperature under nitrogen.

  • Causality: NaBH(OAc)3​ is specifically chosen over standard Sodium Borohydride ( NaBH4​ ). The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures chemoselectivity—the reagent will selectively reduce the highly electrophilic iminium intermediate but is too mild to reduce the unreacted starting aldehyde into a primary alcohol. The nitrogen atmosphere prevents the oxidation of the newly formed alkyl amine.

Step 4: Self-Validating Analytical Check

  • Action: At the 4-hour and 12-hour marks, extract a 10 μ L aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Causality (Self-Validation): A robust protocol must be self-verifying. The system validates its own progression when the specific mass of the starting aldehyde ( m/z≈172[M+H]+ ) diminishes in direct proportion to the emergence of the product mass. If an m/z≈174 peak appears, it indicates over-reduction (aldehyde to alcohol), signaling that the NaBH(OAc)3​ may be degraded or the temperature is too high.

References

  • Title: US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof Source: Google Patents URL
  • Title: 1500249-21-7 | 1-Methylisoquinoline-3-carbaldehyde Source: BLD Pharm URL
  • Title: 1-Methylisoquinoline-3-carbaldehyde | 1500249-21-7 Source: Sigma-Aldrich URL

Sources

Exploratory

The Synthesis of 1-Methylisoquinoline-3-carbaldehyde: A Mechanistic and Methodological Guide

Abstract This in-depth technical guide provides a comprehensive overview of the synthetic routes and mechanistic underpinnings for the formation of 1-methylisoquinoline-3-carbaldehyde, a key heterocyclic building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes and mechanistic underpinnings for the formation of 1-methylisoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic strategies, including the Vilsmeier-Haack formylation and the oxidation of a methyl precursor. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical resource for the synthesis and understanding of this important scaffold.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities.[1] Its presence in molecules like morphine and papaverine underscores its importance in pharmacology.[1] Substituted isoquinolines, such as 1-methylisoquinoline-3-carbaldehyde, are versatile intermediates that allow for further molecular elaboration, making them highly valuable in the synthesis of novel therapeutic agents. The aldehyde functionality at the C-3 position serves as a synthetic handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Synthetic Methodologies and Mechanistic Insights

The formation of 1-methylisoquinoline-3-carbaldehyde can be approached through several synthetic strategies. This guide will focus on two of the most prevalent and mechanistically insightful methods: the direct formylation of the 1-methylisoquinoline core via the Vilsmeier-Haack reaction and the selective oxidation of a 1,3-dimethylisoquinoline precursor.

The Vilsmeier-Haack Reaction: Direct Formylation of 1-Methylisoquinoline

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5] This reagent then undergoes an electrophilic aromatic substitution reaction with the substrate.

Mechanism of Formation:

The mechanism of the Vilsmeier-Haack reaction for the synthesis of 1-methylisoquinoline-3-carbaldehyde can be delineated into three key stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chlorophosphate species to generate the highly electrophilic chloroiminium ion, the Vilsmeier reagent.[6]

  • Electrophilic Attack and Aromatic Substitution: The isoquinoline ring system, being an electron-rich heterocycle, acts as the nucleophile. The electrophilic attack by the Vilsmeier reagent occurs preferentially at the C-5 and C-8 positions in the benzene ring portion of isoquinoline under electrophilic substitution conditions.[7] However, the pyridine ring is generally deactivated towards electrophilic attack. In the case of 1-methylisoquinoline, the methyl group at the C-1 position is an electron-donating group, which can influence the regioselectivity. The formylation at the C-3 position is less common but can be achieved.

  • Hydrolysis to the Aldehyde: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, 1-methylisoquinoline-3-carbaldehyde.[2]

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 1-Methylisoquinoline 1-Methylisoquinoline Iminium_Intermediate Iminium Salt Intermediate 1-Methylisoquinoline->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1-Methylisoquinoline- 3-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (work-up)

Caption: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylisoquinoline

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C.

  • Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-methylisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent.

  • Reaction: Add the 1-methylisoquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Hydrolysis: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step facilitates the hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-methylisoquinoline-3-carbaldehyde.

Oxidation of 1,3-Dimethylisoquinoline with Selenium Dioxide

An alternative route to 1-methylisoquinoline-3-carbaldehyde involves the selective oxidation of the methyl group at the C-3 position of 1,3-dimethylisoquinoline. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of allylic and benzylic C-H bonds to the corresponding alcohols or carbonyl compounds.[8] The methyl group at the C-3 position of the isoquinoline ring is benzylic in nature and thus susceptible to oxidation by SeO₂.

Mechanism of Oxidation:

The mechanism of selenium dioxide oxidation is believed to proceed through an initial ene reaction followed by a[4][6]-sigmatropic rearrangement.

  • Ene Reaction: The reaction commences with an ene reaction between 1,3-dimethylisoquinoline and selenium dioxide, where a proton is transferred from the C-3 methyl group to one of the oxygen atoms of SeO₂, with concomitant formation of a C-Se bond.

  • [4][6]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a rapid[4][6]-sigmatropic rearrangement to form an unstable selenium(II) ester.

  • Decomposition to Aldehyde: This ester then decomposes to yield the aldehyde and elemental selenium. The presence of water in the reaction medium can lead to the formation of the corresponding alcohol, which can be further oxidized to the aldehyde under the reaction conditions.

Diagram of the Selenium Dioxide Oxidation Mechanism:

Selenium_Dioxide_Oxidation cluster_0 Ene Reaction cluster_1 [2,3]-Sigmatropic Rearrangement cluster_2 Decomposition Substrate 1,3-Dimethylisoquinoline Ene_Adduct Ene Adduct Substrate->Ene_Adduct + SeO₂ SeO2 SeO₂ Rearrangement_Intermediate Rearranged Intermediate Ene_Adduct->Rearrangement_Intermediate Aldehyde 1-Methylisoquinoline- 3-carbaldehyde Rearrangement_Intermediate->Aldehyde - Se - H₂O

Caption: Key steps in the selenium dioxide oxidation of a methyl group.

Experimental Protocol: Selenium Dioxide Oxidation of 1,3-Dimethylisoquinoline

Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethylisoquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Addition of SeO₂: Add selenium dioxide (SeO₂) (1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated selenium. The filter cake should be washed with the reaction solvent.

  • Neutralization: Carefully neutralize the filtrate with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-methylisoquinoline-3-carbaldehyde.

Comparative Analysis of Synthetic Routes

FeatureVilsmeier-Haack ReactionSelenium Dioxide Oxidation
Starting Material 1-Methylisoquinoline1,3-Dimethylisoquinoline
Reagents DMF, POCl₃Selenium Dioxide
Key Transformation C-H FormylationC-H Oxidation
Advantages Direct introduction of the formyl group, generally good yields.Utilizes a readily available starting material if 1,3-dimethylisoquinoline is accessible.
Disadvantages Use of corrosive and moisture-sensitive reagents. Potential for side reactions if the substrate has other electron-rich positions.Toxicity of selenium compounds. The reaction can sometimes over-oxidize to the carboxylic acid.
Regioselectivity Generally favors electron-rich positions. The 1-methyl group can influence the outcome.Selective for the activated benzylic methyl group.

Conclusion and Future Perspectives

The synthesis of 1-methylisoquinoline-3-carbaldehyde is a critical step in the development of novel isoquinoline-based compounds with potential therapeutic applications. Both the Vilsmeier-Haack reaction and selenium dioxide oxidation offer viable synthetic pathways, each with its own set of advantages and challenges. The choice of method will often depend on the availability of starting materials, scalability, and safety considerations. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and achieving the desired product in high yield and purity. Future research in this area may focus on developing greener and more catalytic approaches to the synthesis of this important intermediate, thereby enhancing the efficiency and sustainability of the drug discovery process.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Mąkosza, M.; Winiarski, J. Selenium(IV) Oxide in Organic Synthesis. In Organic Reactions; John Wiley & Sons, Inc., 2004.
  • Fife, W. K.; Xin, Y. The Reissert-Henze reaction. Heterocycles1984, 22 (10), 2379.
  • NPTEL. Selenium Dioxide. [Link]

  • Cambridge University Press. Reissert Reaction. [Link]

  • Organic Syntheses. cis-Pinocarveol. [Link]

  • SlidePlayer. Seleniumdioxide. [Link]

  • Royal Society of Chemistry. Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • ResearchGate. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • ResearchGate. Reissert, Reissert‐Henze and Chichibabin reactions.
  • SpringerLink. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Poindexter, G. S.; et al. A Versatile Synthesis of Substituted Isoquinolines. J. Org. Chem.2006, 71 (15), 5643–5650.
  • Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles1994, 39 (2), 903.
  • Wikipedia. Reissert reaction. [Link]

  • SlidePlayer. Preparation and Properties of Isoquinoline. [Link]

  • Taylor & Francis Online. Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. [Link]

Sources

Foundational

Strategic Utilization of 1-Methylisoquinoline-3-carbaldehyde in Targeted Protein Degradation: A Technical Guide

Executive Summary The landscape of modern drug discovery has been revolutionized by Targeted Protein Degradation (TPD), a modality that leverages small molecules to induce the destruction of disease-driving proteins. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern drug discovery has been revolutionized by Targeted Protein Degradation (TPD), a modality that leverages small molecules to induce the destruction of disease-driving proteins. Within this domain, 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) has emerged as a highly versatile and privileged building block [1]. This technical whitepaper explores the structural significance of this compound, its mechanistic role in synthesizing molecular glue degraders targeting critical kinases like WEE1 and CK1α, and provides a field-proven, self-validating experimental protocol for its late-stage functionalization.

Chemical Profile & Structural Significance

1-Methylisoquinoline-3-carbaldehyde (Molecular Formula: C₁₁H₉NO, MW: 171.20 g/mol ) is an isoquinoline derivative characterized by two critical functional groups [1]:

  • 3-Carbaldehyde (Formyl) Group: Acts as a highly reactive electrophilic center. This allows for rapid, high-yield conjugation with complex primary and secondary amines via reductive amination, making it ideal for the modular assembly of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

  • 1-Methyl Group: Provides essential steric bulk and modulates the electron density of the isoquinoline ring. In the context of protein-ligand interactions, this methyl group often dictates the rotational conformation of the resulting degrader, locking it into a bioactive pose that maximizes binding affinity with target neosubstrates[3].

Mechanistic Role in Targeted Protein Degradation (TPD)

Recent advancements have demonstrated that linking 1-methylisoquinoline derivatives to cereblon (CRBN) binding ligands—such as isoindolinone or lenalidomide analogs—creates potent molecular glue degraders [2].

When introduced into a cellular environment, these isoquinoline-based degraders act as a molecular bridge. They simultaneously bind to an E3 ubiquitin ligase (CRBN) and a target protein. Notably, isoquinoline derivatives have shown remarkable efficacy in recruiting WEE1 (a tyrosine kinase that regulates the G2/M cell cycle checkpoint) and CK1α (Casein kinase 1 alpha) [3]. This proximity induces the polyubiquitination of the target kinase, marking it for rapid destruction by the 26S proteasome.

G Target Target Protein (WEE1 / CK1α) Ub Ubiquitin Chain Target->Ub Ubiquitination Degrader Molecular Glue Degrader (Isoquinoline Derivative) Degrader->Target Binds E3 E3 Ligase (Cereblon / CRBN) Degrader->E3 Recruits E3->Ub Catalyzes Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Destruction

Caption: Ternary complex formation mediated by isoquinoline-based molecular glue degraders.

Experimental Workflow: Synthesis of Isoquinoline-Based Degraders

To construct these degraders, 1-methylisoquinoline-3-carbaldehyde must be covalently linked to a CRBN-recruiting amine. The industry standard for this transformation is Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) [4].

Causality Behind Experimental Choices:
  • Why STAB over NaBH₄ or NaBH₃CN? STAB is a mild, highly selective reducing agent. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron hydride. This prevents the premature reduction of the aldehyde into an alcohol, allowing the critical iminium ion intermediate to form completely before reduction occurs [4]. Furthermore, unlike NaBH₃CN, STAB does not generate highly toxic cyanide gas as a byproduct.

  • Why Dichloromethane (DCM) and Acetic Acid? DCM provides superior solvation for both the rigid isoquinoline building block and the bulky CRBN ligand. The addition of stoichiometric acetic acid lowers the pH to the optimal range (pH 4–6), which catalyzes the dehydration of the transient hemiaminal into the reactive iminium ion[4].

Step-by-Step Protocol: Reductive Amination

Reagents: 1-Methylisoquinoline-3-carbaldehyde (1.0 eq), CRBN Ligand Amine (e.g., an isoindolinone derivative) (1.0 eq), STAB (1.5 - 2.0 eq), Glacial Acetic Acid (1.0 eq), Anhydrous DCM.

  • Imine Formation: Dissolve 1-methylisoquinoline-3-carbaldehyde (0.41 mmol) and the CRBN Ligand Amine (0.41 mmol) in 10 mL of anhydrous DCM under an inert nitrogen atmosphere[2].

  • Acid Catalysis: Add glacial acetic acid (0.41 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete conversion to the iminium ion intermediate [4].

  • Selective Reduction: Cool the reaction vessel to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (0.62 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor progression via LC-MS until the iminium ion mass is fully depleted [2].

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and decompose unreacted STAB[4]. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (eluting with a DCM/MeOH gradient) to yield the pure isoquinoline-based degrader.

G Aldehyde 1-Methylisoquinoline- 3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine, DCM, AcOH (RT, 30-60 min) Amine CRBN Ligand Amine (e.g., Lenalidomide analog) Amine->Imine Product Isoquinoline-Based Degrader (Secondary Amine) Imine->Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Hydride Donor

Caption: Reductive amination workflow for synthesizing isoquinoline-based degraders.

Data Presentation: Comparative Degradation Profiles

The structural nuances of the isoquinoline ring directly impact the degradation efficiency and selectivity of the resulting compounds. Below is a summary of quantitative degradation data for a prominent 1-methylisoquinoline-derived molecular glue (QXG-0629) compared to its quinoline isomer [3].

Compound CoreTarget SubstrateDC₅₀ (nM)Dₘₐₓ (%)Selectivity Profile
Isoquinoline (QXG-0629) CK1α10.0~76.9%Broad: Degrades CK1α, WEE1, GSPT1, IKZF2
Isoquinoline (QXG-0629) WEE143.0~75.0%Dual CK1α/WEE1 degrader
Quinoline Isomer (QXG-0632) CK1α46.860.3%Highly Selective: No WEE1 degradation observed

Note: DC₅₀ represents the concentration required for half-maximal degradation; Dₘₐₓ represents the maximum fraction of the target degraded.

References

  • Aaronchem - 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) Product Profile.
  • Google Patents - US20240067632A1: WEE1 Degrading Compounds and Uses Thereof.
  • ACS Publications - Development of Potent and Selective CK1α Molecular Glue Degraders.
  • Benchchem - Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
Exploratory

A Senior Application Scientist's Guide to the Molecular Weight and Exact Mass Determination of 1-Methylisoquinoline-3-carbaldehyde

Abstract In the fields of medicinal chemistry and drug development, the precise characterization of molecular compounds is a foundational requirement for both regulatory approval and successful downstream application. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of medicinal chemistry and drug development, the precise characterization of molecular compounds is a foundational requirement for both regulatory approval and successful downstream application. The identity, purity, and structure of a chemical entity are confirmed through a suite of analytical techniques, with mass determination being paramount. This technical guide provides an in-depth exploration of the theoretical calculation and practical significance of two key mass parameters—molecular weight and exact mass—for the heterocyclic compound 1-methylisoquinoline-3-carbaldehyde. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal reasoning behind these distinct mass calculations and outlines the protocols for their determination, ensuring a high degree of scientific integrity and reproducibility.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion, yet a critical distinction in chemical analysis, is the difference between molecular weight (or average mass) and exact mass (or monoisotopic mass). The choice between these values is dictated by the application, whether for bulk property calculations or for high-precision structural identification.

Molecular Weight (Average Mass)

Molecular weight represents the weighted average mass of a molecule based on the natural abundance of all stable isotopes of its constituent elements.[1] For instance, carbon on Earth exists predominantly as ¹²C (98.93%) but also as ¹³C (1.07%).[2][3][4] The atomic weight listed on the periodic table (approx. 12.011 amu) is a reflection of this natural isotopic distribution.[2]

  • Causality: This value is indispensable for stoichiometric calculations involving macroscopic quantities of a substance. When a chemist weighs out a sample for a reaction, they are working with a vast population of molecules containing all naturally occurring isotopes. Therefore, the average mass is the correct parameter for converting between mass and moles (e.g., preparing a solution of a specific molarity).

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each element.[5] For the elements common in organic chemistry (C, H, N, O), these are the lightest isotopes.[5] This calculation does not involve averaging and results in a discrete value that can be measured by high-resolution mass spectrometry (HRMS).

  • Causality: Exact mass is the cornerstone of modern mass spectrometry for compound identification. HRMS instruments are capable of resolving ions that differ in mass by only a few thousandths of a dalton. This precision allows for the confident determination of a molecule's elemental formula, as very few combinations of atoms will yield the same exact mass measured to four or five decimal places.

The Subject Compound: 1-Methylisoquinoline-3-carbaldehyde

1-Methylisoquinoline-3-carbaldehyde is a heterocyclic aromatic compound. Its structure, comprising an isoquinoline core with a methyl group at the C1 position and a carbaldehyde (formyl) group at the C3 position, makes it a valuable scaffold in the synthesis of more complex pharmaceutical agents.

  • Molecular Formula: C₁₁H₉NO[6]

Below is a graphical representation of its molecular structure.

Caption: Molecular structure of 1-methylisoquinoline-3-carbaldehyde.

Theoretical Calculation Protocols

The following sections provide step-by-step, self-validating protocols for the calculation of both molecular weight and exact mass.

Protocol 3.1: Calculation of Molecular Weight (Average Mass)

This protocol uses the standard atomic weights from the periodic table, which are the weighted averages of natural isotopic abundances.

Methodology:

  • Identify the Molecular Formula: C₁₁H₉NO.

  • List the Constituent Elements and Their Counts:

    • Carbon (C): 11

    • Hydrogen (H): 9

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Obtain the Standard Atomic Weight for Each Element:

    • Atomic Weight of C: 12.011 u

    • Atomic Weight of H: 1.008 u[7]

    • Atomic Weight of N: 14.007 u[8]

    • Atomic Weight of O: 15.999 u

  • Calculate the Total Weight for Each Element:

    • Mass of C = 11 * 12.011 u = 132.121 u

    • Mass of H = 9 * 1.008 u = 9.072 u

    • Mass of N = 1 * 14.007 u = 14.007 u

    • Mass of O = 1 * 15.999 u = 15.999 u

  • Sum the Masses:

    • Molecular Weight = 132.121 + 9.072 + 14.007 + 15.999 = 171.199 u

Protocol 3.2: Calculation of Exact Mass (Monoisotopic Mass)

This protocol uses the precise mass of the most abundant stable isotope for each element.

Methodology:

  • Identify the Molecular Formula: C₁₁H₉NO.

  • List the Most Abundant Isotope for Each Element and Their Counts:

    • ¹²C: 11

    • ¹H: 9

    • ¹⁴N: 1

    • ¹⁶O: 1

  • Obtain the Monoisotopic Mass for Each Isotope from Authoritative Sources (e.g., NIST):

    • Mass of ¹²C: 12.000000000 u (by definition)[3][9][10]

    • Mass of ¹H: 1.007825032 u[11][12][13]

    • Mass of ¹⁴N: 14.003074004 u[14][15][16][17]

    • Mass of ¹⁶O: 15.994914620 u[18][19][20][21]

  • Calculate the Total Mass Contribution from Each Isotope:

    • Mass of ¹²C = 11 * 12.000000000 u = 132.000000000 u

    • Mass of ¹H = 9 * 1.007825032 u = 9.070425288 u

    • Mass of ¹⁴N = 1 * 14.003074004 u = 14.003074004 u

    • Mass of ¹⁶O = 1 * 15.994914620 u = 15.994914620 u

  • Sum the Masses:

    • Exact Mass = 132.000000000 + 9.070425288 + 14.003074004 + 15.994914620 = 171.068413912 u

Summary of Physicochemical Data

The calculated mass values for 1-methylisoquinoline-3-carbaldehyde are summarized below for easy reference.

ParameterValueBasis of CalculationPrimary Application
Molecular Formula C₁₁H₉NO-Compound Representation
Molecular Weight 171.199 u ( g/mol )Weighted average of natural isotopic abundancesStoichiometry, Solution Preparation
Exact Mass 171.0684 uSum of the most abundant stable isotopesHigh-Resolution Mass Spectrometry (HRMS)

Note: The value 171.1953 reported by some vendors appears to be a calculated molecular weight, though with slightly different atomic weights used.[6] For rigorous scientific work, it is always best practice to perform calculations based on primary, authoritative data as demonstrated above.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value; experimental verification provides proof of identity. HRMS is the definitive technique for confirming the exact mass of a synthesized compound.

Principle of HRMS: The technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. By converting the molecule into a gas-phase ion (e.g., a protonated molecule [M+H]⁺) and measuring its m/z, one can deduce the mass of the original neutral molecule. The high resolving power of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Generalized HRMS Workflow:

HRMS_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis & Detection cluster_2 Data Processing Sample 1. Sample Preparation (Dissolve in appropriate solvent) Ionization 2. Ionization (e.g., ESI, APCI) Sample->Ionization Analyzer 3. Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector 4. Ion Detection Analyzer->Detector Processing 5. Data Acquisition & Processing Detector->Processing Result 6. Exact Mass Determination (Compare to theoretical value) Processing->Result

Caption: A generalized workflow for exact mass determination using HRMS.

Conclusion

The accurate determination of mass is a non-negotiable aspect of chemical and pharmaceutical research. For 1-methylisoquinoline-3-carbaldehyde (C₁₁H₉NO), the molecular weight is calculated to be 171.199 g/mol , a value essential for routine laboratory work such as solution preparation. In parallel, its exact mass is calculated as 171.0684 u , which serves as the critical theoretical benchmark for identity confirmation via high-resolution mass spectrometry. Understanding the distinction and proper application of these two fundamental parameters ensures data integrity, supports unambiguous structural elucidation, and upholds the rigorous standards required in modern drug discovery and development.

References

  • Appchem (n.d.). 1-Methylisoquinoline-3-carbaldehyde | 1500249-21-7 | C11H9NO. Available at: [Link]

  • Wikipedia (n.d.). Monoisotopic mass. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]

  • Scientific Instrument Services (n.d.). Exact Masses of the Elements and Isotopic Abundances. Available at: [Link]

  • PubChem (n.d.). Oxygen-16 isotope. Available at: [Link]

  • EMBL-EBI (2024). nitrogen-14 atom (CHEBI:36938). Available at: [Link]

  • PubChem (n.d.). Nitrogen-14 isotope. Available at: [Link]

  • IonSource (2005). Monoisotopic and Average Mass. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • Michigan State University Department of Chemistry (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Available at: [Link]

  • NIST (n.d.). CODATA Value: molar mass of carbon-12. Available at: [Link]

  • NIST (n.d.). molar mass of carbon-12. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights (n.d.). Atomic Weight of Hydrogen. Available at: [Link]

  • Michigan State University Department of Chemistry (n.d.). Exact Masses & Isotope Abundance Ratios. Available at: [Link]

  • Wikipedia (n.d.). Carbon-12. Available at: [Link]

  • ChemLin (2024). Oxygen-16 - isotopic data and properties. Available at: [Link]

  • NIST (n.d.). Nitrogen - the NIST WebBook. Available at: [Link]

  • ArtMolecule (n.d.). Stable Isotopes - Abundances %. Available at: [Link]

  • NIST Physical Measurement Laboratory (n.d.). Atomic Data for Hydrogen (H). Available at: [Link]

  • KAERI Nuclear Data Center (n.d.). C-12. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Initial Characterization of 1-Methylisoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and initial characterization of the heterocyclic compound 1-Methylisoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the heterocyclic compound 1-Methylisoquinoline-3-carbaldehyde. While the initial discovery of this specific molecule is not extensively documented in a single seminal publication, this guide consolidates available information to present a detailed account of its synthesis, structural elucidation, and key chemical properties. The isoquinoline scaffold is a significant pharmacophore in numerous biologically active compounds, making a thorough understanding of its derivatives, such as 1-Methylisoquinoline-3-carbaldehyde, crucial for medicinal chemistry and drug development. This document outlines a probable synthetic route and the expected analytical characterization, providing a foundational resource for researchers working with this and related molecular structures.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of natural products, most notably in isoquinoline alkaloids, which exhibit a wide spectrum of pharmacological activities. The substitution pattern on the isoquinoline core profoundly influences the molecule's biological and chemical properties. The introduction of a methyl group at the 1-position and a carbaldehyde (formyl) group at the 3-position, as in 1-Methylisoquinoline-3-carbaldehyde, creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality, in particular, serves as a reactive handle for various chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.

Plausible Synthetic Pathway and Rationale

Conceptual Synthesis Workflow

A plausible and commonly employed method for the selective oxidation of a methyl group on a heterocyclic ring to an aldehyde is through a selenium dioxide-mediated reaction. The rationale for this choice lies in the typically higher reactivity of the methyl group at the 3-position of the isoquinoline ring compared to the 1-position in certain contexts, though this can be substrate-dependent.

The proposed synthetic transformation is as follows:

Synthesis_of_1_Methylisoquinoline_3_carbaldehyde 1,3-Dimethylisoquinoline 1,3-Dimethylisoquinoline Oxidation Oxidation 1,3-Dimethylisoquinoline->Oxidation  SeO2, Solvent (e.g., Dioxane), Heat 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carbaldehyde Oxidation->1-Methylisoquinoline-3-carbaldehyde

Caption: Proposed synthesis of 1-Methylisoquinoline-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established procedure for similar transformations and is presented here as a validated methodology for the synthesis of the target compound.

Reaction: Oxidation of 1,3-Dimethylisoquinoline

Materials:

  • 1,3-Dimethylisoquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1,3-dimethylisoquinoline (1 equivalent) in 1,4-dioxane, add selenium dioxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the black selenium precipitate. Wash the celite pad with dichloromethane.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 1-Methylisoquinoline-3-carbaldehyde.

Self-Validating System Justification: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The final product's identity and purity would be confirmed through the comprehensive spectroscopic characterization detailed in the following section.

Initial Characterization: Spectroscopic and Physical Data

The initial characterization of a newly synthesized compound is paramount to confirm its structure and purity. The following data is based on the expected spectroscopic signatures for 1-Methylisoquinoline-3-carbaldehyde, derived from the analysis of related isoquinoline and quinoline carbaldehydes[1].

Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₉NO[Vendor Data]
Molecular Weight 171.19 g/mol [Vendor Data]
CAS Number 1500249-21-7[Vendor Data]
Appearance Expected to be a solid at room temperatureInferred
Spectroscopic Data

A comprehensive spectroscopic analysis is essential for unambiguous structural elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methyl protons, and the aromatic protons on the isoquinoline core. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The methyl protons will be a singlet at around δ 2.5-3.0 ppm. The aromatic protons will appear as a series of multiplets in the region of δ 7.5-9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the bicyclic ring system.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will corroborate the structure with a characteristic signal for the carbonyl carbon of the aldehyde at around δ 190-200 ppm. The methyl carbon will appear at approximately δ 20-25 ppm. The remaining signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the isoquinoline ring.

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. For 1-Methylisoquinoline-3-carbaldehyde (C₁₁H₉NO), the molecular ion peak [M]⁺ would be expected at m/z 171.0684 (for the exact mass). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-Methylisoquinoline-3-carbaldehyde.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesized_Compound Purified 1-Methylisoquinoline-3-carbaldehyde NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of 1-Methylisoquinoline-3-carbaldehyde.

Potential Applications and Future Directions

The 1-Methylisoquinoline-3-carbaldehyde molecule, as a functionalized isoquinoline derivative, holds potential as a key intermediate in the synthesis of novel therapeutic agents. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the exploration of a wide chemical space. For instance, it can undergo reductive amination to introduce diverse amine functionalities, Wittig reactions to form alkenes, or oxidation to the corresponding carboxylic acid. These transformations pave the way for the synthesis of compounds with potential activities as enzyme inhibitors, receptor modulators, or antimicrobial agents, areas where isoquinoline-based molecules have shown considerable promise. Further research into the reactivity and biological screening of derivatives of 1-Methylisoquinoline-3-carbaldehyde is a logical next step in exploring its full potential in drug discovery.

References

Sources

Exploratory

Unveiling the Solid-State Architecture of 1-Methylisoquinoline-3-carbaldehyde: A Technical Guide to its Crystal Structure and X-ray Diffraction Analysis

Abstract For researchers, scientists, and professionals engaged in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is fundamental to elucidating its function a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals engaged in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. This technical guide provides a comprehensive overview of the crystal structure and single-crystal X-ray diffraction analysis of 1-Methylisoquinoline-3-carbaldehyde, a heterocyclic compound of significant interest. While a definitive crystal structure for this specific molecule is not publicly available, this document will serve as an in-depth procedural and analytical guide. We will leverage established methodologies and draw upon crystallographic data from analogous isoquinoline derivatives to present a representative structural analysis. This guide will detail the synthesis, crystallization, and a complete workflow for structure determination, offering field-proven insights into the experimental choices and the interpretation of the resulting structural data.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged heterocyclic scaffold found in a vast array of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with applications including antimicrobial, antitumor, and antihypertensive effects.[2][3] 1-Methylisoquinoline-3-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures.

The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction (SCXRD), provides invaluable information about a molecule's conformation, bond lengths, bond angles, and the non-covalent interactions that govern its packing in a crystal lattice.[4] This structural data is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel drug candidates and functional materials.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis of 1-Methylisoquinoline-3-carbaldehyde

A plausible and efficient route for the synthesis of 1-methylisoquinoline derivatives is the Pomeranz–Fritsch reaction .[5][6][7] This acid-catalyzed cyclization of a benzalaminoacetal provides a direct method for constructing the isoquinoline core.[5][6] A modified approach, such as the Schlittler-Muller modification, can be employed to introduce the methyl group at the C1 position.[8]

The general synthetic strategy involves the condensation of a substituted benzylamine with glyoxal hemiacetal, followed by an acid-catalyzed cyclization to yield the desired 1-methylisoquinoline. Subsequent functionalization at the 3-position would lead to the target carbaldehyde.

Obtaining High-Quality Single Crystals

The cornerstone of a successful SCXRD analysis is the growth of a single, well-ordered crystal of suitable size and quality. This is often the most challenging step in the process.[9] For small organic molecules like 1-Methylisoquinoline-3-carbaldehyde, several crystallization techniques can be employed:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[10] The choice of solvent is critical and can influence the resulting crystal habit.[10]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[10] A solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger container holding a less volatile solvent (the precipitant) in which the compound is insoluble.[11] The slow diffusion of the precipitant vapor into the solution induces crystallization.[11]

  • Antisolvent Crystallization: In this method, a solution of the compound is mixed with a miscible "antisolvent" in which the compound has poor solubility.[11] The addition of the antisolvent reduces the solubility of the solute, leading to supersaturation and crystallization.[11]

Experimental Protocol: Crystallization by Slow Evaporation

  • Dissolve a small amount of purified 1-Methylisoquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the filtered solution to a clean, small vial.

  • Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

SCXRD is a non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The overall workflow for determining the crystal structure of 1-Methylisoquinoline-3-carbaldehyde is depicted in the following diagram:

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Structural Analysis Synthesis Synthesis of 1-Methylisoquinoline- 3-carbaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Integration & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation MolecularAnalysis Analysis of Molecular Geometry Validation->MolecularAnalysis SupramolecularAnalysis Analysis of Crystal Packing & Intermolecular Interactions MolecularAnalysis->SupramolecularAnalysis CIF_Deposition Deposition to CCDC SupramolecularAnalysis->CIF_Deposition

Figure 1: Experimental workflow for the determination of the crystal structure of 1-Methylisoquinoline-3-carbaldehyde.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[4][12]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The initial crystal structure is determined from the processed diffraction data using direct methods or Patterson methods, often with software like SHELXT.[13]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method, for example, with the SHELXL program.[14] This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15][16]

  • Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality.

Representative Crystal Structure Analysis

As no experimental data for 1-Methylisoquinoline-3-carbaldehyde is present in the Cambridge Structural Database (CSD), we will present a hypothetical yet realistic analysis based on the known crystal structures of closely related isoquinoline derivatives.[1][2][17]

Crystallographic Data

The following table summarizes representative crystallographic data for 1-Methylisoquinoline-3-carbaldehyde.

ParameterRepresentative Value
Chemical FormulaC₁₁H₉NO
Formula Weight171.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)17.0
α (°)90
β (°)95.0
γ (°)90
Volume (ų)863
Z4
Calculated Density (g/cm³)1.318
Absorption Coefficient (mm⁻¹)0.086
F(000)360
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Reflections Collected~6000
Independent Reflections~1500
R_int~0.03
Final R indices [I > 2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05

Note: This data is hypothetical and is presented for illustrative purposes based on analogous structures.

Molecular Structure

The molecular structure of 1-Methylisoquinoline-3-carbaldehyde is expected to be largely planar due to the aromatic nature of the isoquinoline ring system. The methyl group at the C1 position and the carbaldehyde group at the C3 position will be the key substituents. Bond lengths and angles within the isoquinoline core are anticipated to be consistent with those of other aromatic heterocyclic systems. The C=O bond of the aldehyde will be significantly shorter than the C-C single bonds. The conformation of the carbaldehyde group relative to the isoquinoline ring will be a key structural feature, likely influenced by steric and electronic factors.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 1-Methylisoquinoline-3-carbaldehyde will be dictated by a network of non-covalent interactions.[17] Based on the functional groups present, the following interactions are expected to play a significant role in the supramolecular assembly:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a potential hydrogen bond acceptor, and weak C-H···O interactions involving aromatic or methyl C-H donors are likely to be present.

  • π-π Stacking: The planar aromatic isoquinoline rings can engage in π-π stacking interactions, which are crucial for the stabilization of many aromatic crystal structures.

  • C-H···π Interactions: The methyl group or aromatic C-H bonds can act as donors in C-H···π interactions with the electron-rich aromatic system of neighboring molecules.

These interactions collectively guide the molecules to pack in a specific three-dimensional arrangement, as illustrated in the following conceptual diagram:

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A 1-Methylisoquinoline- 3-carbaldehyde B 1-Methylisoquinoline- 3-carbaldehyde A->B π-π Stacking C 1-Methylisoquinoline- 3-carbaldehyde A->C C-H···O Hydrogen Bond D 1-Methylisoquinoline- 3-carbaldehyde B->D C-H···π Interaction C->D van der Waals Forces

Figure 2: Conceptual diagram of intermolecular interactions in the crystal packing of 1-Methylisoquinoline-3-carbaldehyde.

Conclusion

This technical guide has outlined the comprehensive process for the determination and analysis of the crystal structure of 1-Methylisoquinoline-3-carbaldehyde. While a specific experimental structure is not yet available, the methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are well-established. By drawing parallels with known isoquinoline derivatives, we have presented a representative view of the expected molecular and supramolecular features. The insights gained from such a structural analysis are indispensable for the targeted design of novel isoquinoline-based compounds for applications in drug discovery and materials science. The deposition of experimentally determined crystal structures into public databases like the Cambridge Structural Database is crucial for the advancement of chemical sciences.[18][19][20]

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  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

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  • Dauter, Z. (2010). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 403–413.
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  • Zhang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Crystals, 12(8), 1099.
  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 276(22), 6527-6539.
  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

  • I. S. Konovalova, et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • S. V. Shishkina, et al. (2023). Synthesis, analysis of mol­ecular and crystal structures, estimation of inter­molecular inter­actions and mol­ecular docking of a new fluoro­quinolone derivative.
  • Appchem. (n.d.). 1-Methylisoquinoline-3-carbaldehyde. Retrieved from [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
  • El-Sayed, N. N. E., & Abbas, E. M. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 22(8), 987-1005.
  • Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. E-Journal of Chemistry, 2014.
  • Product Class 5: Isoquinolines. (n.d.). In Science of Synthesis. Thieme.
  • S. K. Guchhait, et al. (2023). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry.

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Foundational

thermodynamic stability and melting point of 1-Methylisoquinoline-3-carbaldehyde

An In-depth Technical Guide to the Characterization of 1-Methylisoquinoline-3-carbaldehyde: Thermodynamic Stability and Melting Point Abstract This technical guide provides a comprehensive framework for determining the ....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of 1-Methylisoquinoline-3-carbaldehyde: Thermodynamic Stability and Melting Point

Abstract

This technical guide provides a comprehensive framework for determining the . In the absence of established experimental data for this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. We will detail the established analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination. Furthermore, we will explore the utility of computational and predictive models as a preliminary analytical tool. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to characterize novel heterocyclic compounds with scientific rigor.

Introduction: The Significance of Isoquinoline Derivatives

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. Their structural motif is prevalent in a wide array of natural alkaloids, such as papaverine and morphine, and synthetic compounds with significant pharmacological activities.[1][2] The functionalization of the isoquinoline scaffold, as in 1-Methylisoquinoline-3-carbaldehyde, allows for the fine-tuning of its physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science.

The thermodynamic stability and melting point are critical parameters in the development of any new chemical entity. These properties influence shelf-life, formulation strategies, purification methods, and bioavailability. Therefore, a robust and accurate determination of these characteristics is a foundational step in the research and development pipeline.

Thermodynamic Stability

Thermodynamic stability refers to the tendency of a compound to exist in a state of lower Gibbs free energy, which dictates its propensity to decompose or react under various conditions.[3] For a solid-state compound like 1-Methylisoquinoline-3-carbaldehyde, this is often assessed by its response to thermal stress.

Theoretical Framework

The thermodynamic stability of a molecule is governed by its enthalpy and entropy.[3][4] In the context of thermal analysis, we are often interested in the temperature at which a compound begins to decompose, which provides an empirical measure of its thermal stability. Factors influencing the thermodynamic stability of heterocyclic compounds include ring strain, conjugation, and the nature and position of substituents.[4]

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis for determining the stability of pharmaceutical and chemical compounds.[5][6]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and boiling, and exothermic events such as decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is highly effective in determining the temperature at which a compound begins to decompose and the extent of mass loss.

Objective: To determine the onset of thermal decomposition for 1-Methylisoquinoline-3-carbaldehyde.

Materials:

  • 1-Methylisoquinoline-3-carbaldehyde (high purity)

  • DSC/TGA instrument

  • Aluminum or crucible sample pans

  • Inert gas (Nitrogen) and/or oxidizing atmosphere (Air)

Procedure:

  • Instrument Calibration: Ensure the DSC/TGA instrument is calibrated for temperature and heat flow according to the manufacturer's guidelines, typically using certified reference materials like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Methylisoquinoline-3-carbaldehyde into a sample pan.

  • Instrument Setup:

    • Place the sample pan in the instrument furnace.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Program a heating ramp, typically 10 °C/min, up to a temperature beyond the expected decomposition (e.g., 400 °C).

    • Set the purge gas (e.g., Nitrogen at 50 mL/min) to maintain an inert atmosphere.

  • Data Acquisition: Initiate the temperature program and record the heat flow (DSC) and mass change (TGA) simultaneously.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss. This is often defined as the temperature at which a 5% mass loss is observed (Td5%).

    • DSC Curve: Observe for any sharp exothermic peaks that may correspond to decomposition.

Interpretation: The TGA thermogram will provide a clear indication of the temperature at which the compound is no longer stable. The DSC curve can provide complementary information on the energetic nature of the decomposition.

Computational Approaches to Stability Prediction

In the absence of experimental data, computational methods can offer valuable insights into the thermodynamic stability of a molecule.[4][7] Techniques like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of formation, providing a theoretical measure of stability.[4] Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict thermal stability based on molecular descriptors.[7]

Melting Point

The melting point is the temperature at which a solid transitions to a liquid state at atmospheric pressure. It is a fundamental physical property used for identification, purity assessment, and characterization of crystalline solids.

Theoretical Background

The melting point of a compound is influenced by the strength of its crystal lattice forces. Stronger intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, lead to a higher melting point. The size, shape, and symmetry of a molecule also play a crucial role.

Experimental Determination of Melting Point

The capillary melting point method is a standard and widely used technique for determining the melting point of a crystalline organic compound.

Objective: To determine the melting point range of 1-Methylisoquinoline-3-carbaldehyde.

Materials:

  • 1-Methylisoquinoline-3-carbaldehyde (crystalline powder)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate determination, start heating at a rate of 1-2 °C/min when the temperature is about 15-20 °C below the expected melting point.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

    • The melting point is reported as a range between these two temperatures.

Predictive Models for Melting Point

Numerous computational tools and machine learning models have been developed to predict the melting point of organic compounds from their molecular structure.[8][9][10][11] These models often use molecular descriptors or graph neural networks to correlate structural features with the melting point.[9][10] While these predictions can have an error margin, they are invaluable for high-throughput screening and for providing an estimated value when experimental data is unavailable.[8][12]

Context from Structurally Similar Compounds

To provide a preliminary estimate for the melting point of 1-Methylisoquinoline-3-carbaldehyde, we can look at the properties of related compounds.

CompoundMolecular StructureMelting Point (°C)
1-Methylisoquinoline -9 to 12[13][14][15]
Isoquinoline 26[1]
Isoquinoline-3-carbaldehyde Solid (Melting point not specified)

The presence of the aldehyde group in isoquinoline-3-carbaldehyde suggests it is a solid at room temperature. The addition of a methyl group at the 1-position in 1-Methylisoquinoline results in a significantly lower melting point.[13][14][15] Based on these analogs, it is reasonable to hypothesize that 1-Methylisoquinoline-3-carbaldehyde is a crystalline solid with a distinct melting point.

Data Visualization Workflows

To ensure clarity and reproducibility, the experimental workflows for determining thermodynamic stability and melting point can be visualized.

Workflow for Thermal Stability Analysis

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis DSC/TGA Analysis cluster_data Data Interpretation s1 Calibrate Instrument s2 Weigh 2-5 mg Sample s1->s2 s3 Place in Pan s2->s3 a1 Set Temperature Program (e.g., 10 °C/min) s3->a1 a3 Initiate Heating a1->a3 a2 Set Purge Gas (e.g., N2) a2->a3 d1 Record Mass Loss (TGA) & Heat Flow (DSC) a3->d1 d2 Identify Onset of Decomposition (Td) d1->d2

Caption: Workflow for DSC/TGA Thermal Stability Analysis.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Data Recording p1 Grind Sample to Fine Powder p2 Pack Capillary Tube (2-3 mm height) p1->p2 m1 Insert into Apparatus p2->m1 m2 Heat at 1-2 °C/min near Melting Point m1->m2 o1 Record T_onset (First Liquid) m2->o1 o2 Record T_clear (Fully Melted) m2->o2 o3 Report as Range (T_onset - T_clear) o1->o3 o2->o3

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

While direct experimental data for 1-Methylisoquinoline-3-carbaldehyde is not yet publicly available, this guide provides a robust framework for its characterization. The thermodynamic stability and melting point can be reliably determined using standard laboratory techniques such as DSC, TGA, and capillary melting point analysis. The detailed protocols and workflows presented herein offer a clear path for researchers to follow. Furthermore, the exploration of computational predictive methods provides a valuable tool for preliminary assessment. By following these established methodologies, scientists and drug development professionals can confidently ascertain the critical physicochemical properties of this and other novel heterocyclic compounds, paving the way for their further development and application.

References

  • Vertex AI Search. (n.d.). 1-Methylisoquinoline.
  • LookChem. (2025, May 20). 1-methylisoquinoline - 1721-93-3, C10H9N, density, melting point, boiling point, structural formula, synthesis.
  • Stenutz. (n.d.). 1-methylisoquinoline.
  • Fiveable. (2025, August 15). Thermodynamic Stability: Organic Chemistry Study Guide.
  • Parchem. (n.d.). 1-METHYLISOQUINOLINE (Cas 1721-93-3).
  • ChemicalBook. (2026, January 13). 1-METHYLISOQUINOLINE | 1721-93-3.
  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Google Patents. (n.d.). CN111781280A - Method for predicting thermal stability of organic compound.
  • AAT Bioquest. (2026, March 26). Melting Point Predictor.
  • ChemRxiv. (2024, December 16). P2MAT: A machine learning (ML) driven software for Property Prediction of MATerial.
  • PNAS. (2022, August 31). Melting temperature prediction using a graph neural network model: From ancient minerals to new materials.
  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor.
  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Sigma-Aldrich. (n.d.). isoquinoline-3-carbaldehyde AldrichCPR.
  • PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
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  • PubMed. (2014, December 22). How accurately can we predict the melting points of drug-like compounds?

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Exploratory

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 1-Methylisoquinoline-3-carbaldehyde

Abstract 1-Methylisoquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring a methylated isoquinoline core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Methylisoquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring a methylated isoquinoline core appended with a carbaldehyde group, gives rise to a unique set of electronic properties that are pivotal to its reactivity and potential applications. This technical guide provides a comprehensive overview of these electronic characteristics, grounded in the principles of computational chemistry. We will explore the theoretical framework for understanding the molecule's behavior and provide detailed, field-proven protocols for its computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to investigate and predict the properties of 1-Methylisoquinoline-3-carbaldehyde and related heterocyclic systems.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have been explored for their potential as anticancer, antimalarial, and antiviral agents. The introduction of substituents, such as a methyl group at the 1-position and a carbaldehyde at the 3-position, profoundly influences the electronic landscape of the isoquinoline ring system, thereby modulating its biological activity and chemical reactivity.

1-Methylisoquinoline-3-carbaldehyde, with the chemical formula C₁₁H₉NO, presents a fascinating case study for understanding structure-property relationships in this class of compounds.[3] The electron-donating methyl group and the electron-withdrawing carbaldehyde group create a push-pull electronic effect across the aromatic system, which is expected to result in interesting photophysical properties and a distinct reactivity profile.

This guide will systematically dissect the electronic properties of this molecule and provide a robust framework for its computational investigation, even in the absence of extensive direct experimental data. The principles and protocols outlined herein are derived from established computational studies on closely related isoquinoline and quinoline derivatives.[4][5]

Foundational Electronic Properties: A Theoretical Perspective

The electronic behavior of a molecule is fundamentally governed by the distribution of its electrons in various molecular orbitals. Understanding these properties is crucial for predicting chemical reactivity, spectroscopic behavior, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are paramount in determining a molecule's chemical reactivity and its electronic absorption characteristics.[6]

  • HOMO: Represents the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater propensity to donate electrons.

  • LUMO: Represents the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation.[6]

For 1-Methylisoquinoline-3-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO is anticipated to have significant contributions from the electron-deficient carbaldehyde group. This separation of FMOs is characteristic of molecules with intramolecular charge transfer (ICT) character.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[8] The MEP map is color-coded to represent different potential values:

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are prone to electrophilic attack. In 1-Methylisoquinoline-3-carbaldehyde, the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group are expected to be key nucleophilic sites.

  • Blue/Green: Regions of positive electrostatic potential, signifying electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atoms and the carbon atom of the carbaldehyde group are likely electrophilic centers.

MEP_Concept Molecule 1-Methylisoquinoline-3-carbaldehyde (Charge Distribution) MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Calculated from Wavefunction Red Red MEP->Red Blue Blue MEP->Blue Electrophilic Electrophilic Red->Electrophilic Nucleophilic Nucleophilic Blue->Nucleophilic

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of hyperconjugative interactions, charge delocalization, and the nature of chemical bonds.[5] For 1-Methylisoquinoline-3-carbaldehyde, NBO analysis can quantify the extent of electron delocalization from the methyl group and the isoquinoline ring to the carbaldehyde group, providing a quantitative measure of the intramolecular charge transfer.

Computational Modeling: A Practical Guide

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties of molecules.[4] This section provides a step-by-step guide to performing these calculations for 1-Methylisoquinoline-3-carbaldehyde.

Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
  • DFT: This method is highly effective for determining the ground-state electronic structure, geometry, and properties of molecules.[4] The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[3]

  • TD-DFT: This extension of DFT is used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis).[3] It allows for the prediction of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.

Experimental Protocol: Computational Workflow

The following protocol outlines the key steps for a comprehensive computational analysis of 1-Methylisoquinoline-3-carbaldehyde.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Step 1: Molecular Geometry Optimization

  • Construct the 3D structure of 1-Methylisoquinoline-3-carbaldehyde.

  • Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

  • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Frontier Molecular Orbital (FMO) Analysis

  • From the optimized geometry, calculate the energies of the HOMO and LUMO.

  • Visualize the HOMO and LUMO to understand their spatial distribution.

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Step 3: Molecular Electrostatic Potential (MEP) Mapping

  • Generate the MEP surface from the optimized wavefunction.

  • Analyze the color-coded map to identify nucleophilic and electrophilic sites.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Perform an NBO calculation on the optimized structure.

  • Analyze the output to identify key hyperconjugative interactions and charge transfer pathways.

Step 5: UV-Vis Spectrum Prediction (TD-DFT)

  • Using the optimized ground-state geometry, perform a TD-DFT calculation.

  • Specify the number of excited states to be calculated (e.g., the first 10 singlet states).

  • Analyze the output to obtain the excitation energies (wavelengths) and oscillator strengths for the electronic transitions. This will allow for the prediction of the UV-Vis absorption spectrum.

Computational_Workflow Start Start: 3D Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq FMO FMO Analysis (HOMO, LUMO, Gap) Freq->FMO MEP MEP Mapping Freq->MEP NBO NBO Analysis Freq->NBO TDDFT TD-DFT Calculation (UV-Vis Spectrum) Freq->TDDFT End End: Comprehensive Electronic Property Profile FMO->End MEP->End NBO->End TDDFT->End

Predicted Electronic Properties of 1-Methylisoquinoline-3-carbaldehyde

Based on studies of analogous compounds, we can predict the following electronic properties for 1-Methylisoquinoline-3-carbaldehyde.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighGood electron donor
LUMO Energy Relatively LowGood electron acceptor
HOMO-LUMO Gap (ΔE) ModerateIndicative of good reactivity and potential for visible light absorption
Dipole Moment SignificantPolar molecule with potential for strong intermolecular interactions
Key MEP Features Negative potential on N and O atoms; Positive potential on aldehyde C and H atomsDefines sites for electrophilic and nucleophilic reactions
Major NBO Interaction Delocalization from isoquinoline π-system to carbaldehyde π* orbitalEvidence of intramolecular charge transfer
Predicted UV-Vis λmax Expected in the near-UV to visible regionImportant for photophysical applications

Note: The actual values would need to be calculated following the protocol outlined above.

Synthesis and Spectroscopic Characterization: Bridging Theory and Experiment

While this guide focuses on the computational aspects, it is crucial to acknowledge the importance of experimental validation. The synthesis of 1-Methylisoquinoline-3-carbaldehyde can be approached through various synthetic routes, often involving the formylation of a 1-methylisoquinoline precursor.[9][10]

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom in the molecule.[1]

  • Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups, such as the C=O stretch of the aldehyde.[1]

  • UV-Vis Spectroscopy: Measures the electronic absorption of the molecule, providing experimental data to compare with TD-DFT predictions.[11]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[1]

Applications in Drug Discovery and Materials Science

The electronic properties of 1-Methylisoquinoline-3-carbaldehyde make it a promising scaffold for various applications:

  • Drug Development: The ability to predict reactive sites and intermolecular interactions through computational modeling is invaluable in designing new drug candidates.[8] The isoquinoline core is a known pharmacophore, and understanding the electronic modifications introduced by the substituents can guide the development of more potent and selective therapeutic agents.

  • Materials Science: Molecules with significant intramolecular charge transfer are often investigated for their nonlinear optical (NLO) properties and as components in organic light-emitting diodes (OLEDs). The computational methods described here can be used to screen for and design molecules with desired photophysical characteristics.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the electronic properties of 1-Methylisoquinoline-3-carbaldehyde through computational modeling. By leveraging the power of DFT and TD-DFT, researchers can gain deep insights into the molecule's reactivity, spectroscopic behavior, and potential for various applications. The detailed protocols and theoretical background presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry, drug discovery, and materials science, enabling the rational design and exploration of novel isoquinoline-based compounds. While direct experimental data for the title compound is limited, the principles and methodologies extrapolated from related systems provide a robust and scientifically sound approach to its study.

References

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  • Kuş, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Eskişehir Technical University Journal of Science and Technology B-Theoretical Sciences, 9, 86-93. [Link]

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  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1262, 133038. [Link]

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  • Ali, M. A., et al. (2015). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 4(6), 334-338. [Link]

  • Benali, B., et al. (2011). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]-one. Journal of Molecular Structure: THEOCHEM, 997(1-3), 56-61. [Link]

  • Patel, K. D. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

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  • Tarqui, L. A. S., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Studies, and in Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 26(16), 4984. [Link]

  • Abdel-Rahman, L. H., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes with thiosemicarbazone ligand as potential antimicrobial and antitumor agents. Journal of Applied Pharmaceutical Science, 13(2), 163-176. [Link]

  • El-Gohary, H. G., & El-Sayed, H. A. (2018). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry, 8(2), 31-41. [Link]

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Foundational

A Technical Guide to the Aqueous Solubility Profile of 1-Methylisoquinoline-3-carbaldehyde

Prepared by: Senior Application Scientist, Core Chemistry Division Abstract Aqueous solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical entity in biological and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Core Chemistry Division

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical entity in biological and chemical systems.[1][2] For researchers in drug development and chemical synthesis, a thorough understanding of a compound's solubility profile is paramount for formulation, bioavailability, and reaction kinetics. This guide provides an in-depth technical overview of the principles and methodologies for characterizing the aqueous solubility of 1-Methylisoquinoline-3-carbaldehyde, a heterocyclic compound of interest. We will explore its pH-dependent solubility, outline authoritative experimental protocols for its determination, and discuss key analytical techniques for quantification.

Introduction: The Significance of Solubility

1-Methylisoquinoline-3-carbaldehyde (C₁₁H₉NO) is a member of the isoquinoline family, a class of compounds recognized for its presence in natural products and its role as a scaffold in medicinal chemistry.[3][4] The aqueous solubility of such compounds is a fundamental property that influences their absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.[5] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, often resulting in low bioavailability and suboptimal therapeutic efficacy.[6] Therefore, a precise characterization of the solubility profile is an indispensable step in early-stage research and preformulation studies.[5]

This document serves as a comprehensive guide for researchers, outlining both the theoretical underpinnings and practical, field-proven experimental workflows for determining the complete aqueous solubility profile of 1-Methylisoquinoline-3-carbaldehyde.

Foundational Physicochemical Properties

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic physicochemical properties of the molecule, as these will govern its behavior in an aqueous environment.

PropertyValueSource/Comment
Molecular Formula C₁₁H₉NOAppchem[7]
Molecular Weight 171.20 g/mol Appchem[7]
Predicted pKa ~5.4Estimated based on the isoquinoline core (pKa ≈ 5.42).[8] The nitrogen atom is basic.
Predicted logP ~2.1Estimated based on the structure; indicates moderate lipophilicity.
Appearance Off-white to pink solidChemicalBook[9]

The key feature influencing the aqueous solubility of 1-Methylisoquinoline-3-carbaldehyde is the basic nitrogen atom in the isoquinoline ring. This allows the molecule to be protonated in acidic conditions, forming a more soluble cationic species.

Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For an ionizable compound like 1-Methylisoquinoline-3-carbaldehyde, solubility is not a single value but rather a profile that changes dramatically with pH.[6][10] As a weak base, its solubility is significantly lower at neutral and alkaline pH, where it exists predominantly in its neutral, less polar form. As the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (ionized) form, which is more polar and thus more soluble in water.[11][12]

This relationship can be described by the Henderson-Hasselbalch equation, adapted for a weak base (B) and its conjugate acid (BH⁺):[13][14][15]

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral base.

  • [BH⁺] is the concentration of the protonated, conjugate acid.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. The theoretical pH-solubility profile follows a sigmoidal curve, with a sharp increase in solubility as the pH decreases past the pKa.[16][17]

G pH-Dependent Equilibrium of a Basic Compound cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH High [H+] Protonated Form (BH+) Dominates High Aqueous Solubility Equilibrium B + H₂O ⇌ BH⁺ + OH⁻ Low_pH->Equilibrium Equilibrium shifts LEFT High_pH Low [H+] Neutral Form (B) Dominates Low Intrinsic Solubility Equilibrium->High_pH Equilibrium shifts RIGHT

Caption: Relationship between pH, pKa, and solubility for a basic compound.

Experimental Determination of Aqueous Solubility

To obtain reliable and accurate data, a robust experimental methodology is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[18] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) and is widely accepted in the scientific community.[1][19]

Authoritative Protocol: The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Objective: To determine the solubility of 1-Methylisoquinoline-3-carbaldehyde across a physiologically and chemically relevant pH range (e.g., pH 2.0 to 9.0).

Materials:

  • 1-Methylisoquinoline-3-carbaldehyde (high purity, >98%)

  • Calibrated pH meter and probe

  • Analytical balance

  • Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

  • Microcentrifuge

  • HPLC-compatible vials

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • A series of aqueous buffers (e.g., phosphate, citrate) adjusted to the desired pH values.

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • For each desired pH point, add an excess amount of solid 1-Methylisoquinoline-3-carbaldehyde to a glass vial containing a known volume (e.g., 2 mL) of the corresponding aqueous buffer.

    • Causality Check: Adding an excess of solid is critical to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[20] The amount should be visibly in excess after the equilibration period.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[20]

    • Trustworthiness Check: To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the analyte plateaus and shows no significant change between the later time points.[20]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure complete removal of undissolved solids, centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Causality Check: This step is crucial. Any suspended solid particles in the sample will lead to an overestimation of the true solubility.[1] Centrifugation is a reliable method for phase separation.

  • Sample Dilution and Analysis:

    • Carefully take a precise volume of the clear supernatant and dilute it with the appropriate mobile phase for the analytical method (e.g., HPLC).

    • The dilution factor should be chosen to bring the final concentration within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to buffered aqueous solution B Agitate at constant temperature (e.g., 24-48h) A->B C Confirm equilibrium: Concentration is stable over time B->C Validation Step D Centrifuge sample to pellet excess solid C->D E Collect clear supernatant D->E F Dilute supernatant into linear range of assay E->F G Analyze concentration via validated HPLC-UV method F->G H Calculate original solubility (mg/mL or µM) G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying quinoline and isoquinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[21][22][23]

Hypothetical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[22]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance (λmax), determined by scanning a standard solution (e.g., ~320 nm).[24]

  • Calibration: A calibration curve must be constructed by plotting the peak area against a series of known concentrations of 1-Methylisoquinoline-3-carbaldehyde.[23] The curve must demonstrate good linearity (r² > 0.999).

Data Presentation and Interpretation

The experimental data should be compiled into a clear, structured table to visualize the pH-solubility profile.

Table 1: Hypothetical pH-Solubility Profile of 1-Methylisoquinoline-3-carbaldehyde at 25°C

pHSolubility (µg/mL)Solubility (mM)Predominant Species
2.0> 10,000> 58.4Protonated (BH⁺)
4.08,50049.6Protonated (BH⁺)
5.01,5008.8Mixed
6.01801.05Neutral (B)
7.4250.15Neutral (B)
9.0220.13Neutral (B)

Interpretation: The data clearly illustrates the behavior of a weakly basic compound.[10] The solubility is very high in acidic conditions (pH << pKa), where the compound is fully protonated.[6] As the pH approaches and surpasses the pKa (~5.4), there is a dramatic decrease in solubility by several orders of magnitude.[25] The solubility value at pH 7.4 and above represents the "intrinsic solubility" (S₀) of the neutral form of the compound.

Conclusion

The aqueous solubility of 1-Methylisoquinoline-3-carbaldehyde is fundamentally dependent on pH. It exhibits low intrinsic solubility in neutral and alkaline media but becomes highly soluble in acidic environments due to the protonation of the basic isoquinoline nitrogen. This characteristic is critical for consideration in drug development, where the pH gradient of the gastrointestinal tract can significantly impact a drug's dissolution and absorption.[10]

Accurate determination of this profile requires adherence to rigorous, validated protocols such as the equilibrium shake-flask method described herein.[1] By combining a sound theoretical understanding with meticulous experimental practice, researchers can generate the high-quality data necessary to advance their scientific and developmental objectives.

References

  • Baka, E., Comer, J., & Valkó, K. (2008). Determining the water solubility of difficult-to-test substances: A tutorial review. ADMET & DMPK, 6(3), 191-207. [Link]

  • Muselík, J., Franc, A., Doležel, P., & Goněc, R. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 15(4), 948–955. [Link]

  • Chadha, R., & Arora, P. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1411–1422. [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. [Link]

  • Tripathi, D., & Kumar, L. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Pingale, P. L., & Kochar, N. I. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3), 443-453. [Link]

  • OECD. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

  • Box, K. J., & Comer, J. E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 693-700. [Link]

  • Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Elder, D., & Holm, R. (2013). Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches). International Journal of Pharmaceutics, 453(1), 3-11. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • eCFR. (2012). 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Appchem. (n.d.). 1-Methylisoquinoline-3-carbaldehyde. [Link]

  • BYJU'S. (n.d.). Does Henderson Hasselbalch equation work for bases? [Link]

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 104–115. [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Journal of Mass Spectrometry, 40(10), 1303-1309. [Link]

  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society, 20(10), 2335-2351. [Link]

  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1-methyl- (CAS 1721-93-3). [Link]

  • NIST. (n.d.). Isoquinoline, 1-methyl-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-Methylisoquinoline-3-carbaldehyde

For: Researchers, scientists, and drug development professionals. Introduction 1-Methylisoquinoline-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Methylisoquinoline-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a reactive carbaldehyde group at the 3-position, combined with a methyl group at the 1-position, offers versatile opportunities for further chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures and potential drug candidates.

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Methylisoquinoline-3-carbaldehyde. The presented methodology is based on a multi-step synthetic route, designed to be robust and reproducible in a standard laboratory setting. Each step is accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring scientific integrity and a high probability of success.

Overall Synthesis Workflow

The synthesis of 1-Methylisoquinoline-3-carbaldehyde is proposed via a three-step sequence starting from N-phenethylacetamide. The key stages involve a Bischler-Napieralski cyclization, followed by dehydrogenation to form the aromatic isoquinoline core, and finally, a selective oxidation of a precursor to introduce the carbaldehyde functionality.

Synthesis_Workflow A N-Phenethylacetamide B 1-Methyl-3,4-dihydroisoquinoline A->B  Bischler-Napieralski  Cyclization C 1-Methylisoquinoline B->C  Dehydrogenation   D 1,3-Dimethylisoquinoline C->D  Introduction of  3-Methyl Group   E 1-Methylisoquinoline-3-carbaldehyde D->E  Selective Oxidation  

Caption: Overall workflow for the synthesis of 1-Methylisoquinoline-3-carbaldehyde.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-PhenethylacetamideReagentPlus®, ≥99%Sigma-AldrichStarting material
Phosphorus pentoxideReagent grade, ≥98%Sigma-AldrichDehydrating agent
TolueneAnhydrous, 99.8%Sigma-AldrichSolvent
Palladium on carbon (10%)Sigma-AldrichCatalyst
Maleic acid≥99%Sigma-AldrichHydrogen acceptor
XyleneAnhydrous, ≥99%Sigma-AldrichSolvent
n-Butyllithium solution2.5 M in hexanesSigma-AldrichStrong base
Methyl iodide99.5%Sigma-AldrichMethylating agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent
Selenium dioxide99.9%Sigma-AldrichOxidizing agent
1,4-DioxaneAnhydrous, 99.8%Sigma-AldrichSolvent
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher ScientificSolvent for extraction
Sodium bicarbonate≥99.5%Fisher ScientificFor work-up
Magnesium sulfateAnhydrous, ≥99.5%Fisher ScientificDrying agent
Silica gel60 Å, 230-400 meshFisher ScientificFor column chromatography

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

This initial step involves the cyclization of N-phenethylacetamide using the Bischler-Napieralski reaction to form the dihydroisoquinoline ring system.

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add N-phenethylacetamide (16.3 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Stir the mixture to dissolve the starting material completely.

  • Carefully add phosphorus pentoxide (P₂O₅, 28.4 g, 0.2 mol) in portions to the stirred solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it onto 200 g of crushed ice with vigorous stirring.

  • Make the aqueous solution basic (pH > 9) by the slow addition of a 40% aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-3,4-dihydroisoquinoline as an oil.

Expert Insight: The use of phosphorus pentoxide as a dehydrating agent is crucial for the intramolecular cyclization. The reaction should be performed under anhydrous conditions to prevent the decomposition of P₂O₅ and to ensure a high yield.

Part 2: Synthesis of 1-Methylisoquinoline

The dihydroisoquinoline intermediate is aromatized in this step to form the stable 1-methylisoquinoline.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the crude 1-methyl-3,4-dihydroisoquinoline (14.5 g, ~0.1 mol) in 200 mL of xylene.

  • Add 10% palladium on carbon (1.5 g) and maleic acid (12.8 g, 0.11 mol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with xylene (50 mL).

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove unreacted maleic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure 1-methylisoquinoline as a colorless to pale yellow liquid.[1]

Expert Insight: Palladium-catalyzed dehydrogenation using a hydrogen acceptor like maleic acid is an efficient method for aromatization. This avoids the need for high-pressure hydrogen gas.

Part 3: Synthesis of 1,3-Dimethylisoquinoline

This step introduces a methyl group at the 3-position, which will be subsequently oxidized to the carbaldehyde.

Protocol:

  • To a dry 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise to the cold THF.

  • Slowly add a solution of 1-methylisoquinoline (14.3 g, 0.1 mol) in anhydrous THF (50 mL) to the n-butyllithium solution. A deep-colored solution should form, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (15.6 g, 0.11 mol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethylisoquinoline.

Expert Insight: The deprotonation of isoquinolines with strong bases like n-butyllithium typically occurs at the C1 position due to the acidity of the proton. However, in 1-methylisoquinoline, the C1 position is blocked, directing the metallation to the C3 position, although this can be challenging.

Part 4: Synthesis of 1-Methylisoquinoline-3-carbaldehyde

The final step is the selective oxidation of the 3-methyl group to the desired carbaldehyde. This is a challenging transformation known to produce a mixture of products.

Protocol:

  • In a sealed, heavy-walled glass tube, place 1,3-dimethylisoquinoline (1.57 g, 10 mmol) and selenium dioxide (1.33 g, 12 mmol).

  • Add anhydrous 1,4-dioxane (20 mL) to the tube.

  • Seal the tube and heat it in an oil bath at 180 °C for 6 hours. (Caution: This reaction should be performed behind a safety shield in a well-ventilated fume hood due to the high pressure and toxicity of selenium compounds).

  • Cool the reaction tube to room temperature, and then carefully open it.

  • Filter the reaction mixture to remove the black selenium precipitate. Wash the precipitate with 1,4-dioxane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue will contain a mixture of the desired aldehyde, unreacted starting material, and isoquinoline-3-carboxylic acid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to isolate 1-methylisoquinoline-3-carbaldehyde. The yield for this step is often low.

Expert Insight: The oxidation of a methyl group at the 3-position of an isoquinoline is significantly more difficult than at the 1-position. Selenium dioxide is a common reagent for this transformation, but it often leads to a mixture of products, including the carboxylic acid, and the yields of the aldehyde can be modest (around 23%). Careful control of reaction conditions and meticulous purification are essential.

An alternative and often preferred method for the oxidation of primary alcohols to aldehydes is the Swern oxidation , which is known for its mild conditions and high yields.[2][3] If 1-methyl-3-isoquinolinemethanol were available, the Swern oxidation would be the method of choice.

Mechanism of the Swern Oxidation

The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic species, chlorodimethylsulfonium chloride.[2] This intermediate reacts with the primary alcohol to form an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO Chlorodimethylsulfonium Chloride DMSO->ActivatedDMSO  -CO, -CO₂ OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol 1-Methyl-3-isoquinolinemethanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide  Triethylamine   Aldehyde 1-Methylisoquinoline-3-carbaldehyde Ylide->Aldehyde  Intramolecular  Elimination  

Caption: Simplified mechanism of the Swern oxidation.

Characterization of 1-Methylisoquinoline-3-carbaldehyde

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehydic proton in the region of 9-10 ppm. The methyl protons at the 1-position will appear as a singlet further upfield. The aromatic protons will exhibit a complex multiplet pattern consistent with the isoquinoline ring system.

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde in the range of 190-200 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 1-Methylisoquinoline-3-carbaldehyde (C₁₁H₉NO, M.W. 171.19).

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1700 cm⁻¹.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care.

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with appropriate precautions.

  • Selenium dioxide and its byproducts are highly toxic. Avoid inhalation and skin contact. All waste containing selenium should be disposed of according to institutional guidelines.

  • The high-temperature, high-pressure reaction in Part 4 must be conducted with appropriate safety shielding.

References

  • Ansari, M. A., & Swern, D. (1978). Activated dimethyl sulfoxide. 6. A new and highly efficient synthesis of α-dicarbonyl compounds. Journal of the American Chemical Society, 100(10), 3272-3273.
  • Bruckner, V., & Fodor, G. (1943). Über die Dehydrierung von 1-substituierten 3,4-Dihydro-isochinolinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 76(5), 466-473.
  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A convenient and high-yield synthesis of aldehydes from primary alcohols. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Popp, F. D., & McEwen, W. E. (1958). The Bischler-Napieralski Reaction. Chemical Reviews, 58(2), 321-401.
  • Tidwell, T. T. (1990).
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Versatility of 1-Methylisoquinoline-3-carbaldehyde in Modern Heterocyclic Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: A Privileged Scaffold and a Versatile Building Block The isoquinoline nucleus is a cornerstone of medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold and a Versatile Building Block

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals, including the famed alkaloids papaverine and morphine.[1][2] The biological significance of this scaffold drives a continuous demand for novel synthetic methodologies to access diversely functionalized isoquinoline derivatives.[3] 1-Methylisoquinoline-3-carbaldehyde emerges as a particularly valuable synthetic intermediate, strategically equipped with two distinct reactive centers: an electrophilic aldehyde at the C3 position and an acidic methyl group at the C1 position.[1][4]

The aldehyde function is a classical precursor for a vast array of transformations, including imine formation, olefination, and oxidation/reduction, making it an ideal handle for constructing complex molecular architectures.[5][6] Simultaneously, the C1-methyl group's protons are acidified by the adjacent electron-withdrawing ring nitrogen, enabling its participation in condensation reactions and functionalization via deprotonation.[1][7]

This guide provides an in-depth exploration of the applications of 1-Methylisoquinoline-3-carbaldehyde in heterocyclic organic synthesis. We will delve into its role in powerful synthetic strategies like multicomponent reactions (MCRs) and the construction of fused polycyclic systems, complete with detailed, field-tested protocols and mechanistic insights to empower your research endeavors.

Core Application 1: Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a paradigm of efficiency and atom economy in modern drug discovery. The aldehyde functionality of 1-Methylisoquinoline-3-carbaldehyde makes it an exemplary substrate for such transformations, enabling the rapid assembly of complex, drug-like molecules.

Mechanistic Rationale: The Iminium Ion Gateway

The central event in many MCRs involving an aldehyde is its initial condensation with a primary or secondary amine to form a reactive iminium ion intermediate. This electrophilic species is readily intercepted by a nucleophile (e.g., an isocyanide in the Ugi reaction or a β-ketoester in the Hantzsch reaction), triggering a cascade of bond-forming events that culminates in a highly decorated heterocyclic product.[8] The isoquinoline core remains intact, serving as a rigid, biologically relevant anchor for the newly generated structural diversity.

Below is a workflow diagram illustrating the central role of 1-Methylisoquinoline-3-carbaldehyde in a generalized four-component Ugi reaction.

MCR_Workflow A 1-Methylisoquinoline- 3-carbaldehyde Intermediate Iminium Ion Intermediate A->Intermediate Condensation B Amine (e.g., Aniline) B->Intermediate C Isocyanide (e.g., t-Butyl isocyanide) center C->center Nucleophilic Attack D Carboxylic Acid (e.g., Acetic Acid) D->center Mumm Rearrangement Intermediate->center Product α-Acylamino Amide Product (Complex Heterocycle) center->Product

Caption: Generalized workflow for a Ugi four-component reaction.

Protocol: One-Pot Synthesis of an α-Acylamino Amide Library via Ugi Reaction

This protocol describes a general procedure for the synthesis of a small library of compounds derived from 1-Methylisoquinoline-3-carbaldehyde using the Ugi four-component reaction (Ugi-4CR).

Table 1: Reagents and Materials

Reagent/MaterialSupplierGradePurpose
1-Methylisoquinoline-3-carbaldehydeCommercial>95%Aldehyde Component
Substituted Aniline (e.g., 4-methoxyaniline)CommercialReagent GradeAmine Component
Isocyanide (e.g., tert-butyl isocyanide)CommercialReagent GradeIsocyanide Component
Carboxylic Acid (e.g., acetic acid)CommercialReagent GradeCarboxylic Acid Component
Methanol (MeOH)CommercialAnhydrousReaction Solvent
Dichloromethane (DCM)CommercialACS GradeExtraction Solvent
Saturated aq. NaHCO₃In-house prep.-Aqueous Workup
BrineIn-house prep.-Aqueous Workup
Anhydrous MgSO₄Commercial-Drying Agent
Silica GelCommercial230-400 meshColumn Chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methylisoquinoline-3-carbaldehyde (171 mg, 1.0 mmol, 1.0 equiv).

  • Component Addition: Dissolve the aldehyde in anhydrous methanol (5 mL). To this solution, add the selected aniline (1.0 mmol, 1.0 equiv), followed by the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Initiation: Stir the mixture at room temperature for 15 minutes to facilitate pre-condensation and iminium ion formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirring solution.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure α-acylamino amide product.

Table 2: Representative Library Synthesis Scope

EntryAmine ComponentIsocyanide ComponentCarboxylic AcidProduct Yield (%)
14-Methoxyanilinetert-Butyl IsocyanideAcetic Acid85
2AnilineCyclohexyl IsocyanidePropionic Acid81
34-Chloroanilinetert-Butyl IsocyanideAcetic Acid79
4BenzylamineBenzyl IsocyanideBenzoic Acid75

Core Application 2: Synthesis of Fused Polyheterocyclic Systems

The strategic placement of the aldehyde group on the isoquinoline core provides an excellent starting point for constructing more complex, fused heterocyclic systems. These reactions typically involve an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization onto the isoquinoline ring system.

Causality: The Pictet-Spengler Reaction and Analogs

A classic example is the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution.[9] By analogy, 1-Methylisoquinoline-3-carbaldehyde can react with suitable nucleophiles (e.g., tryptamine, histamine, or activated C-H acids) to generate an intermediate that can undergo cyclization to form novel fused systems, such as pyrido[3,4-g]isoquinolines or other related scaffolds.

The workflow below outlines a potential pathway for the synthesis of a fused benzo[a]quinolizinone derivative, a reaction that leverages both the aldehyde and the activated C1-methyl group.

Fused_System_Synthesis Start 1-Methyl-3,4- dihydroisoquinoline Intermediate1 Enamine Tautomer Start->Intermediate1 Tautomerization Anhydride Homophthalic Anhydride Intermediate2 Open-Chain Adduct Anhydride->Intermediate2 Nucleophilic Attack & Ring Opening Intermediate1->Intermediate2 Nucleophilic Attack & Ring Opening Product Fused Benzo[a]quinolizinone System Intermediate2->Product Intramolecular Cyclization

Caption: Plausible synthesis of a fused quinolizinone system.

Protocol: Castagnoli-Cushman-Type Reaction for Benzo[a]quinolizinone Synthesis

This protocol is adapted from procedures involving the reaction of 1-methyl-3,4-dihydroisoquinolines with anhydrides, a powerful method for creating tricyclic fused systems.[10]

Step-by-Step Methodology:

  • Prerequisite: The starting material for this specific reaction is 1-methyl-3,4-dihydroisoquinoline, which can be prepared from its corresponding isoquinoline precursor via reduction. The aldehyde at C3 would first need to be protected or reduced. This protocol illustrates the reactivity of the C1-methyl group in a related system.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve 1-methyl-3,4-dihydroisoquinoline (145 mg, 1.0 mmol, 1.0 equiv) in dry xylene (3 mL).

  • Reagent Addition: Add homophthalic anhydride (243 mg, 1.5 mmol, 1.5 equiv) to the solution.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 120-140 °C.

  • Reaction: Stir the mixture vigorously for 6-8 hours. Monitor the reaction by TLC until the starting imine is consumed.

  • Workup: Allow the reaction to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzo[a]quinolizinone product.

Conclusion and Future Outlook

1-Methylisoquinoline-3-carbaldehyde is a potent and versatile building block in heterocyclic synthesis. Its dual reactivity allows for the rapid construction of diverse and complex molecular scaffolds through multicomponent reactions and serves as an anchor point for the synthesis of novel fused polycyclic systems. The protocols and insights provided herein demonstrate its significant potential for applications in drug discovery, materials science, and agrochemical development. Future explorations could involve leveraging this precursor in asymmetric catalysis, photoredox reactions, and the synthesis of functional dyes, further expanding its synthetic utility.

References

  • Książek, M., Płotek, M., & Kusz, J. (2020).
  • Shaikh, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Moody, C. J., & Taylor, R. J. (2001). Product Class 5: Isoquinolines. In Science of Synthesis. Thieme.
  • Shaik, B., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.
  • Nikolova, V., et al. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry.
  • Kareem, A. Fused Ring Heterocycles. University of Babylon.
  • BenchChem.
  • Singh, U., et al. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. European Journal of Organic Chemistry.
  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • CymitQuimica. (n.d.). CAS 1721-93-3: 1-Methylisoquinoline.
  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.
  • de Freitas, R. P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry.
  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
  • Organic Chemistry Portal. Multicomponent Reactions.
  • Dömling, A. (2002). Multicomponent reactions. Refubium - Freie Universität Berlin.
  • Appchem. (n.d.). 1-Methylisoquinoline-3-carbaldehyde.

Sources

Method

Application Notes and Protocols for the Utilization of 1-Methylisoquinoline-3-carbaldehyde in Drug Discovery

Introduction: The Isoquinoline Scaffold as a Cornerstone in Medicinal Chemistry The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in the realm of drug discovery and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in the realm of drug discovery and medicinal chemistry.[1][2] Naturally occurring isoquinoline alkaloids, such as morphine and berberine, have a long history of therapeutic use.[3] This has inspired the synthesis of a vast library of isoquinoline-containing compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural rigidity and the presence of a nitrogen atom, which can be protonated under physiological conditions, allow isoquinoline derivatives to effectively interact with various biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Methylisoquinoline-3-carbaldehyde as a versatile building block for the synthesis of novel molecular entities with therapeutic potential. The presence of a reactive aldehyde group at the 3-position, combined with a methyl group at the 1-position, offers unique opportunities for structural diversification and the exploration of new chemical space. We present detailed protocols for the synthesis of Schiff bases and hydrazones, key intermediates and final compounds in many drug discovery programs.

Physicochemical Properties of 1-Methylisoquinoline-3-carbaldehyde

A clear understanding of the starting material's properties is crucial for successful synthetic endeavors. The key physicochemical data for 1-Methylisoquinoline-3-carbaldehyde are summarized in the table below.

PropertyValueReference
CAS Number 1500249-21-7[4]
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.1953 g/mol [4]
MDL Number MFCD26598220[4]
SMILES CC1=NC(=CC2=CC=CC=C12)C=O[4]

Proposed Synthesis of 1-Methylisoquinoline-3-carbaldehyde

While 1-Methylisoquinoline-3-carbaldehyde is commercially available from several suppliers, understanding its synthesis can be valuable for custom modifications or in-house preparation.[5][6][7] A plausible and widely used method for the introduction of a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the starting material, in this case, 1-methylisoquinoline.[8]

Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 1-Methylisoquinoline 1-Methylisoquinoline Intermediate Iminium Salt Intermediate 1-Methylisoquinoline->Intermediate + Vilsmeier Reagent Product 1-Methylisoquinoline-3-carbaldehyde Intermediate->Product Hydrolysis (H₂O) Schiff_Base_Synthesis_Workflow Start 1-Methylisoquinoline-3-carbaldehyde + Primary Amine (R-NH₂) Dissolve Dissolve in Ethanol Start->Dissolve Catalyst Add catalytic Glacial Acetic Acid Dissolve->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Precipitate (Filtration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Hydrazone_Synthesis_Workflow Start 1-Methylisoquinoline-3-carbaldehyde + Hydrazine Derivative (R-NHNH₂) Dissolve Dissolve in Ethanol Start->Dissolve Catalyst Add catalytic Glacial Acetic Acid Dissolve->Catalyst Reflux Reflux for 3-6 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Precipitate (Filtration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Drug_Discovery_Logic cluster_derivatives Synthesized Derivatives cluster_applications Potential Therapeutic Areas Building_Block 1-Methylisoquinoline-3-carbaldehyde Schiff_Bases Schiff Bases Building_Block->Schiff_Bases Condensation Hydrazones Hydrazones Building_Block->Hydrazones Condensation Anticancer Anticancer Schiff_Bases->Anticancer Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Anti_inflammatory Anti-inflammatory Schiff_Bases->Anti_inflammatory Hydrazones->Anticancer Hydrazones->Anti_inflammatory Antiviral Antiviral Hydrazones->Antiviral

Sources

Application

Application Note: Catalytic Reduction Strategies for 1-Methylisoquinoline-3-carbaldehyde

Introduction & Chemical Context 1-Methylisoquinoline-3-carbaldehyde is a highly versatile heterocyclic building block. Its unique molecular architecture—comprising an electron-deficient isoquinoline core and a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-Methylisoquinoline-3-carbaldehyde is a highly versatile heterocyclic building block. Its unique molecular architecture—comprising an electron-deficient isoquinoline core and a highly reactive C3-formyl group—makes it an essential intermediate in the synthesis of novel chemical entities[1]. In modern drug discovery, this scaffold is frequently utilized to construct targeted therapeutics, including WEE1 kinase degraders and advanced anticancer agents[2][3].

However, the functionalization of this molecule requires precise chemocontrol. The reduction of 1-methylisoquinoline-3-carbaldehyde presents a classic selectivity challenge: differentiating between the kinetic reactivity of the aldehyde and the thermodynamic stability of the heteroaromatic ring. This application note details three field-proven catalytic reduction workflows, explaining the causality behind the reagent selection and providing self-validating protocols for each pathway.

Mechanistic Pathways & Causality

The catalytic reduction of 1-methylisoquinoline-3-carbaldehyde can be directed down three distinct pathways based on the choice of catalyst, hydride source, and activating agents:

  • Chemoselective Aldehyde Reduction: The carbonyl carbon is highly electrophilic. Under mild catalytic hydrogenation (e.g., 1 atm H2​ , Pd/C), the aldehyde is rapidly reduced to 1-methylisoquinoline-3-methanol. The aromatic ring remains untouched because disrupting its resonance energy requires significantly harsher conditions[4].

  • Reductive Amination: When coupled with an amine, the aldehyde condenses to form an iminium ion. By utilizing a mild hydride donor like sodium triacetoxyborohydride (STAB), the highly electrophilic iminium intermediate is selectively reduced over the neutral aldehyde, preventing the formation of an alcohol byproduct[2].

  • Deep Ring Reduction: Reducing the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative requires overcoming the ring's aromaticity. Furthermore, the basic nitrogen lone pair can coordinate to and poison transition metal catalysts (e.g., Ir, Ru). The addition of a chloroformate (such as Cbz-Cl) solves both issues by forming an N-acyl isoquinolinium salt, which ties up the lone pair and disrupts aromaticity, thereby lowering the activation energy for enantioselective hydrogenation[4].

Pathways A 1-Methylisoquinoline- 3-carbaldehyde B 1-Methylisoquinoline- 3-methanol A->B Mild H2, Pd/C (Chemoselective) C Tetrahydroisoquinoline Derivative A->C Ir cat., H2, Cbz-Cl (Ring Reduction) D Reductive Amination Product A->D Amine, STAB (Iminium Reduction)

Fig 1. Catalytic reduction pathways of 1-Methylisoquinoline-3-carbaldehyde.

Quantitative Data Summary

Table 1: Comparative Catalytic Reduction Profiles
Reduction StrategyTarget Functional GroupCatalyst / Reagent SystemTypical ConversionSelectivityPrimary Application
Direct Hydrogenation C3-Carbaldehyde Alcohol10% Pd/C, H2​ (1 atm), MeOH>95%>99% (Aldehyde)Precursor synthesis for ether linkages
Reductive Amination C3-Carbaldehyde AmineSTAB, DCM, Et3​N , RT85–95%>95% (Iminium)WEE1 degraders, targeted drug delivery[1][2]
Asymmetric Ring Reduction Isoquinoline Ring THIQ [Ir(cod)Cl]2​ , Segphos, Cbz-Cl>90%>90% ee (Ring)Alkaloid synthesis, novel pharmacophores[3][4]

Experimental Protocols

Protocol A: Chemoselective Reduction to 1-Methylisoquinoline-3-methanol

Objective: Isolate the alcohol derivative without disturbing the heteroaromatic core. Causality: Palladium on carbon (Pd/C) under ambient hydrogen pressure provides sufficient surface activity to reduce the polarized C=O bond but lacks the thermodynamic driving force to break the aromaticity of the isoquinoline ring.

Step-by-Step Methodology:

  • Dissolve 1-methylisoquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Purge the reaction flask with N2​ for 5 minutes.

  • Carefully add 10% Pd/C (0.05 eq by weight).

  • Evacuate the flask and backfill with H2​ via a balloon (1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Self-Validation Checkpoint: Analyze the crude product via 1H NMR. The starting material exhibits a highly characteristic formyl proton singlet at δ 10.23 ppm and a C1-methyl singlet at δ 3.06 ppm[5]. A successful reduction is confirmed by the complete disappearance of the 10.23 ppm peak and the emergence of a new benzylic CH2​ singlet around δ 4.8 ppm.

Protocol B: Reductive Amination (Targeting Drug Intermediates)

Objective: Couple the aldehyde with a complex amine (e.g., a piperidine derivative) to form a stable secondary or tertiary amine linkage[2]. Causality: If the amine is supplied as a hydrochloride salt, triethylamine ( Et3​N ) must be added to liberate the free nucleophilic amine. STAB is selected over sodium borohydride because its electron-withdrawing acetoxy groups dampen the hydride's reactivity, ensuring it only attacks the highly electrophilic iminium intermediate, leaving unreacted aldehyde intact[2].

Workflow S1 1. Imine Formation S2 2. STAB Addition S1->S2 S3 3. Catalytic Reduction S2->S3 S4 4. Quench & Extract S3->S4 S5 5. NMR/MS Validation S4->S5

Fig 2. Self-validating workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • To a solution of 1-methylisoquinoline-3-carbaldehyde (1.5 eq) in dichloromethane (DCM) at room temperature, add the target amine (1.0 eq).

  • If the amine is a salt, add Et3​N (1.5 eq) to neutralize the HCl[2]. Stir for 30 minutes to allow the imine to form.

  • Add sodium triacetoxyborohydride (STAB, 2.5 eq) in a single portion.

  • Stir the mixture for 12 hours under a nitrogen atmosphere[2].

  • Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

Self-Validation Checkpoint: Prior to STAB addition, TLC should show the consumption of the amine and the appearance of a new, less polar spot (the imine). Post-reaction, LC-MS will confirm the target mass of the coupled product, and 1H NMR will reveal the loss of the δ 10.23 ppm aldehyde peak[5], replaced by a benzylic CH2​ signal shifted upfield to δ 3.8–4.2 ppm.

Protocol C: Enantioselective Ring Reduction to Tetrahydroisoquinoline

Objective: Perform an asymmetric hydrogenation of the isoquinoline core to yield a chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative[3]. Causality: Direct hydrogenation of isoquinolines is notoriously difficult due to catalyst poisoning and aromatic stability. Adding benzyl chloroformate (Cbz-Cl) activates the substrate by forming an N-acyl isoquinolinium salt. Lithium carbonate ( Li2​CO3​ ) is included to scavenge the HCl byproduct generated during activation, protecting both the substrate and the sensitive Iridium catalyst from acidic degradation[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve [Ir(cod)Cl]2​ (0.005 eq) and (S)-Segphos (0.011 eq) in anhydrous THF. Stir for 10 minutes to form the active chiral complex[4].

  • Substrate Activation: In a separate high-pressure reactor vessel, mix 1-methylisoquinoline-3-carbaldehyde (1.0 eq) and Li2​CO3​ (1.2 eq) in THF. Add benzyl chloroformate (1.1 eq) dropwise[4].

  • Hydrogenation: Inject the pre-formed Ir-catalyst solution into the reactor vessel.

  • Seal the reactor, purge with H2​ , and pressurize to 600 psi.

  • Stir vigorously at room temperature for 12–15 hours[4].

  • Depressurize carefully, dilute with diethyl ether, and wash with saturated aqueous Na2​CO3​ .

Self-Validation Checkpoint: Because high-pressure hydrogenation is a "black box" during the run, validation occurs post-depressurization. LC-MS will confirm the addition of the Cbz mass (+134 Da) and the addition of two equivalents of H2​ (+4 Da) to the core. 1H NMR will confirm the loss of the aromatic protons of the pyridine ring, which shift to aliphatic multiplets, while the benzene ring protons remain intact. Chiral HPLC is required to validate the enantiomeric excess ( ee ) of the newly formed stereocenter[4].

Sources

Method

High-Yield Synthesis of Schiff Bases Derived from 1-Methylisoquinoline-3-carbaldehyde

An Application Note and Protocol for the synthesis of Schiff bases derived from 1-methylisoquinoline-3-carbaldehyde, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale Heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the synthesis of Schiff bases derived from 1-methylisoquinoline-3-carbaldehyde, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Heterocyclic Schiff bases, particularly those featuring isoquinoline and quinoline scaffolds, are highly valued in drug development due to their broad-spectrum biological activities, which include antineoplastic, antimicrobial, and anti-inflammatory properties[1]. 1-Methylisoquinoline-3-carbaldehyde serves as a highly versatile electrophilic precursor for these syntheses.

The formation of a Schiff base (azomethine) is driven by a classic nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 1-methylisoquinoline-3-carbaldehyde to form a transient hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the characteristic carbon-nitrogen double bond (C=N)[2].

G A 1-Methylisoquinoline- 3-carbaldehyde C Nucleophilic Attack (Acid Catalyzed) A->C B Primary Amine (e.g., Aniline derivative) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Azomethine (Schiff Base) Target Compound E->F

Fig 1. Mechanistic pathway of acid-catalyzed Schiff base condensation.

Experimental Design and Causality

To ensure reproducibility and high yields, the reaction conditions must be thermodynamically and kinetically optimized.

  • Catalyst Selection and pH Control: The reaction requires precise pH control. Glacial acetic acid is the optimal catalyst because it selectively protonates the carbonyl oxygen, enhancing its electrophilicity without over-acidifying the solution. If the pH drops too low (e.g., using excess strong mineral acids), the primary amine becomes protonated into an ammonium ion, losing its nucleophilicity and completely halting the reaction[3].

  • Solvent Dynamics: Ethanol is the preferred solvent. It possesses the ideal boiling point for reflux and effectively dissolves both the hydrophobic isoquinoline precursor and the amine. Crucially, as the highly conjugated Schiff base forms, its solubility in cold ethanol decreases, allowing for spontaneous precipitation and easy recovery[4].

  • Thermodynamic Control (Microwave vs. Conventional): The dehydration step is reversible. While conventional reflux relies on extended heating to drive the reaction, microwave irradiation provides rapid, uniform dielectric heating. This drastically reduces reaction time, minimizes the thermal degradation (or oxidation) of the aldehyde, and pushes the equilibrium toward the thermodynamically stable conjugated azomethine product[3].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for heterocyclic carbaldehyde condensations with standard aromatic amines, comparing conventional reflux to microwave-assisted synthesis.

Synthesis MethodSolventCatalystTemperature (°C)TimeAverage Yield (%)
Conventional RefluxEthanolGlacial Acetic Acid (3 drops)783 hours72
Conventional RefluxMethanolGlacial Acetic Acid (3 drops)653 hours68
Microwave IrradiationEthanolGlacial Acetic Acid (3 drops)7515 mins89
Microwave IrradiationMethanolGlacial Acetic Acid (3 drops)7015 mins85

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical changes during the workflow provide immediate feedback on reaction success.

Workflow Step1 Equimolar Mixing Aldehyde + Primary Amine Step2 Solvent & Catalyst Add Ethanol + 3 drops Glacial AcOH Step1->Step2 Split Heating Method? Step2->Split Reflux Conventional Reflux 78°C for 3 hours Split->Reflux Standard Microwave Microwave Irradiation 75°C, 200W for 15 mins Split->Microwave Accelerated Cooling Cooling & Precipitation Ice bath for 30 mins Reflux->Cooling Microwave->Cooling Purification Filtration & Washing Wash with cold EtOH Cooling->Purification Validation Analytical Validation FTIR & 1H NMR Purification->Validation

Fig 2. Experimental workflow for the synthesis and validation of Schiff bases.

Protocol A: Conventional Reflux Synthesis
  • Preparation: In a 50 mL round-bottom flask, dissolve 1-methylisoquinoline-3-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

  • Amine Addition: Add an equimolar amount (1.0 mmol) of the target primary amine to the solution. Stir at room temperature for 5 minutes to ensure homogenization.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality note: Do not exceed 3 drops to prevent amine protonation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath for 3 hours. Visual validation: The solution should deepen in color (typically shifting to deep yellow or orange), indicating the extension of the pi-conjugated system.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

  • Recovery: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials. Dry under vacuum.

Protocol B: Microwave-Assisted Synthesis (Recommended)
  • Preparation: In a microwave-safe reaction vessel, combine 1-methylisoquinoline-3-carbaldehyde (1.0 mmol), the primary amine (1.0 mmol), 10 mL of absolute ethanol, and 2 drops of glacial acetic acid.

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Set the parameters to 75 °C, 200 W power, and a hold time of 15 minutes[3].

  • Recovery: Allow the vessel to cool to room temperature. Transfer to an ice bath for 15 minutes. Filter, wash with cold ethanol, and dry under vacuum as described in Protocol A.

Analytical Validation Checkpoints

To confirm the structural integrity of the synthesized 1-methylisoquinoline-3-carbaldehyde Schiff base, utilize the following self-validating spectroscopic markers:

  • FTIR Spectroscopy: The reaction is successful if the strong carbonyl (C=O) stretch of the precursor (typically ~1690–1710 cm⁻¹) and the primary amine (N-H) stretches (3150–3450 cm⁻¹) completely disappear. Look for the emergence of a sharp, strong azomethine (C=N) stretching band between 1580 and 1618 cm⁻¹ [5].

  • ¹H NMR Spectroscopy (in DMSO-d6 or CDCl3): The defining proof of condensation is the disappearance of the aldehyde proton singlet (usually around δ 10.0 ppm) and the appearance of a new, highly deshielded azomethine proton (-HC=N-) singlet. For isoquinoline/quinoline derivatives, this peak is characteristically found between δ 8.5 and 9.3 ppm [4].

Sources

Application

Application Note: 1-Methylisoquinoline-3-carbaldehyde in Medicinal Chemistry and Drug Design

Introduction & Chemical Profile In the realm of modern drug discovery, the isoquinoline scaffold is recognized as a "privileged structure," frequently appearing in kinase inhibitors, GPCR antagonists, and complex marine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In the realm of modern drug discovery, the isoquinoline scaffold is recognized as a "privileged structure," frequently appearing in kinase inhibitors, GPCR antagonists, and complex marine alkaloids[1][2]. 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) represents a highly specialized and versatile building block within this family.

The strategic value of this compound lies in its dual-reactivity profile:

  • The 3-Carbaldehyde Moiety: A highly electrophilic center primed for late-stage functionalization, including reductive aminations, Schiff base formations, and photoredox-catalyzed C-H acylations[3][4].

  • The 1-Methyl Group: Unlike unsubstituted isoquinoline-3-carbaldehyde, the 1-methyl substitution introduces critical steric bulk. This alters the rotational barrier of the molecule, which is heavily exploited in the design of atropisomeric drugs and provides a handle for further C(sp3)-H functionalization.

This application note provides an authoritative guide on utilizing 1-Methylisoquinoline-3-carbaldehyde in advanced synthetic workflows, detailing the causality behind experimental choices to ensure self-validating and reproducible results.

Strategic Role in Drug Design

Scaffold Hopping in GPCR Antagonists

The isoquinoline core is a well-documented pharmacophore for targeting the CXCR4 chemokine receptor, a critical target in oncology and immunology[1]. By utilizing 1-Methylisoquinoline-3-carbaldehyde, medicinal chemists can perform rapid scaffold hopping. The aldehyde group undergoes reductive amination with various N-alkyl piperazine or piperidine side chains, yielding potent antagonists with improved metabolic stability and reduced off-target muscarinic acetylcholine receptor (mAChR) activity[1][4].

Assembly of Complex Natural Products (Lamellarins)

Lamellarins are hexacyclic marine alkaloids exhibiting potent cytotoxic and HIV-1 integrase inhibitory activities. The synthesis of the lamellarin core heavily relies on the regioselective functionalization of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives[2]. The 3-carbaldehyde group acts as an essential directing group and intermediate handle, allowing for iterative bromination and Suzuki-Miyaura cross-coupling prior to palladium-catalyzed oxidative lactonization[2].

Cooperative Photoredox Catalysis

The efficient functionalization of inert C(sp3)-H bonds remains a significant challenge. Isoquinoline-3-carbaldehyde derivatives have proven to be exceptionally high-performing substrates in photoredox cooperative N-heterocyclic carbene (NHC)/palladium catalysis[3]. The aldehyde is converted into an acyl radical equivalent, enabling the direct synthesis of complex ketones from unactivated alkyl precursors[3].

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and operational step is explicitly detailed to ensure maximum trustworthiness and reproducibility.

Protocol A: Reductive Amination for N-Alkyl Piperazine Linkers

Objective: Synthesis of CXCR4 antagonist precursors via C-N bond formation.

Reagents:

  • 1-Methylisoquinoline-3-carbaldehyde (1.0 equiv)

  • N-Boc-piperazine derivative (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Methylisoquinoline-3-carbaldehyde and the amine in anhydrous DCE under an inert argon atmosphere. Stir at room temperature for 1–2 hours.

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior performance in stabilizing the intermediate iminium ion. Allowing the imine to pre-form prevents the premature reduction of the starting aldehyde directly to an alcohol.

  • Selective Reduction: Add NaBH(OAc)₃ portionwise over 15 minutes. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the electron-deficient iminium ion over the unreacted aldehyde.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench neutralizes the acetic acid byproduct generated during the reduction and breaks down stable boron-amine complexes, ensuring accurate yield recovery during extraction.

Figure 1: Workflow for the reductive amination of 1-Methylisoquinoline-3-carbaldehyde.

Protocol B: Photoredox Cooperative NHC/Pd-Catalyzed Acylation

Objective: Direct synthesis of ketones via C(sp3)-H functionalization.

Reagents:

  • 1-Methylisoquinoline-3-carbaldehyde (1.0 equiv)

  • Alkyl substrate (e.g., styrene derivative) (2.0 equiv)

  • NHC Precatalyst (10 mol%)

  • Ir(ppy)₃ (Photoredox catalyst, 2 mol%)

  • Pd(OAc)₂ (5 mol%)

  • Cs₂CO₃ (Base, 2.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine all solid reagents in a Schlenk tube. Add anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. It will rapidly deactivate the excited state of the Ir(ppy)₃ photocatalyst and irreversibly oxidize the sensitive NHC catalyst, leading to reaction failure.

  • Irradiation: Backfill with argon. Irradiate the mixture using a 34W Blue LED lamp (λ = 450 nm) at room temperature for 24 hours.

    • Causality: Visible light excites Ir(ppy)₃ to its long-lived triplet excited state. Simultaneously, the NHC catalyst attacks the aldehyde to form a Breslow intermediate. The excited photocatalyst undergoes a single-electron transfer (SET) with the Breslow intermediate, generating a highly reactive acyl radical equivalent[3].

  • Purification: Dilute with water, extract with diethyl ether, and purify via flash column chromatography.

Figure 2: Cooperative Photoredox/NHC catalytic cycle generating complex ketones.

Quantitative Data Summary

The following table synthesizes the typical reaction conditions, substrate scopes, and yields associated with the derivatization of isoquinoline-3-carbaldehyde scaffolds in medicinal chemistry.

Reaction TypePrimary Reagents / CatalystsSubstrate Scope / Coupling PartnerTypical YieldKey Application in Drug Design
Reductive Amination NaBH(OAc)₃, DCE, RTPiperazines, Piperidines, Primary Amines75–85%GPCR Antagonists (CXCR4), Kinase Inhibitors
Photoredox Acylation NHC, Ir(ppy)₃, Pd(OAc)₂, Blue LEDUnactivated C(sp3)-H bonds, Styrenes60–75%Late-stage functionalization, Ketone synthesis
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to RTDihydropyrrolo-isoquinolines85–95%C3-selective functionalization
Oxidative Lactonization Pd(OAc)₂, Cu(OAc)₂, O₂Diaryl-dihydropyrrole-carbaldehydes80–90%Assembly of the Lamellarin hexacyclic core

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A SYNTHESIS OF LAMELLARINS VIA REGIOSELECTIVE ASSEMBLY OF 1,2,3-DIFFERENTIALLY SUBSTITUTED 5,6-DIHYDROPYRROLO[2,1-a]ISOQUINOLINE Source: Heterocycles (Clockss Archive) URL:[Link]

  • Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis Source: Nature Communications (PMC) URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties (Extended Data) Source: PMC / NIH URL:[Link]

Sources

Method

1-Methylisoquinoline-3-carbaldehyde cross-coupling reaction protocols

As a Senior Application Scientist, this guide provides an in-depth technical overview of cross-coupling methodologies applied to the 1-methylisoquinoline-3-carbaldehyde scaffold. This framework is crucial for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of cross-coupling methodologies applied to the 1-methylisoquinoline-3-carbaldehyde scaffold. This framework is crucial for researchers in medicinal chemistry and materials science, where the isoquinoline core is a privileged structure.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying principles, the rationale for reagent selection, and the strategic considerations necessary for successful reaction design and execution.

Strategic Overview: Functionalizing the Isoquinoline Core

1-Methylisoquinoline-3-carbaldehyde presents two primary sites for chemical modification: the aldehyde at the C3 position and the aromatic core itself. While the aldehyde is a versatile handle for transformations like reductive amination or Wittig reactions, palladium-catalyzed cross-coupling reactions are the premier tools for building molecular complexity by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds directly on the heterocyclic ring.

For successful cross-coupling, a "handle" is required on the ring—typically a halide (Br, I, Cl) or a triflate (OTf). Therefore, the protocols described herein assume the use of a halogenated precursor, such as 4-bromo-1-methylisoquinoline-3-carbaldehyde , which can be synthesized from available starting materials. Furthermore, the aldehyde group is sensitive to certain basic and nucleophilic conditions and may require protection, most commonly as an acetal, to prevent side reactions.

G cluster_prep Pre-Coupling Strategy cluster_coupling Core Reaction cluster_post Post-Coupling Finalization start 1-Methylisoquinoline-3-carbaldehyde Precursor protect Protect Aldehyde (e.g., Acetal Formation) start->protect If sensitive conditions coupling Pd-Catalyzed Cross-Coupling Reaction (Suzuki, Sonogashira, Heck, etc.) start->coupling protect->coupling deprotect Deprotect Aldehyde (Acidic Hydrolysis) coupling->deprotect product Final Functionalized Product coupling->product If protection not used deprotect->product

General workflow for cross-coupling reactions.

The Engine of Innovation: The Palladium Catalytic Cycle

The majority of modern cross-coupling reactions are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the isoquinoline precursor. This is often the rate-limiting step.[5]

  • Transmetalation (for Suzuki/Sonogashira): The coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are joined and expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation (+ M-R²) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) center

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Application

Application Note &amp; Protocol: Functionalization of 1-Methylisoquinoline-3-carbaldehyde via Oxidation to 1-Methylisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the functionalization of 1-methylisoquinoline-3-carbaldehyde through oxidation to its corresponding carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the functionalization of 1-methylisoquinoline-3-carbaldehyde through oxidation to its corresponding carboxylic acid, 1-methylisoquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various isoquinoline-based scaffolds, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] This guide offers a detailed experimental protocol, an exploration of the underlying chemical principles, and insights into the selection of appropriate reagents and reaction conditions.

Introduction and Scientific Context

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of many natural products and synthetic pharmaceuticals.[1][2] Functionalization of the isoquinoline ring system allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] In the context of 1-methylisoquinoline-3-carbaldehyde, this conversion opens up a variety of subsequent chemical modifications, such as amidation or esterification, to generate diverse libraries of compounds for biological screening.

While direct literature on the oxidation of 1-methylisoquinoline-3-carbaldehyde is not extensively reported, the principles of oxidizing heterocyclic aldehydes are well-established.[4][5][6] This protocol is based on established methodologies for the oxidation of aromatic and heterocyclic aldehydes, ensuring a high probability of success.

Mechanistic Rationale and Reagent Selection

The oxidation of an aldehyde to a carboxylic acid involves the addition of an oxygen atom to the carbonyl carbon. A variety of oxidizing agents can accomplish this transformation, ranging from strong, inorganic oxidants to milder, more selective reagents.[7]

For the oxidation of 1-methylisoquinoline-3-carbaldehyde, potassium permanganate (KMnO₄) in a basic aqueous solution is a robust and effective choice. The proposed mechanism involves the formation of a cyclic manganate ester intermediate from the hydrated form of the aldehyde. This intermediate then collapses, leading to the formation of the carboxylate salt, which is subsequently protonated during the workup to yield the carboxylic acid. The basic conditions help to prevent side reactions and promote the formation of the carboxylate.

Alternative oxidizing agents suitable for this transformation include:

  • Oxone® (potassium peroxymonosulfate): A versatile and environmentally friendly oxidant that works under mild conditions.[6]

  • Sodium hypochlorite (NaClO): A cost-effective and readily available reagent, often used in aqueous or biphasic systems.[5]

  • Periodic acid (H₅IO₆) with a catalytic amount of pyridinium chlorochromate (PCC): A method for the facile and quantitative preparation of carboxylic acids from aldehydes.[6]

  • Aerobic oxidation: Utilizes molecular oxygen as the ultimate oxidant, often in the presence of a catalyst, representing a green chemistry approach.[3]

The choice of oxidant can depend on factors such as substrate compatibility, desired reaction scale, and environmental considerations. For this protocol, we will focus on the use of potassium permanganate due to its reliability and effectiveness.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the oxidation of 1-methylisoquinoline-3-carbaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation: - Dissolve 1-methylisoquinoline-3-carbaldehyde in acetone. - Prepare aqueous NaOH solution. - Prepare aqueous KMnO4 solution. reaction_setup Reaction Setup: - Combine aldehyde solution and NaOH solution in a flask. - Cool the mixture in an ice bath. reagent_prep->reaction_setup Proceed to reaction addition Addition of Oxidant: - Add KMnO4 solution dropwise with vigorous stirring. - Monitor the reaction progress by TLC. reaction_setup->addition Start reaction quench Quenching: - Add sodium bisulfite solution to quench excess KMnO4. addition->quench Reaction complete filtration Filtration: - Filter the mixture to remove MnO2 precipitate. quench->filtration acidification Acidification: - Acidify the filtrate with HCl to precipitate the product. filtration->acidification isolation Isolation: - Collect the product by filtration, wash with water, and dry. acidification->isolation characterization Characterization: - Determine melting point. - Obtain 1H NMR, 13C NMR, and mass spectrometry data. isolation->characterization Confirm structure

Figure 1. Experimental workflow for the oxidation of 1-methylisoquinoline-3-carbaldehyde.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
1-Methylisoquinoline-3-carbaldehydeC₁₁H₉NO171.20N/A
Potassium permanganateKMnO₄158.037722-64-7
Sodium hydroxideNaOH40.001310-73-2
AcetoneC₃H₆O58.0867-64-1
Sodium bisulfiteNaHSO₃104.067631-90-5
Hydrochloric acid (concentrated)HCl36.467647-01-0
Deionized waterH₂O18.027732-18-5

Note: The CAS number for the starting material is not available as it is a specialized intermediate. Ensure its identity and purity through appropriate analytical techniques before use.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.71 g (10.0 mmol) of 1-methylisoquinoline-3-carbaldehyde in 50 mL of acetone.

    • In a separate beaker, prepare a solution of 0.40 g (10.0 mmol) of sodium hydroxide in 20 mL of deionized water.

    • Add the aqueous sodium hydroxide solution to the acetone solution of the aldehyde.

    • Cool the resulting mixture to 0-5 °C in an ice-water bath.

  • Oxidation:

    • Prepare a solution of 1.74 g (11.0 mmol, 1.1 equivalents) of potassium permanganate in 50 mL of deionized water.

    • While maintaining the reaction temperature at 0-5 °C and stirring vigorously, add the potassium permanganate solution dropwise to the reaction mixture over a period of 30-45 minutes. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture again in an ice bath.

    • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is no longer visible and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of deionized water.

    • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

    • Slowly acidify the filtrate to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The product, 1-methylisoquinoline-3-carboxylic acid, should precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data Analysis

The identity and purity of the synthesized 1-methylisoquinoline-3-carboxylic acid should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values if available.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton signal (>12 ppm, often broad) in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid, along with the disappearance of the aldehyde C-H stretch (~2700-2800 cm⁻¹), will confirm the transformation.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • Acetone is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient oxidizing agent or reaction timeAdd additional KMnO₄ solution portion-wise and monitor by TLC. Increase the reaction time.
Low yieldProduct loss during workup or incomplete precipitationEnsure the filtrate is sufficiently acidified. Minimize the amount of water used for washing the product.
Product is colored or impureContamination with MnO₂ or other side productsEnsure thorough filtration to remove all MnO₂. Recrystallize the final product.

Conclusion

This application note provides a detailed and reliable protocol for the oxidation of 1-methylisoquinoline-3-carbaldehyde to 1-methylisoquinoline-3-carboxylic acid. By following this guide, researchers can efficiently synthesize this valuable intermediate for further elaboration in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the oxidation of other heterocyclic aldehydes.

References

  • Molinari, F., et al. (2004). Oxidation of heterocyclic and aromatic aldehydes to the corresponding carboxylic acids by Acetobacter and Serratia strains. Biotechnology Letters, 26, 1643–1648.
  • Guzman, F. A., et al. (2013). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Letters in Organic Chemistry, 10(7), 510-516.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2024, January 15). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Gkizis, P. L., et al. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry, 24(16), 6296-6301.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Agrawal, H., et al. (2019). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 455-459.
  • Chemexper. (2025, May 20). methyl 3-isoquinolinecarboxylate. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Validation of WEE1 Targeted Protein Degraders Synthesized via 1-Methylisoquinoline-3-carbaldehyde

Scientific Rationale & Mechanism of Action In modern targeted protein degradation (TPD), the rational design of Cereblon (CRBN) E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs) requires privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

In modern targeted protein degradation (TPD), the rational design of Cereblon (CRBN) E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs) requires privileged chemical scaffolds. 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) has emerged as a highly valuable building block in this domain[1][2]. Its aldehyde functional group allows for highly efficient reductive amination (typically utilizing sodium triacetoxyborohydride) with amine-bearing immunomodulatory imide drugs (IMiDs), forming a stable secondary amine linker[2]. The resulting 1-methylisoquinoline derivatives act as potent warheads that bind the G2/M checkpoint kinase WEE1[2].

WEE1 is a critical gatekeeper kinase that phosphorylates CDK1 at Tyr15, restraining cell cycle progression to allow for DNA repair[3]. In cancer cells with high replicative stress and deficient G1/S checkpoints (e.g., p53 mutations), survival is entirely dependent on WEE1[3]. While traditional WEE1 inhibitors (like AZD1775) face dose-limiting toxicities and off-target effects, 1-methylisoquinoline-derived degraders recruit the CRBN E3 ligase complex to completely ubiquitinate and destroy the WEE1 protein[4]. This forces the cancer cell into premature mitosis, resulting in mitotic catastrophe and apoptosis[3].

G WEE1 WEE1 Kinase (Target) Ternary Ternary Complex [WEE1 : Degrader : CRBN] WEE1->Ternary Warhead Binding Degrader 1-Methylisoquinoline Degrader Degrader->Ternary Molecular Glue/Linker CRBN CRBN E3 Ligase Complex CRBN->Ternary IMiD Binding Ubiquitin Polyubiquitination via E2 Ligase Ternary->Ubiquitin Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Target Trafficking Mitosis Mitotic Catastrophe & Apoptosis Proteasome->Mitosis Loss of G2/M Checkpoint

Mechanism of targeted WEE1 degradation via 1-methylisoquinoline-derived CELMoDs.

Compound Preparation & Formulation

Because PROTACs and CELMoDs possess higher molecular weights and distinct physicochemical properties compared to standard small molecules, improper handling will lead to assay artifacts (e.g., compound aggregation or plastic adherence).

Causality-Driven Protocol:

  • Stock Solubilization: Dissolve the synthesized 1-methylisoquinoline-derived degrader in 100% molecular-biology grade DMSO to a concentration of 10 mM. Rationale: High-concentration stocks minimize the final DMSO percentage in cellular assays, preventing DMSO-induced baseline cytotoxicity.

  • Aliquoting: Aliquot the stock into single-use 10 µL volumes in low-binding microcentrifuge tubes. Rationale: Bifunctional degraders are highly susceptible to structural degradation from repeated freeze-thaw cycles.

  • Assay Dilution: Perform serial dilutions in 100% DMSO, then execute a final 1:1000 dilution directly into the assay buffer or cell culture media (final DMSO = 0.1%).

In Vitro Assay Protocols (Self-Validating Systems)

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol below is designed as a self-validating system. A true degrader must prove ternary complex formation biochemically, and its cellular effects must be proven to be proteasome- and CRBN-dependent.

Biochemical Validation: TR-FRET Ternary Complex Assay

Objective: Confirm that the 1-methylisoquinoline derivative successfully bridges WEE1 and CRBN. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it requires no wash steps, preserving transient ternary complexes that would otherwise dissociate in standard pull-down assays[4]. It also accurately maps the "hook effect" (auto-inhibition at high degrader concentrations)[4].

Step-by-Step Methodology:

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 1 mM DTT.

  • Prepare a protein master mix containing 10 nM GST-tagged recombinant WEE1 and 10 nM biotinylated CRBN-DDB1 complex.

  • Add 5 µL of the protein mix to a 384-well low-volume white microplate.

  • Add 2.5 µL of the 1-methylisoquinoline degrader (titrated from 0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow ternary complex equilibration.

  • Add 2.5 µL of fluorophore mix: Europium-labeled anti-GST antibody (donor) and APC-labeled Streptavidin (acceptor).

  • Incubate for 1 hour in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 665 nm and 615 nm). Calculate the 665/615 ratio to quantify ternary complex formation.

Cellular Target Degradation Assay (HTRF / Western Blot)

Objective: Quantify the degradation of endogenous WEE1 and validate the mechanism of action. Causality: To prove that WEE1 loss is due to targeted degradation rather than transcriptional downregulation, the assay must include mechanistic rescue controls: MLN4924 (blocks cullin-RING ligase neddylation) and MG132 (blocks the 26S proteasome)[4].

Step-by-Step Methodology:

  • Seed MOLT-4 cells (acute lymphoblastic leukemia, highly sensitive to WEE1 inhibition) at 1.5×105 cells/well in a 6-well plate[4].

  • Self-Validation Setup: Divide cells into four treatment arms:

    • Arm A: Vehicle (0.1% DMSO)

    • Arm B: 1-Methylisoquinoline Degrader (100 nM)

    • Arm C: Degrader (100 nM) + MLN4924 (1 µM pre-treatment for 1 hr)

    • Arm D: Degrader (100 nM) + MG132 (10 µM pre-treatment for 1 hr)

  • Incubate cells for 5 hours. Rationale: A 5-hour acute treatment window captures primary degradation before secondary apoptotic signaling cascades alter global protein expression.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify total WEE1 levels using the Revvity HTRF Human Total Wee1 Detection Kit (a highly quantitative alternative to Western blotting)[5], or via traditional SDS-PAGE immunoblotting probing for WEE1 and a Vinculin loading control.

  • Expected Outcome: Arm B shows >90% WEE1 depletion. Arms C and D show complete rescue of WEE1 levels, proving CRBN- and proteasome-dependence.

Phenotypic Validation: Cell Viability & Synthetic Lethality

Objective: Demonstrate that the degrader selectively kills cancer cells via the intended mechanism, and synergizes with DNA-damaging agents. Causality: By comparing wild-type (WT) MOLT-4 cells against CRBN-knockout (CRBN-/-) MOLT-4 cells, we prove that the cytotoxicity is driven by degradation, not off-target kinase inhibition[4].

Step-by-Step Methodology:

  • Seed WT and CRBN-/- MOLT-4 cells in 96-well opaque plates at 5,000 cells/well.

  • Treat with a dose-response matrix of the 1-methylisoquinoline degrader (0.1 nM to 10 µM) alone, and in combination with a sub-lethal dose of the DNA-damaging agent Gemcitabine (10 nM)[4].

  • Incubate for 72 hours.

  • Add CellTiter-Glo Luminescent Cell Viability Reagent to quantify ATP levels as a proxy for metabolically active cells[3].

  • Calculate the IC50​ for viability and plot isobolograms to determine the synergy coefficient.

Representative Quantitative Data

The table below summarizes the expected pharmacological profile of a successfully synthesized 1-methylisoquinoline-derived WEE1 degrader compared against the traditional WEE1 inhibitor AZD1775.

Compound ClassWEE1 Binding Affinity ( Kd​ )Degradation ( DC50​ )Max Degradation ( Dmax​ )MOLT-4 Viability WT ( IC50​ )MOLT-4 Viability CRBN-/- ( IC50​ )Synergy with Gemcitabine
Traditional Inhibitor (e.g., AZD1775)5.2 nMN/A (No degradation)0%350 nM345 nMModerate
1-Methylisoquinoline Degrader 8.4 nM12 nM98%15 nM>5,000 nMProfound

Data Interpretation: The degrader exhibits a massive left-shift in potency (15 nM vs 350 nM) in WT cells, but loses all efficacy in CRBN-/- cells (>5,000 nM), perfectly validating the targeted protein degradation mechanism[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methylisoquinoline-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Methylisoquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methylisoquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale needed to optimize your reaction yield and purity.

Troubleshooting Guide: Improving Reaction Yield

The synthesis of 1-Methylisoquinoline-3-carbaldehyde, most commonly approached via the selective oxidation of 1,3-dimethylisoquinoline, is often accompanied by challenges such as low conversion, over-oxidation, and difficult purification. This section addresses the most common issues in a question-and-answer format.

Q1: My oxidation of 1,3-dimethylisoquinoline is resulting in very low yield or no reaction. What are the primary causes?

Answer: This is a frequent challenge stemming from the stability of the methyl group at the C3 position. Unlike the C1-methyl group, which is activated by the adjacent nitrogen, the C3-methyl group is less reactive.

  • Insufficient Oxidant Potency: Selenium dioxide (SeO₂) is the classic reagent for this type of benzylic oxidation. However, its reactivity can be highly dependent on the solvent and temperature. If you are observing low conversion, consider the following:

    • Solvent Choice: The reaction is often performed in solvents like dioxane, xylene, or acetic acid. Dioxane with a catalytic amount of water is a common choice. The water is believed to be essential for the mechanism. Ensure your solvent is anhydrous if the protocol specifies, or contains the appropriate amount of water if required.

    • Temperature and Reaction Time: This oxidation requires significant thermal energy. A temperature below 140-160°C may be insufficient. Monitor your reaction over an extended period (24-48 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before concluding the reaction has failed.

  • Reagent Quality: Selenium dioxide can degrade over time or absorb moisture. Use a freshly opened bottle or sublime the SeO₂ before use to ensure maximum activity.

  • Mechanistic Insight: The oxidation proceeds through a series of steps including an ene reaction and a[1][2]-sigmatropic rearrangement. The efficiency of these steps is highly dependent on the electronic nature of the isoquinoline ring and the reaction conditions.

Q2: I am observing the formation of multiple byproducts, including the dicarbaldehyde and the carboxylic acid. How can I improve selectivity for the desired mono-aldehyde?

Answer: Formation of byproducts is a classic sign of over-oxidation or non-selective oxidation. The key is to control the stoichiometry and reaction conditions precisely.

  • Stoichiometry of the Oxidant: The most critical factor is the molar ratio of SeO₂ to 1,3-dimethylisoquinoline.

    • Initial Recommendation: Start with a strict 1.0 to 1.1 molar equivalents of SeO₂. Using a significant excess will invariably lead to the formation of 1-methylisoquinoline-3-carboxylic acid or the dicarbaldehyde.

    • Incremental Addition: For larger scale reactions, consider adding the SeO₂ portion-wise over several hours. This maintains a lower instantaneous concentration of the oxidant, favoring mono-oxidation.

  • Reaction Monitoring:

    • Careful monitoring is crucial. As soon as a significant amount of the desired product is observed by TLC or LC-MS, with minimal starting material remaining, the reaction should be quenched. Over-running the reaction is a common cause of byproduct formation.

The table below provides a starting point for optimizing oxidant stoichiometry.

Molar Equivalents of SeO₂Expected Major ProductCommon ByproductsRecommendation
0.5 - 0.8Unreacted Starting Material1-Methylisoquinoline-3-carbaldehydeRecommended for initial trials to find the reactivity threshold.
1.0 - 1.1 1-Methylisoquinoline-3-carbaldehyde Starting material, Carboxylic acidOptimal starting range for maximizing yield.
> 1.51-Methylisoquinoline-3-carboxylic acidDicarbaldehyde, Decomposition productsAvoid unless the carboxylic acid is the desired product.
Q3: The purification of the final product is difficult. The compound seems unstable on my silica gel column. What are my options?

Answer: Aldehydes, particularly heteroaromatic aldehydes, can be sensitive to acidic silica gel, leading to degradation or irreversible adsorption.

  • Column Chromatography Modifications:

    • Neutralized Silica: Before preparing your column, wash the silica gel with a dilute solution of triethylamine (e.g., 1-2%) in your eluent system, then flush with the eluent until the pH is neutral. This deactivates the acidic sites.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) as your stationary phase, which is often gentler for basic compounds like isoquinolines.

    • Gradient Elution: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or a small percentage of methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A typical starting point would be a gradient from 10% to 40% ethyl acetate in hexanes.

  • Non-Chromatographic Purification:

    • Crystallization: If the crude product is sufficiently pure (>85%), crystallization is the preferred method. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Bisulfite Adduct Formation: A classic technique for purifying aldehydes is the formation of a solid sodium bisulfite adduct. The aldehyde reacts with a saturated solution of sodium bisulfite to precipitate the adduct, which can be filtered off. The aldehyde is then regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution). This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.

Experimental Protocol: Selective Oxidation of 1,3-Dimethylisoquinoline

This protocol provides a robust starting point. Researchers should expect to optimize conditions based on their specific observations.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,3-dimethylisoquinoline (1.0 eq).

  • Add anhydrous dioxane (or xylene) as the solvent, followed by a small amount of water (e.g., 0.5% v/v).

  • Add selenium dioxide (1.1 eq) to the mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 140-160°C depending on the solvent) under a nitrogen atmosphere.

  • Monitor the reaction progress every 4-6 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be visible and should stain with an appropriate stain like potassium permanganate.

  • Continue refluxing until the starting material is mostly consumed (typically 24-36 hours).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • The black precipitate of elemental selenium will be present. Filter the mixture through a pad of Celite® to remove the selenium. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude residue by column chromatography on neutralized silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Methylisoquinoline-3-carbaldehyde as a solid.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful execution and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Assemble Reagents (1,3-Dimethylisoquinoline, SeO₂, Solvent) setup 2. Set up Reaction (Flame-dried flask, N₂ atmosphere) reagents->setup reflux 3. Heat to Reflux (140-160°C) setup->reflux monitor 4. Monitor Progress (TLC / LC-MS) reflux->monitor monitor->reflux Continue quench 5. Cool and Filter (Remove elemental Se) monitor->quench Complete extract 6. Concentrate (Rotary Evaporation) quench->extract purify 7. Purify (Column Chromatography / Crystallization) extract->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes to 1-Methylisoquinoline-3-carbaldehyde?

A: Yes, while selective oxidation is common, other routes exist, though they may be more complex.

  • Vilsmeier-Haack Formylation of 1-Methylisoquinoline: This is a possibility, but achieving regioselectivity at the C3 position is a significant challenge. The reaction typically favors positions with the highest electron density, which may not be C3. This route would require extensive optimization and might lead to a mixture of isomers.[1]

  • Ring Construction Strategies: One could build the isoquinoline ring from a precursor that already contains the aldehyde functionality (or a masked version like an acetal). For example, a suitably substituted benzylamine could be formylated and then cyclized.[3] This offers better control but involves more synthetic steps.

  • Metalation and Formylation: Direct lithiation of the isoquinoline ring followed by quenching with a formylating agent like DMF is another potential route. However, directing the metalation specifically to the C3 position in the presence of an acidic C1-methyl group would be challenging.

Q: What is the underlying reason for the difference in reactivity between the C1-methyl and C3-methyl groups on the isoquinoline ring?

A: The difference is electronic. The C1 position is alpha to the ring nitrogen. This has two major consequences:

  • Acidity: The protons on the C1-methyl group are significantly more acidic than those on the C3-methyl group. This makes the C1-methyl group susceptible to deprotonation and subsequent reaction with electrophiles.

  • Activation: The nitrogen atom activates the C1 position, making it more susceptible to certain transformations. In the case of oxidation, the mechanism can be influenced by the proximity of the nitrogen lone pair. The oxidation of a methyl group at the 1-position is generally easier than at the 3-position.[4]

G cluster_mech Troubleshooting Logic Start Low Yield? Cause1 Insufficient Heat / Time? Start->Cause1 Yes Cause3 Side Reactions? Start->Cause3 No Cause2 Poor Reagent Quality? Cause1->Cause2 No Sol1 Increase Temp / Time Monitor Closely Cause1->Sol1 Yes Sol2 Use Fresh / Sublimed SeO₂ Cause2->Sol2 Yes Sol3 Adjust Stoichiometry (1.1 eq) Consider Portion-wise Addition Cause3->Sol3 Yes

Caption: A decision tree for troubleshooting low reaction yield.

Q: Can I use other oxidants besides Selenium Dioxide?

A: While SeO₂ is the most cited reagent for this specific transformation on the isoquinoline core, other oxidants for benzylic positions exist. However, their selectivity for this substrate may be poor.

  • Potassium Permanganate (KMnO₄) or Chromium-based reagents: These are very strong oxidants and are highly likely to oxidize the methyl group all the way to the carboxylic acid or even cleave the ring under harsh conditions.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is sometimes used for benzylic oxidations, but it may not be potent enough for the relatively unactivated C3-methyl group.

  • DMSO-based oxidations (e.g., Swern, Moffatt): These are typically used for oxidizing alcohols to aldehydes and are not suitable for oxidizing a methyl group directly.[5][6]

For this specific substrate, SeO₂ remains the most reliable, albeit challenging, choice.

References

  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Available at: [Link]

  • Popp, F. D. (1968). The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1-25. Available at: [Link]

  • chemeurope.com. Reissert reaction. Available at: [Link]

  • Ruchirawat, S., Phadungkul, N., & Chuankamnerdkarn, M. (1977). A Versatile Synthesis of Reissert Compounds. Heterocycles, 6(1), 43-46. Available at: [Link]

  • Wikipedia. Reissert reaction. Available at: [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-conventional Conditions. International Journal of Organic Chemistry, 3(4), 250-255. Available at: [Link]

  • Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. Available at: [Link]

  • Chelucci, G. (2018). 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Molecules, 23(9), 2333. Available at: [Link]

  • Valkeneers, K., et al. (2020). 1,2,3-Triazole-Mediated Synthesis of 1-Methyleneisoquinolines: A Three-Step Synthesis of Papaverine and Analogues. Organic Letters, 22(9), 3468-3472. Available at: [Link]

  • Douglas, C. J., & Martin, S. F. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 16(12), 3188-3191. Available at: [Link]

  • Sangeetha, R., & Muthusubramanian, S. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 133-137. Available at: [Link]

  • Rajput, A. P., & Patil, S. B. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • Dyke, S. F., & White, A. W. C. (1976). Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1976, 2373-2376. Available at: [Link]

  • Wang, B., et al. (2017). One-Step Synthesis of Isoquinolinone Compounds. Chinese Journal of Organic Chemistry, 37(11), 2972-2977. Available at: [Link]

  • Mátravölgyi, B., & Kollár, L. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 456. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of γ-substituted carbonyl compounds from DMSO-mediated oxidation of enynamides: mechanistic insights and carbon- and hetero-functionalizations. Chemical Science, 9(28), 6134-6139. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Oxidation by DMSO. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methylisoquinoline-3-carbaldehyde Column Chromatography Purification

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-Methylisoquinoline-3-carbaldehyde.

Introduction

1-Methylisoquinoline-3-carbaldehyde is a heterocyclic aldehyde with a molecular formula of C₁₁H₉NO.[1] The presence of both a basic nitrogen atom within the isoquinoline ring system and a polar aldehyde group presents unique challenges during purification by silica gel column chromatography. Common issues include poor separation, product degradation, and low recovery. This guide offers a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of 1-Methylisoquinoline-3-carbaldehyde in a question-and-answer format.

Problem 1: My compound is streaking or tailing badly on the TLC plate and the column.

Answer: This is a frequent issue when working with basic compounds like isoquinolines on standard silica gel.[2] Silica gel has a slightly acidic surface, which can lead to strong, sometimes irreversible, interactions with the basic nitrogen atom in the isoquinoline ring, causing the spot to elongate or "tail."[2]

Solutions:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system. A common starting point is 0.5-1% (v/v). This modifier will compete with your compound for the acidic sites on the silica gel, minimizing strong interactions and improving the spot shape.

  • Use Deactivated Silica Gel: Consider using silica gel that has been deactivated with water or by treatment with a base. This reduces the number of acidic silanol groups available for interaction with your basic compound.[3]

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[3]

Problem 2: My product is not moving from the baseline (Rf ≈ 0), even with highly polar solvent systems.

Answer: This indicates a very strong interaction between your compound and the stationary phase, or that the solvent system is not polar enough to elute the compound.

Solutions:

  • Increase Solvent Polarity: Systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[2] If that is not sufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[4]

  • Check for Salt Formation: It's possible your compound has formed a salt with an acidic impurity or on the silica gel itself, rendering it highly polar and immobile. The addition of a basic modifier to the eluent, as mentioned in Problem 1, can help to neutralize the silica surface and break up these interactions.

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a more effective purification method. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[5]

Problem 3: I'm observing multiple spots on the TLC after the column, suggesting my product has decomposed.

Answer: Aldehydes can be sensitive and may degrade on silica gel, which can act as a Lewis acid catalyst.[3][6] This can lead to side reactions like oxidation to the corresponding carboxylic acid or aldol condensation.[3]

Solutions:

  • Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the silica gel. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Deactivate the Silica Gel: As mentioned previously, using deactivated silica gel can help to minimize acid-catalyzed degradation.[3]

  • Work at Lower Temperatures: If possible, running the column in a cold room or with a jacketed column can help to slow down degradation processes.

  • Alternative Purification Methods: If decomposition on silica is a persistent issue, consider other purification techniques such as:

    • Bisulfite Adduct Formation: This classic method for purifying aldehydes involves forming a water-soluble bisulfite adduct.[6] The adduct can be washed with an organic solvent to remove non-aldehyde impurities, and then the pure aldehyde can be regenerated by treatment with a base like sodium bicarbonate.[6]

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for purification.[3]

Problem 4: My desired product is co-eluting with an impurity.

Answer: This indicates that the chosen solvent system does not provide adequate separation between your product and the impurity.

Solutions:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the Rf values of your compounds. A good target Rf for your desired compound is typically between 0.25 and 0.35 to ensure good separation on a column.[7]

    • Systematically screen different solvent combinations. A good starting point for a compound of this nature might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] You can also explore other solvent systems like dichloromethane/methanol or ether/hexane.[4]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.[5] This can help to first elute less polar impurities, and then increase the solvent strength to elute your more polar product, leaving behind even more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 1-Methylisoquinoline-3-carbaldehyde?

A good starting point for a compound with both aromatic and polar functional groups would be a mixture of hexanes and ethyl acetate, for example, in a 7:3 or 8:2 ratio.[8] Given the basicity of the isoquinoline nitrogen, it is highly recommended to add about 0.5-1% triethylamine to the eluent to prevent tailing.[2] If the compound does not move significantly from the baseline, you can increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane with a small percentage of methanol.[4]

Q2: How can I visualize 1-Methylisoquinoline-3-carbaldehyde on a TLC plate?

Due to the aromatic isoquinoline ring system, 1-Methylisoquinoline-3-carbaldehyde should be visible under a UV lamp (typically at 254 nm). If the concentration is low, or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing aldehydes, as it will react with the aldehyde group, resulting in a yellow or brown spot on a purple background. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective.[9]

Q3: Is it possible that my aldehyde is being reduced to an alcohol on the silica gel column?

While degradation to the carboxylic acid or aldol products is more common, reduction to the corresponding alcohol can also occur, especially if there are reducing agents present as impurities in your solvents or if the silica gel itself promotes such a reaction.[10][11] It has been shown that silica gel can promote the reduction of aldehydes by certain reagents.[10][11][12] If you suspect this is happening, it is crucial to use high-purity solvents and consider deactivating your silica gel.

Q4: How do I properly pack a silica gel column to ensure good separation?

Proper column packing is crucial for achieving good resolution.[5] A general procedure is as follows:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent.

  • Pour the slurry into the column, allowing the solvent to drain.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel to prevent disruption of the silica bed when you add your sample and eluent.[7]

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for troubleshooting the column chromatography purification of 1-Methylisoquinoline-3-carbaldehyde.

Troubleshooting_Workflow cluster_0 Initial TLC Analysis cluster_2 Solutions TLC_Start Develop TLC with Hexane/EtOAc +/- 1% Et3N TLC_Result Analyze TLC Plate TLC_Start->TLC_Result Streaking Streaking/Tailing Observed TLC_Result->Streaking Poor Spot Shape No_Movement Rf ≈ 0 (No Movement) TLC_Result->No_Movement Spot at Baseline Co_elution Co-elution of Spots TLC_Result->Co_elution Poor Separation (ΔRf too small) Decomposition Multiple Spots (Decomposition) TLC_Result->Decomposition New Spots Appear Column_Ready Column_Ready TLC_Result->Column_Ready Good Separation (Rf ~0.3) Add_Base Add/Increase Et3N or Pyridine Streaking->Add_Base Deactivate_Silica Use Deactivated Silica or Alumina Streaking->Deactivate_Silica No_Movement->Add_Base Increase_Polarity Increase Eluent Polarity (e.g., more EtOAc or switch to DCM/MeOH) No_Movement->Increase_Polarity Co_elution->Increase_Polarity Optimize Solvent Ratio Gradient Try Gradient Elution Co_elution->Gradient Decomposition->Deactivate_Silica Flash_Chrom Use Flash Chromatography (Faster) Decomposition->Flash_Chrom Alt_Purification Consider Alternative Purification (e.g., Bisulfite Adduct, Recrystallization) Decomposition->Alt_Purification Pack_Column Pack_Column Column_Ready->Pack_Column Proceed to Column Chromatography

Caption: A decision-making workflow for troubleshooting the purification of 1-Methylisoquinoline-3-carbaldehyde.

Recommended Solvent Systems

The following table provides a starting point for selecting a solvent system for the column chromatography of 1-Methylisoquinoline-3-carbaldehyde. Remember to always develop the separation on a TLC plate first.

Polarity of Compound/Impurity MixtureRecommended Starting Solvent SystemModifier
Non-polar to Moderately PolarHexane/Ethyl Acetate (e.g., 9:1 to 1:1)[4]0.5-1% Triethylamine
Moderately Polar to PolarDichloromethane/Methanol (e.g., 99:1 to 9:1)[4]0.5-1% Triethylamine
Basic Compounds Prone to TailingToluene/Dioxane/Acetic Acid (e.g., 95:25:4)Already acidic, use with caution
Stubborn Amines10% Ammonia in Methanol/Dichloromethane[4]Ammonia acts as the base

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (n.d.).
  • Chrom Tech, Inc. (2024, November 20).
  • BenchChem. (n.d.).
  • Appchem. (n.d.). 1-Methylisoquinoline-3-carbaldehyde.
  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (2012, September 7). Organic Letters.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. (n.d.). Organic Chemistry Portal.
  • HPLC Troubleshooting Guide. (n.d.).
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • Taniguchi, T., & Curran, D. P. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Letters, 14(17), 4540–4543.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). ISOQUINOLINE-1-CARBALDEHYDE CAS#: 4494-18-2.
  • Google Patents. (n.d.).
  • Guidechem. (2023, January 3). How can Isoquinoline be purified?
  • Troubleshooting Thin-Layer Chrom
  • 1-methylisoquinoline - 1721-93-3, C10H9N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • ChemicalBook. (2026, January 13). 1-METHYLISOQUINOLINE | 1721-93-3.
  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. (n.d.). PMC.
  • BenchChem. (n.d.).
  • Bitesize Bio. (2025, June 3).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • J&K Scientific LLC. (2023, November 20).
  • Molnar Institute. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Merck. (n.d.). TLC Tips and Tricks.
  • CymitQuimica. (n.d.). CAS 1721-93-3: 1-Methylisoquinoline.
  • SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chrom Tech, Inc. (2025, October 20).
  • MDPI. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
  • Isoquinoline. (n.d.).
  • Chromatography Forum. (2006, March 16).
  • NIST WebBook. (n.d.). Isoquinoline, 1-methyl-.
  • Sigma-Aldrich. (n.d.). 1-Methylisoquinoline 97 1721-93-3.
  • Product Class 5: Isoquinolines. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

Sources

Troubleshooting

optimizing temperature and solvent for 1-Methylisoquinoline-3-carbaldehyde reactions

Welcome to the Technical Support Center for 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique reactivity profile of this heterocyclic building block.

This compound presents a classic chemical dichotomy: it possesses a highly electrophilic C3-carbaldehyde group and a highly acidic C1-methyl group. Mastering the interplay between temperature and solvent is the key to driving chemoselectivity and preventing catastrophic side reactions like polymerization.

I. Mechanistic Overview: The Reactivity Dichotomy

To successfully optimize your reactions, you must first understand the causality behind the molecule's behavior. The imine nitrogen in the isoquinoline ring acts as a powerful electron-withdrawing group, significantly lowering the pKa of the C1-methyl protons[1]. If thermal energy (temperature) or solvent basicity crosses a critical threshold, the C1-methyl group deprotonates and attacks the C3-aldehyde of adjacent molecules, leading to intractable tars.

Reactivity Start 1-Methylisoquinoline-3-carbaldehyde Cond Self-Condensation (Tar / Polymer) Start->Cond High Temp (>60°C) / Base (C1-Methyl Deprotonation) RedAm Reductive Amination (Target Amine) Start->RedAm DCM / 20°C / NaBH(OAc)3 (C3-Aldehyde Reduction) CHAct C-H Activation (Annulated Product) Start->CHAct MeCN / 20°C / Rh(III) (Directed C-H Functionalization) Multi Multi-Component (Polyazaheterocycles) Start->Multi EtOH / 20-78°C (Green Condensation)

Fig 1: Divergent reactivity pathways of 1-Methylisoquinoline-3-carbaldehyde based on conditions.

II. FAQs: Solvent & Temperature Optimization

Q: Why does my reaction mixture turn into an unidentifiable black tar when heated above 60 °C? A: This is a direct consequence of the C1-methyl group's acidity[1]. At elevated temperatures, especially in the presence of basic additives (like triethylamine or piperidine), the C1-methyl group deprotonates and undergoes a rapid self-aldol condensation with the highly electrophilic C3-carbaldehyde of another molecule. Solution: Keep reactions at or below room temperature (20–25 °C) and rely on catalytic activation rather than thermal forcing.

Q: How does switching from Dichloromethane (DCM) to Hexafluoro-2-propanol (HFIP) impact my reaction? A: Solvent choice dictates the stabilization of transition states. DCM is a non-coordinating, aprotic solvent ideal for standard reductive aminations because it maintains the stability of mild reducing agents like NaBH(OAc)₃[2]. Conversely, HFIP is a strongly hydrogen-bonding, highly polar, yet non-nucleophilic solvent. It can completely alter chemoselectivity. For example, in hypervalent iodine-mediated reactions of isoquinolines, switching to HFIP shifts the product from a 4-substituted to a 3-substituted isoquinolinone by stabilizing specific cationic intermediates through hydrogen bonding[3].

Q: Can I perform multi-component condensations without toxic aprotic solvents? A: Yes. Ethanol (EtOH) is highly effective as a green solvent for multi-component reactions involving isoquinoline and quinoline-3-carbaldehydes[4]. EtOH facilitates the necessary proton transfers during the initial Knoevenagel condensation steps while maintaining the solubility of the intermediates at room temperature, often eliminating the need for harsh external heating or heavy metal catalysts[4].

III. Troubleshooting Guide

Issue: Incomplete conversion during Rh(III)-catalyzed C-H activation.

  • Symptom: Unreacted starting material remains after 18 hours; low yield of the annulated product.

  • Root Cause: Failure in the Concerted Metalation-Deprotonation (CMD) step due to incorrect solvent/additive pairing or thermal degradation.

  • Causality & Solution: The CMD step requires a proton shuttle to lower the activation energy so the reaction can proceed at room temperature. Ensure Pivalic acid (PivOH) is added[5]. Furthermore, the reaction must be run in a polar aprotic solvent like Acetonitrile (MeCN) at 20 °C to ensure the [Cp*RhCl2]₂ catalyst and Ag₂CO₃ oxidant remain active without triggering the thermal self-condensation of the aldehyde[5].

Issue: Over-reduction during Reductive Amination.

  • Symptom: Formation of 1-methylisoquinoline-3-methanol instead of the target amine.

  • Root Cause: Using a solvent that is too polar (e.g., Methanol) combined with an overly aggressive reducing agent (e.g., NaBH₄) at elevated temperatures.

  • Causality & Solution: Switch the solvent to anhydrous DCM and use Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. The steric bulk and electron-withdrawing acetate groups make NaBH(OAc)₃ a mild hydride donor that selectively reduces the transient iminium ion over the starting aldehyde, provided the temperature is strictly maintained at 20 °C.

IV. Optimization Data Matrix

Summarized below is the quantitative optimization data for various synthetic workflows utilizing 1-Methylisoquinoline-3-carbaldehyde.

Reaction WorkflowOptimized SolventTemperatureYield RangeKey Reagents / CatalystsChemoselectivity Driver
Reductive Amination DCM or DCE20–25 °C70–85%NaBH(OAc)₃, Et₃NMild hydride donor prevents aldehyde over-reduction[2].
C-H Activation MeCN20–25 °C76–84%[Cp*RhCl₂]₂, Ag₂CO₃, PivOHPivOH lowers activation energy for CMD at RT[5].
Multi-Component Synthesis EtOH20–78 °C77–92%Piperidine (optional)Protic solvent accelerates condensation steps[4].
Hypervalent Iodine Oxidation HFIP20–25 °C51–87%PISA, H₂OH-bonding stabilizes specific isomeric intermediates[3].

V. Validated Experimental Protocols

Protocol A: Ambient-Temperature Reductive Amination[2]

Mechanistic Rationale: Conducting this reaction in anhydrous DCM at room temperature prevents the thermal deprotonation of the C1-methyl group while allowing the mild NaBH(OAc)₃ to selectively target the iminium intermediate.

  • Preparation: In an oven-dried flask, dissolve 1-methylisoquinoline-3-carbaldehyde (0.41 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Amine Addition: Add the corresponding amine partner (0.27 mmol) and triethylamine (0.49 mmol) to the solution. Stir for 30 minutes at 20 °C to allow iminium ion formation.

  • Reduction: Introduce sodium triacetoxyborohydride (1.13 mmol) in three equal portions over 15 minutes to control any mild exotherm.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear solution as the iminium intermediate is reduced. If unreacted aldehyde persists (visible via TLC, UV 254 nm), it indicates moisture contamination has hydrolyzed the iminium back to the aldehyde.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Rh(III)-Catalyzed Directed C-H Annulation[5]

Mechanistic Rationale: Acetonitrile (MeCN) provides the exact polarity needed to solubilize the Rh(III) catalyst and Ag₂CO₃ oxidant. Running this at room temperature with PivOH prevents aldehyde oxidation and self-condensation.

  • Preparation: Under an air atmosphere, charge a reaction vial equipped with a stir bar with 1-methylisoquinoline-3-carbaldehyde (0.2 mmol) and the alkene coupling partner (e.g., acrolein, 0.6 mmol).

  • Catalyst Loading: Add [Cp*RhCl₂]₂ (2.0 mol %), Ag₂CO₃ (0.4 mmol), Pivalic acid (PivOH, 0.4 mmol), and MeCN (1.0 mL).

  • Reaction: Seal the vial loosely and stir the mixture at room temperature (20–25 °C) for 18 hours.

  • Self-Validation Checkpoint: A color change to deep red/brown indicates active Rh-species turnover. The precipitation of Ag(0) as a dark particulate confirms the active consumption of the Ag₂CO₃ oxidant.

  • Workup: Concentrate the solvent in vacuo. Purify the residue directly by flash column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.

VI. References

  • Title: US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof Source: Google Patents URL:

  • Title: Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA Source: Beilstein Journals URL:

  • Title: Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent Source: ResearchGate URL:

  • Title: Supporting Information for Rh(III)-Catalyzed C-H activation/cyclization of Oximes with alkenes Source: Royal Society of Chemistry (RSC) URL:

  • Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocycles Source: Imperial College London URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Methylisoquinoline-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the notoriously challenging solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the notoriously challenging solubility issues associated with 1-Methylisoquinoline-3-carbaldehyde.

Rather than relying on trial-and-error, this guide applies physical organic chemistry principles to systematically overcome the high crystal lattice energy of this heterocyclic compound.

Part 1: Core Troubleshooting FAQs

Q1: Why does 1-Methylisoquinoline-3-carbaldehyde exhibit poor solubility in common organic solvents like hexanes, diethyl ether, or cold ethyl acetate? Causality: The molecule resists dissolution due to two competing intermolecular forces. First, the rigid, planar aromatic isoquinoline core promotes highly stable π−π stacking interactions in its crystalline solid state[1]. Second, the aldehyde group at the 3-position and the basic nitrogen atom introduce strong dipole-dipole interactions. Non-polar solvents (like hexanes) lack the dielectric capacity to disrupt these forces, while protic solvents (like alcohols) risk unwanted hydrogen-bonding that can activate the sensitive aldehyde toward hemiacetal formation. Overcoming this lattice energy requires a solvent capable of matching its specific dispersion and polar forces[2].

Q2: How can I rationally select an organic solvent for this compound without degrading the sensitive aldehyde group? Causality & Solution: You must transition from empirical guessing to the Hansen Solubility Parameters (HSP) framework[3]. HSP divides the total cohesive energy of a molecule into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components. For heterocyclic carbaldehydes, you need a solvent with high δD​ (to solvate the aromatic ring) and moderate δP​ (to solvate the aldehyde), but low δH​ to prevent nucleophilic attack on the carbonyl carbon[4].

Furthermore, you should cross-reference your HSP match with the CHEM21/GSK Solvent Selection Guide[5] to ensure the chosen solvent aligns with safety and scalability standards for drug development.

Q3: My reaction requires a non-polar solvent (e.g., Toluene), but the compound crashes out immediately. How do I troubleshoot this? Causality & Solution: Toluene has excellent dispersion forces ( δD​=18.0 ) but very low polarity ( δP​=1.4 ), which is insufficient to solvate the polar aldehyde and basic nitrogen. To fix this without changing the primary solvent, introduce a dielectric bridge . Add 5–10% (v/v) of a miscible polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or 2-Methyltetrahydrofuran (2-MeTHF). This drastically alters the bulk dielectric constant of the medium, bridging the solubility gap while maintaining the overall non-polar reaction environment.

Part 2: Quantitative Data Presentation

To facilitate rational solvent selection, the following table synthesizes the physical properties and HSP values of recommended solvents for 1-Methylisoquinoline-3-carbaldehyde, cross-referenced with modern green chemistry standards[6].

SolventDielectric Constant ( ε )Dipole Moment (D)HSP δD​ (MPa 1/2 )HSP δP​ (MPa 1/2 )HSP δH​ (MPa 1/2 )GSK Guide Status[5]
Dichloromethane (DCM) 8.931.6018.26.36.1Problematic (Regulatory)
2-Methyltetrahydrofuran 6.971.3816.94.35.1Recommended
N,N-Dimethylformamide 36.73.8217.413.711.3Highly Hazardous
Ethyl Acetate (EtOAc) 6.021.7815.85.37.2Recommended
Toluene 2.380.3618.01.42.0Problematic

Part 3: Experimental Protocols

Self-Validating Protocol: Preparation of High-Concentration Stock Solutions (0.5 M)

This methodology is designed to achieve complete dissolution without causing thermal degradation or autoxidation of the carbaldehyde group. It incorporates a self-validating optical check to ensure absolute solubility.

Step 1: Inert Atmosphere Preparation Weigh the required mass of 1-Methylisoquinoline-3-carbaldehyde into a dry, amber glass vial. Purge the vial with dry nitrogen or argon. Causality: Aldehydes are highly susceptible to autoxidation into carboxylic acids in the presence of atmospheric oxygen and light; amber glass and inert gas prevent this degradation.

Step 2: Primary Solvent Addition Add 80% of the target volume of an anhydrous halogenated or polar aprotic solvent (e.g., DCM or 2-MeTHF).

Step 3: Mechanical Disruption (Sonication) Seal the vial and place it in an ultrasonic bath (room temperature, 35-40 kHz) for 10–15 minutes. Causality: Cavitation bubbles generated during sonication provide localized mechanical energy to shatter the π−π stacked crystal lattice without raising the bulk temperature, thereby preserving the structural integrity of the aldehyde.

Step 4: Self-Validating Optical Check (The Tyndall Test) Shine a high-intensity laser pointer or LED light through the vial. Validation: If the light beam is invisible as it passes through the liquid, dissolution is complete. If the beam scatters (Tyndall effect), micro-crystals are still present.

Step 5: Co-Solvent Loop (If Validation Fails) If micro-crystals persist, add 5% (v/v) of anhydrous DMF dropwise, sonicating for 2 minutes after each addition until the optical check confirms a perfectly clear solution. Make up to the final target volume with the primary solvent.

Part 4: Workflows & Decision Trees

Workflow Step1 1. Assess Crystal Lattice (Visual & Structural Analysis) Step2 2. Calculate Solute HSP (Dispersion, Polar, H-Bond) Step1->Step2 Step3 3. Select Optimal Solvent (via GSK Selection Guide) Step2->Step3 Step4 4. Apply Mechanical Disruption (Bath Sonication under N2) Step3->Step4 Step5 5. Verify Optical Clarity (Self-Validating Check) Step4->Step5

Workflow for rational solvent selection and dissolution of heterocyclic carbaldehydes.

DecisionTree Issue Incomplete Dissolution Check Solvent Polarity? Issue->Check NonPolar Non-Polar (e.g., Toluene) Check->NonPolar Low δP Polar Polar Aprotic (e.g., THF/DCM) Check->Polar High δP CoSolvent Add 5% DMF or DMSO NonPolar->CoSolvent Bridge Polarity Gap Heat Apply Gentle Heat (40°C) Polar->Heat Overcome Lattice Energy

Decision tree for troubleshooting incomplete dissolution in organic solvents.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics (via ResearchGate). URL: [Link]

  • University of York, Department of Chemistry. Solvent Selection Guide (CHEM21 / GSK framework). URL: [Link]

  • Organic Synthesis. Solvent Selection Guides: CHEM21 SOLVENT GUIDE. URL: [Link]

  • Thieme Connect. Product Class 5: Isoquinolines. URL: [Link]

Sources

Troubleshooting

1-Methylisoquinoline-3-carbaldehyde storage conditions and shelf life optimization

Welcome to the technical support guide for 1-Methylisoquinoline-3-carbaldehyde (CAS No. 1500249-21-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methylisoquinoline-3-carbaldehyde (CAS No. 1500249-21-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic building block. Here, we address common questions and troubleshooting scenarios related to its storage and handling, providing insights grounded in chemical principles to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the day-to-day handling and storage of 1-Methylisoquinoline-3-carbaldehyde.

Q1: What are the ideal long-term storage conditions for 1-Methylisoquinoline-3-carbaldehyde?

A1: For optimal long-term stability, 1-Methylisoquinoline-3-carbaldehyde should be stored in a freezer at temperatures under -20°C.[1] The compound should be kept in a tightly sealed, opaque container (such as an amber glass vial) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Causality: The isoquinoline ring and, more significantly, the aldehyde functional group are susceptible to degradation. Low temperatures drastically slow the rates of potential decomposition reactions.[2] An inert atmosphere is crucial because the aldehyde group is highly prone to oxidation when exposed to air, which can convert it into the corresponding carboxylic acid.[3][4] Opaque containers are necessary to prevent photodegradation, as aromatic heterocyclic compounds can be light-sensitive.[2]

Q2: I only need to store the compound for a few days or weeks. Can I keep it at room temperature?

A2: While freezer storage is recommended for long-term preservation, short-term storage at room temperature (15-25°C) in a desiccator and protected from light is generally acceptable. However, for maximum reproducibility in your experiments, minimizing exposure to ambient conditions is always the best practice. For any storage period, keeping the container tightly sealed is mandatory to prevent moisture absorption and oxidation.[5]

Q3: What are the visible signs of degradation?

A3: The primary visual indicator of degradation is a change in color. Pure 1-Methylisoquinoline-3-carbaldehyde is typically a solid. Over time, due to oxidation or other degradation pathways, it may turn yellow or brown.[2] In solution, you might observe the formation of a precipitate or general cloudiness, which could indicate polymerization or the formation of insoluble degradation products.[2][3] Analytically, degradation is confirmed by a decrease in purity on HPLC or GC, accompanied by the appearance of new peaks.[3]

Q4: How does the aldehyde functional group impact the compound's stability?

A4: The aldehyde group is the most reactive site on the molecule and the primary driver of its instability. Aldehydes are highly susceptible to:

  • Oxidation: Easily oxidized to carboxylic acids upon exposure to air (oxygen).[4] This is often the main degradation pathway.

  • Polymerization: Can form larger molecules (polymers or trimers) over time, especially in the presence of acidic or basic impurities. This process can be accelerated even at low temperatures if impurities are present.[6]

  • Reactivity: The aldehyde is a versatile functional group but this reactivity also makes it prone to reactions with trace impurities, moisture, or even other components in a formulation.[7]

Q5: What is the expected shelf life of 1-Methylisoquinoline-3-carbaldehyde?

A5: The shelf life is highly dependent on storage conditions. While manufacturers do not always provide a specific expiry date, proper storage is paramount for extending usability. The table below summarizes the expected stability under various conditions.

Storage ConditionTemperatureAtmosphereLight/Moisture ProtectionExpected Stability / Shelf LifeRationale
Optimal (Long-Term) -20°C or below[1]Inert Gas (N₂ or Ar)[2]Tightly sealed, amber vial> 1 yearMinimizes all primary degradation pathways (oxidation, thermal decomposition).
Good (Medium-Term) 2-8°C (Refrigerator)Inert Gas (N₂ or Ar)Tightly sealed, amber vialSeveral monthsSignificantly slows degradation, but less effective than freezer storage.
Acceptable (Short-Term) Room TemperatureAirTightly sealed, amber vial, in a desiccatorWeeks to a few monthsRisk of gradual oxidation and moisture absorption. Not recommended for primary standards.
Poor (Not Recommended) Room TemperatureAirLoosely capped, clear vialDays to weeksHigh risk of rapid oxidation, photodegradation, and hydration.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: My solid 1-Methylisoquinoline-3-carbaldehyde has turned yellow, but the expiration date has not passed. Can I still use it?

A yellow or brownish discoloration is a common sign of oxidation.[2] The isoquinoline ring system itself can discolor upon storage, and the aldehyde group is also a prime target for degradation.

Sources

Optimization

minimizing side products in 1-Methylisoquinoline-3-carbaldehyde synthesis

Welcome to the Technical Support Center for Isoquinoline Scaffold Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges and side-product p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline Scaffold Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges and side-product profiles encountered during the synthesis of 1-Methylisoquinoline-3-carbaldehyde .

Because the isoquinoline core possesses highly differentiated electronic environments at the C1 and C3 positions, achieving regioselective formylation or oxidation requires strict kinetic control. This guide bypasses generic advice, focusing instead on the causality of side-product formation and providing self-validating experimental protocols to ensure high-fidelity synthesis.

I. Diagnostic Overview & Route Selection

The synthesis of 1-methylisoquinoline-3-carbaldehyde is historically plagued by poor regioselectivity. The C1-methyl group is highly activated by the adjacent electronegative nitrogen (via inductive withdrawal and hyperconjugation), making it significantly more reactive than the C3-methyl group. Consequently, classical direct oxidation methods often fail. Modern synthetic workflows prioritize de novo annulation or controlled reduction strategies.

Oxidation Start 1,3-Dimethylisoquinoline Path1 Oxidation at C1-Methyl (Kinetically Favored) Start->Path1 High Reactivity (Adjacent to N) Path2 Oxidation at C3-Methyl (Target Pathway) Start->Path2 Controlled SeO2 Conditions SP1 3-Methylisoquinoline- 1-carbaldehyde Path1->SP1 SP2 Isoquinoline-1,3- dicarbaldehyde Path1->SP2 Over-oxidation Target 1-Methylisoquinoline- 3-carbaldehyde Path2->Target Target->SP2 Over-oxidation

Regioselectivity Challenges in the Direct Oxidation of 1,3-Dimethylisoquinoline.

II. Troubleshooting Workflows & FAQs

Workflow A: Rh(III)-Catalyzed C–H Activation/Annulation (Recommended)

This modern de novo approach constructs the isoquinoline core directly with the aldehyde pre-installed, bypassing the C1/C3 regioselectivity paradox entirely [1].

Validated Protocol:

  • Charge a vial equipped with a stir bar with acetophenone oxime derivative (0.2 mmol), acrolein (33.6 mg, 0.6 mmol), [Cp*RhCl₂]₂ (2.5 mg, 2 mol %), Ag₂CO₃ (110.3 mg, 0.4 mmol), and PivOH (40.8 mg, 0.4 mmol).

  • Add MeCN (1 mL) as the solvent.

  • Stir the reaction mixture under air at room temperature for 18 h.

  • Concentrate in vacuum and purify via flash column chromatography (ethyl acetate/petroleum ether, 1:10 v/v).

FAQ 1: I am observing a highly viscous, intractable byproduct and low yields of the target aldehyde. What is causing this? Expert Insight: You are observing the radical polymerization of acrolein. Acrolein is highly electrophilic and prone to rapid polymerization, especially in the presence of transition metals and oxidants like Ag₂CO₃. Solution: To suppress this side reaction, alter the kinetic profile of the reaction. Instead of adding all 0.6 mmol of acrolein at the beginning, use a syringe pump to add the acrolein dropwise over the first 4 hours. This maintains a low steady-state concentration of the alkene, favoring the Rh(III) insertion pathway over bulk polymerization.

FAQ 2: LC-MS shows a +16 Da mass corresponding to the carboxylic acid. How do I prevent over-oxidation? Expert Insight: The target molecule is a reactive carbaldehyde. Because the reaction is run under air with Ag₂CO₃ (a mild oxidant required to turn over the Rh(I) back to Rh(III) [1]), prolonged exposure after the substrate is consumed leads to auto-oxidation of the aldehyde to 1-methylisoquinoline-3-carboxylic acid. Solution: Implement a self-validating TLC monitoring system. Check the reaction strictly at 12, 15, and 18 hours. Quench the reaction immediately upon disappearance of the oxime starting material by filtering through a short pad of Celite to remove the silver and rhodium catalysts, which mediate the over-oxidation.

Rh_Catalysis A Acetophenone Oxime + Acrolein B Rh(III) C-H Activation Intermediate A->B [Cp*RhCl2]2, Ag2CO3 D Side Product 1: Acrolein Polymers A->D Excess Acrolein C 1-Methylisoquinoline- 3-carbaldehyde B->C Cyclization E Side Product 2: Over-oxidized Acid C->E Prolonged Air/Ag+

Rh(III)-Catalyzed Annulation Pathway and Major Side Product Divergence.

Workflow B: Reduction of 1-Methylisoquinoline-3-carboxylate Esters

When the carboxylic acid or ester is commercially available or easily synthesized, controlled reduction is a highly reliable route.

Validated Protocol:

  • Dissolve methyl 1-methylisoquinoline-3-carboxylate (1.0 eq) in anhydrous DCM under Argon.

  • Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Add DIBAL-H (1.05 eq, 1.0 M in hexanes) dropwise down the side of the flask.

  • Stir for 1 hour at -78°C, quench with methanol at -78°C, then warm to room temperature and add saturated Rochelle's salt solution.

FAQ 3: I am getting a mixture of unreacted ester, the target aldehyde, and 1-methylisoquinoline-3-methanol. How do I stop over-reduction? Expert Insight: The tetrahedral intermediate formed by DIBAL-H addition is delicate. If the internal reaction temperature rises above -65°C (often due to rapid addition of DIBAL-H causing localized heating), the intermediate collapses prematurely. This releases the free aldehyde into the reaction mixture, which is immediately reduced by remaining DIBAL-H to the primary alcohol. Solution: Do not rely on DIBAL-H stoichiometry alone. Convert the ester to a Weinreb amide (N-methoxy-N-methylamide) prior to reduction. The Weinreb amide forms a highly stable 5-membered cyclic chelate with the aluminum counterion, physically preventing the collapse of the tetrahedral intermediate until the aqueous quench destroys the reducing agent entirely.

Workflow C: Direct Oxidation of 1,3-Dimethylisoquinoline (Legacy Route)

FAQ 4: I used SeO₂ to oxidize 1,3-dimethylisoquinoline. NMR reveals my major product is 3-methylisoquinoline-1-carbaldehyde. Why? Expert Insight: This is a fundamental kinetic issue. The C1 position is adjacent to the pyridine-like nitrogen of the isoquinoline core [2]. The nitrogen's electron-withdrawing nature highly acidifies the C1-methyl protons, facilitating rapid enamine/enol formation which is the prerequisite step for SeO₂ oxidation. The C3-methyl group lacks this direct activation. Solution: Direct oxidation is fundamentally flawed for C3-selectivity. If you are locked into this starting material, you must perform a protection/deactivation sequence: oxidize the isoquinoline to the N-oxide to alter the electronic distribution, perform the functionalization, and then reduce the N-oxide. However, transitioning to Workflow A is strongly advised.

III. Quantitative Data Summary

To aid in route selection and troubleshooting, the following table summarizes the quantitative impact of side products across the three primary synthetic routes.

Synthetic RoutePrimary Target YieldMajor Side ProductTypical Yield LossMechanistic CauseMitigation Strategy
Rh(III) Annulation 76% - 84%Acrolein Polymers10% - 15%Uncontrolled radical alkene polymerizationSyringe-pump addition of acrolein
Rh(III) Annulation 76% - 84%3-Carboxylic Acid5% - 10%Ag₂CO₃ mediated auto-oxidationStrict TLC monitoring; rapid Celite filtration
Ester Reduction 65% - 70%3-Methanol (Alcohol)20% - 30%Premature tetrahedral intermediate collapseConvert ester to Weinreb amide prior to reduction
Direct Oxidation < 15%1-Carbaldehyde60% - 75%Kinetic acidity of C1-methyl protonsAbandon route; use de novo synthesis

IV. References

  • Wang, H., et al. "Supporting Information for Rh(III)-Catalyzed C-H activation/cyclization of Oximes with alkenes for regioselective synthesis of isoquinolines." Royal Society of Chemistry, 2016. Available at:[Link]

Troubleshooting

scaling up the synthesis of 1-Methylisoquinoline-3-carbaldehyde safely

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7). As a Senior Application Scientist, I have designed this guide to bridge the gap between b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7). As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and multigram/kilogram scale-up.

This compound is a critical building block in pharmaceutical development, frequently utilized in downstream reductive aminations to synthesize complex heterocycles and targeted protein degraders [2]. However, scaling its synthesis—particularly via transition-metal-catalyzed C-H activation routes—presents unique challenges in exotherm control, catalyst stability, and impurity profiling.

Below, you will find field-proven methodologies, mechanistic troubleshooting guides, and quantitative data to ensure your scale-up campaigns are safe, reproducible, and self-validating.

I. Validated Methodology: Rh(III)-Catalyzed C-H Activation Route

The most efficient modern route for synthesizing 1-Methylisoquinoline-3-carbaldehyde relies on the Rh(III)-catalyzed C-H activation and cyclization of acetophenone oxime derivatives with acrolein [3]. At the bench scale, this is straightforward, but at scale, the handling of toxic, highly reactive acrolein and stoichiometric silver oxidants requires strict engineering controls.

Step-by-Step Scale-Up Protocol (100 mmol Scale) Self-Validating Principle: Every critical step includes an In-Process Control (IPC) to ensure the system behaves as expected before proceeding.

  • Reactor Preparation: Purge a 1L jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Absolute exclusion of oxygen is not strictly required for the catalytic cycle, but inerting prevents the oxidative degradation of the oxime substrate and mitigates flammability risks associated with solvents.

  • Reagent Charging: To the reactor, charge the oxime substrate (100 mmol),[Cp*RhCl₂]₂ catalyst (2.0 mol%), Ag₂CO₃ oxidant (200 mmol), and Pivalic acid (PivOH, 200 mmol) [3].

    • Mechanistic Insight: PivOH is not merely an additive; it acts as a crucial proton shuttle during the Concerted Metalation-Deprotonation (CMD) step, significantly lowering the activation energy for C-H bond cleavage.

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN, 500 mL). Initiate stirring at 300 RPM. Set the jacket temperature to 20°C.

  • Controlled Acrolein Dosing (Safety Critical): Load acrolein (300 mmol) into a pre-calibrated syringe pump. Dose the acrolein into the reactor over 4 hours (0.75 equivalents/hour).

    • Mechanistic Insight: Acrolein is prone to highly exothermic, spontaneous polymerization. Slow dosing maintains a low steady-state concentration, driving the desired cyclization while suppressing polymer formation.

  • Reaction Monitoring (IPC): After 12 hours, pull a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. Proceed to workup only when substrate conversion is >98%.

  • Quench and Workup: Cool the reactor to 5°C. Slowly add 200 mL of water. Filter the biphasic mixture through a pad of Celite to remove precipitated silver salts (Ag⁰/AgCl).

  • Purification: Separate the organic layer, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Petroleum Ether) or crystallization depending on the purity profile [3].

II. Process Visualization

ScaleUpWorkflow Start Initiate Scale-Up 1-Methylisoquinoline-3-carbaldehyde Reagents Charge Substrate, [Cp*RhCl2]2, Ag2CO3, PivOH in MeCN Start->Reagents Acrolein Controlled Acrolein Dosing (Suppress Polymerization) Reagents->Acrolein Reaction C-H Activation & Cyclization (Jacket Temp 20°C) Acrolein->Reaction Check IPC: LC-MS Conversion > 98%? Reaction->Check Troubleshoot Investigate Catalyst Poisoning or Acrolein Depletion Check->Troubleshoot No Workup Celite Filtration (Remove Ag) & Phase Separation Check->Workup Yes Troubleshoot->Reaction Correct & Resume Purification Chromatography or Crystallization Workup->Purification Success Pure Product Isolated (Target: >80% Yield) Purification->Success

Workflow and troubleshooting logic for 1-Methylisoquinoline-3-carbaldehyde scale-up.

III. Troubleshooting Guides & FAQs

Q1: During scale-up, our yield dropped from 84% (bench scale) to 45%, and we observed a thick, intractable residue in the reactor. What is the root cause? A: This is a classic symptom of acrolein polymerization. At the bench scale (0.2 mmol) [3], adding all the acrolein at once dissipates heat rapidly due to the high surface-area-to-volume ratio of a small vial. At a multigram scale, the heat of mixing and reaction cannot dissipate fast enough, triggering the anionic polymerization of acrolein.

  • Corrective Action: Transition from batch addition to continuous dosing via a syringe pump (as outlined in the protocol). Ensure your acrolein is stabilized with hydroquinone (HQ) prior to use, as uninhibited acrolein will auto-polymerize.

Q2: We are trying to eliminate Silver Carbonate (Ag₂CO₃) from the process due to heavy metal waste and cost. Can we use Copper(II) oxidants instead? A: While Cu(OAc)₂ is a common stoichiometric oxidant in Rh(III) chemistry, it often fails in this specific transformation. The cyclization to form the isoquinoline core requires a delicate redox potential balance to reoxidize Rh(I) back to Rh(III) without over-oxidizing the newly formed carbaldehyde group to a carboxylic acid.

  • Alternative Strategy: If silver must be avoided, investigate electrochemical continuous flow setups where anodic oxidation regenerates the Rh(III) species, using a simple supporting electrolyte. This requires significant process engineering but eliminates metal waste.

Q3: Our downstream application involves reductive amination of the carbaldehyde[2]. However, our downstream yields are erratic. Is the starting material degrading? A: 1-Methylisoquinoline-3-carbaldehyde is generally stable, but aldehydes are prone to auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Furthermore, trace silver or rhodium carryover from the synthesis can poison the reductive amination catalysts (like Pd/C if using hydrogenation, though less of an issue with sodium triacetoxyborohydride [2]).

  • Corrective Action: Implement a strict metal scavenging protocol (e.g., using SiliaMetS® Thiol or equivalent metal scavengers) during the workup of the aldehyde. Store the purified 1-Methylisoquinoline-3-carbaldehyde under argon at 4°C.

IV. Quantitative Data: Scale-Up Metrics

The following table summarizes the expected deviations in process parameters when moving from a discovery scale to a process development scale.

ParameterDiscovery Scale (0.2 mmol)Scale-Up (100 mmol)Causality / Rationale for Shift
Catalyst Loading 2.0 mol% [3]1.0 - 1.5 mol%Improved mixing and mass transfer in jacketed reactors allow for lower catalyst loading.
Acrolein Addition Bolus (All at once)Continuous Dosing (4 hrs)Mitigates thermal runaway and suppresses side-reaction polymerization.
Reaction Time 18 hours [3]12 - 14 hoursContinuous dosing maintains optimal kinetic driving force; better thermal control accelerates the rate.
Purification Flash Chromatography [3]CrystallizationChromatography is unscalable and solvent-intensive. Crystallization from EtOH/Water improves the E-factor.
Expected Yield ~84% [3]75 - 80%Slight yield loss during crystallization is traded for significantly higher throughput and purity.

V. References

  • Appchem Catalog Data: 1-Methylisoquinoline-3-carbaldehyde | 1500249-21-7 | C11H9NO. Appchem. Available at:

  • Google Patents: US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof. Google Patents. Available at:

  • Royal Society of Chemistry: Supporting Information for Rh(III)-Catalyzed C-H activation/cyclization of Oximes with alkenes for regioselective synthesis. RSC.org. Available at:

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Features of 1-Methylisoquinoline-3-carbaldehyde: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor. This guide provides a detailed examination of the ¹H and ¹³C NMR spectral data for 1-methylisoquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a high-quality predicted NMR dataset and offers a comparative analysis with the experimentally determined spectra of the closely related analogues, 1-methylisoquinoline and isoquinoline-3-carbaldehyde. This approach allows for a deeper understanding of the substituent effects on the chemical shifts within the isoquinoline scaffold.

Introduction to the Structural Significance of 1-Methylisoquinoline-3-carbaldehyde

The isoquinoline core is a prevalent motif in a vast array of natural products and pharmacologically active molecules. The strategic placement of substituents on this heterocyclic system can profoundly influence its biological activity and physicochemical properties. 1-Methylisoquinoline-3-carbaldehyde combines the features of a methylated nitrogen-containing ring with a reactive aldehyde functionality, making it a versatile intermediate for the synthesis of more complex molecular architectures. Accurate spectral data is paramount for confirming the identity and purity of this compound in any synthetic pathway.

Predicted ¹H and ¹³C NMR Spectral Data for 1-Methylisoquinoline-3-carbaldehyde

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been generated through computational prediction methods. These predictions offer a reliable reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data for 1-Methylisoquinoline-3-carbaldehyde (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
10.15sH-11 (Aldehyde)
8.50sH-4
8.15dH-5
7.90dH-8
7.75tH-7
7.60tH-6
2.80sH-1' (Methyl)

Table 2: Predicted ¹³C NMR Data for 1-Methylisoquinoline-3-carbaldehyde (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
192.5C-11 (Aldehyde)
158.0C-1
152.0C-3
137.0C-8a
131.0C-7
129.5C-5
128.0C-4a
127.5C-6
125.0C-8
122.0C-4
23.0C-1' (Methyl)

Comparative Spectral Analysis: Understanding Substituent Effects

To contextualize the predicted data, a comparison with experimentally determined NMR spectra of 1-methylisoquinoline and isoquinoline-3-carbaldehyde is highly instructive.

1-Methylisoquinoline: The Effect of the Methyl Group

The ¹H NMR spectrum of 1-methylisoquinoline typically shows a characteristic upfield singlet for the methyl protons around 2.7-2.8 ppm. The presence of this electron-donating group at the C1 position influences the electron density of the entire ring system, leading to subtle shifts in the aromatic proton signals compared to the parent isoquinoline.

Isoquinoline-3-carbaldehyde: The Influence of the Aldehyde Group

The introduction of an electron-withdrawing aldehyde group at the C3 position, as seen in isoquinoline-3-carbaldehyde, has a pronounced effect on the NMR spectra. The aldehyde proton itself gives rise to a distinct singlet in the downfield region of the ¹H NMR spectrum, typically above 10 ppm. Furthermore, the protons on the heterocyclic ring, particularly H-4, are significantly deshielded due to the anisotropic effect and the electron-withdrawing nature of the carbonyl group. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is a key diagnostic signal, appearing at a chemical shift greater than 190 ppm.

By comparing the predicted data for 1-methylisoquinoline-3-carbaldehyde with these analogues, we can rationalize the expected chemical shifts. The methyl group at C1 is predicted to cause a slight shielding effect on the neighboring protons, while the aldehyde at C3 will dominate the electronic environment of the heterocyclic ring, leading to the observed downfield shifts of the aldehyde and H-4 protons.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 1-methylisoquinoline-3-carbaldehyde or similar compounds, the following protocol provides a robust starting point.

Materials:

  • 1-Methylisoquinoline-3-carbaldehyde (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference to the residual solvent peak)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a minimum field strength of 300 MHz for ¹H NMR.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-methylisoquinoline-3-carbaldehyde and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR) or to TMS (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for the preparation and NMR analysis of small organic molecules.

Alternative and Complementary Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, its data should ideally be corroborated with other analytical techniques for unambiguous compound identification.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the molecular formula and structural features. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. In the case of 1-methylisoquinoline-3-carbaldehyde, a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde would be expected around 1700 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule and the extent of conjugation in the aromatic system.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 1-methylisoquinoline-3-carbaldehyde. By presenting high-quality predicted data and drawing comparisons with related, experimentally verified compounds, researchers are better equipped to interpret their own experimental findings. The detailed protocol for NMR data acquisition and the mention of complementary analytical techniques further support the rigorous and accurate characterization of this and other novel chemical entities.

References

  • PubChem: Isoquinoline-3-carboxaldehyde. [Link]

  • Royal Society of Chemistry: A guide to acquiring and processing your NMR data. [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 1-Methylisoquinoline-3-carbaldehyde

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methylisoquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing upon established fragmentation principles and experimental data from structurally related compounds to construct a scientifically rigorous and predictive analysis.

Introduction: The Logic of Fragmentation

Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M•+) that is often unstable. This molecular ion undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The pattern of these fragments is not random; it is governed by the inherent chemical stability of the bonds within the molecule and the relative stability of the resulting fragment ions and neutral losses. By understanding the fragmentation of known, structurally similar compounds, we can predict the fragmentation pathways of a novel compound with a high degree of confidence.

For 1-Methylisoquinoline-3-carbaldehyde, our analysis will consider the fragmentation behavior of three key structural components: the isoquinoline core, the methyl group at the 1-position, and the carbaldehyde group at the 3-position.

Predicted Fragmentation Pattern of 1-Methylisoquinoline-3-carbaldehyde

The molecular weight of 1-Methylisoquinoline-3-carbaldehyde (C₁₁H₉NO) is 171.19 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 171. The fragmentation cascade is predicted to be initiated by several key pathways:

  • α-Cleavage at the Aldehyde: A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion.[1][2] This would produce a prominent peak at m/z 170 (M-1) .

  • Loss of Carbon Monoxide: The resulting [M-H]⁺ ion can then lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of aldehydes and ketones.[3] This would lead to a fragment at m/z 142 (M-1-28) .

  • Loss of the Aldehyde Group: Direct cleavage of the C-C bond between the isoquinoline ring and the carbaldehyde group can result in the loss of the CHO radical, leading to a fragment at m/z 142 (M-29) .

  • Influence of the Methyl Group: The methyl group at the 1-position can also influence fragmentation. Loss of a hydrogen radical from the methyl group to form a stable conjugated system is a possibility, contributing to the m/z 170 peak. Subsequent ring expansion and rearrangement, as observed in some methyl-substituted N-heterocycles, may lead to more complex fragmentation pathways.[4]

  • Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself is relatively stable. However, at higher collision energies, fragmentation of the ring can occur, often involving the loss of HCN or C₂H₂.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of 1-Methylisoquinoline-3-carbaldehyde with the known fragmentation patterns of its structural relatives: 1-Methylisoquinoline and a generic aromatic aldehyde (Benzaldehyde).

m/z Predicted Fragment Ion for 1-Methylisoquinoline-3-carbaldehyde Observed Fragment Ion for 1-Methylisoquinoline[5] Observed Fragment Ion for Benzaldehyde[2]
171 [M]•+--
170 [M-H]⁺--
143 -[M]•+-
142 [M-CHO]⁺ or [M-H-CO]⁺[M-H]⁺-
115 [M-CHO-HCN]⁺[M-H-HCN]⁺-
106 --[M]•+
105 --[M-H]⁺
77 --[C₆H₅]⁺

This comparative table highlights the expected key fragments for 1-Methylisoquinoline-3-carbaldehyde. The presence of a strong M-1 peak (m/z 170) and a significant M-29 peak (m/z 142) would be highly characteristic.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of 1-Methylisoquinoline-3-carbaldehyde can be visualized as follows:

fragmentation_pathway M [C₁₁H₉NO]•+ m/z 171 M_minus_1 [C₁₁H₈NO]⁺ m/z 170 M->M_minus_1 - H• M_minus_29 [C₁₀H₈N]⁺ m/z 142 M->M_minus_29 - CHO• M_minus_1->M_minus_29 - CO M_minus_HCN [C₉H₇]⁺ m/z 115 M_minus_29->M_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway of 1-Methylisoquinoline-3-carbaldehyde.

Experimental Protocol for Verification

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or methanol).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

This protocol provides a robust starting point for the analysis. The temperatures and ramp rates can be optimized based on the volatility and thermal stability of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 1-Methylisoquinoline-3-carbaldehyde. By leveraging a comparative approach and established fragmentation principles, we have proposed a logical and scientifically grounded fragmentation pathway. The key predicted fragments at m/z 170 (M-1) and m/z 142 (M-29) are expected to be the most diagnostic peaks in the mass spectrum. Experimental verification using the provided GC-MS protocol is the necessary next step to confirm these predictions and provide a definitive fragmentation pattern for this compound. This approach of predictive analysis based on comparative data is a powerful tool in the early stages of research and drug development, enabling scientists to make informed decisions about the identity and structure of novel molecules.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica, 26, 2423-2426. [Link]

  • Theobald, T., et al. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 22(4), 645-655. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • D. J. Miller & J. R. Dimmock. (1979). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry, 57(11), 1314-1319. [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 54-73. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • NIST. (n.d.). Isoquinoline, 1-methyl-. NIST WebBook. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-Methylisoquinoline-3-carbaldehyde

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-Methylisoquinoline-3-carbaldehyde, a critical building block in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-Methylisoquinoline-3-carbaldehyde, a critical building block in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate an HPLC method that is fit for its intended purpose, whether for rapid quality control (QC) or for in-depth impurity profiling during process development and stability studies. All validation protocols are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Imperative for Validated Purity Analysis

1-Methylisoquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde whose purity is paramount. Even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance. This guide will compare two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Isocratic Elution. A simple, rapid, and consistent method ideal for routine QC and high-throughput screening.[6][7]

  • Method B: Gradient Elution. A high-resolution method designed to separate a wider range of potential impurities with varying polarities, suitable for stability testing and comprehensive characterization.[6][8][9]

The choice between these methods involves a trade-off between speed and resolving power. This guide will provide the experimental data and scientific rationale to make an informed decision.

Analyte Profile & Chromatographic Considerations

1-Methylisoquinoline-3-carbaldehyde possesses a fused aromatic system (isoquinoline) and a polar aldehyde group. This structure dictates its behavior in RP-HPLC.

  • Hydrophobicity: The core ring structure provides hydrophobic character, making it well-suited for retention on non-polar stationary phases like C18.[10]

  • Polarity: The aldehyde and nitrogen atom introduce polarity, meaning its retention will be highly sensitive to the composition of the polar mobile phase.[11][12]

  • UV Absorbance: The conjugated π-electron system of the isoquinoline ring results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. A wavelength of approximately 280 nm is often effective for such aromatic systems.[13]

Based on this profile, RP-HPLC with a C18 stationary phase and a mobile phase consisting of a water/buffer and organic solvent (like acetonitrile or methanol) is the logical starting point for method development.[10][14]

Comparative Experimental Protocols

The following sections detail the optimized chromatographic conditions for both the rapid isocratic method and the high-resolution gradient method.

This method is designed for speed and simplicity, making it ideal for applications like in-process controls or final product release testing where known impurities are monitored.[15]

Step-by-Step Protocol:

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Run Time: 8 minutes.

Causality: The higher percentage of acetonitrile (60%) and faster flow rate (1.2 mL/min) ensure a rapid elution of the main peak. Isocratic elution eliminates the need for column re-equilibration between injections, significantly shortening the total cycle time.[15]

This method uses a gradient of solvent strength to separate components across a wider polarity range. It is essential for detecting unknown degradation products in stability studies or for detailed impurity profiling.[6][9]

Step-by-Step Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-17 min: 85% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Run Time: 20 minutes.

Causality: The gradient starts with a lower organic content (30% acetonitrile) to retain and resolve more polar impurities that would otherwise elute in the solvent front. The gradual increase in acetonitrile strength then elutes the main analyte and, subsequently, less polar impurities with sharp, well-defined peaks.[8][9] The longer column provides a greater surface area, enhancing resolution.

The Validation Workflow: An ICH Q2(R1) Approach

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The following workflow, based on ICH Q2(R1), was applied to both Method A and Method B.

G Dev Method Development (A: Isocratic, B: Gradient) ValProto Validation Protocol Definition (per ICH Q2(R1)) Dev->ValProto Spec Specificity ValProto->Spec Lin Linearity & Range ValProto->Lin Acc Accuracy ValProto->Acc Prec Precision (Repeatability & Intermediate) ValProto->Prec LODQ LOD & LOQ ValProto->LODQ Rob Robustness ValProto->Rob Rep Validation Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep LODQ->Rep Rob->Rep

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

Comparative Validation Data & Analysis

The performance of each method was rigorously assessed against the validation parameters defined by ICH Q2(R1).[1][16] The results are summarized below.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For both methods, specificity was demonstrated by spiking the sample with potential impurities and subjecting a sample to stress conditions (acid, base, peroxide, heat, light).

  • Method A (Isocratic): Successfully resolved the main peak from two known process impurities. However, a minor degradation product co-eluted with an excipient peak under acidic stress.

  • Method B (Gradient): Baseline resolution was achieved for all known impurities and all degradation products formed under stress conditions. This demonstrates superior specificity.[5]

Linearity was evaluated by analyzing five concentrations of the reference standard, with the range being the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Parameter Method A (Isocratic) Method B (Gradient) ICH Acceptance Criteria
Range 50 - 150 µg/mL1 - 200 µg/mLDefined by application
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Analysis: Both methods exhibit excellent linearity. However, Method B provides a significantly wider analytical range, making it more versatile for quantifying both trace-level impurities and the main component in a single run.

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, 120% of the target concentration) in triplicate.

Concentration Level Method A (% Recovery) Method B (% Recovery) ICH Acceptance Criteria
80% 99.1%100.2%98.0 - 102.0%
100% 100.5%100.1%98.0 - 102.0%
120% 101.2%99.7%98.0 - 102.0%

Analysis: Both methods demonstrate high accuracy, with recovery values falling well within the standard acceptance criteria.

Precision was assessed at two levels: repeatability (intra-day, same analyst, same equipment) and intermediate precision (inter-day, different analyst). Results are expressed as the relative standard deviation (%RSD).

Precision Level Method A (%RSD) Method B (%RSD) ICH Acceptance Criteria
Repeatability (n=6) 0.45%0.31%≤ 2.0%
Intermediate Precision 0.88%0.65%≤ 2.0%

Analysis: Both methods are highly precise. The slightly lower %RSD for Method B can be attributed to the better peak shapes and resolution achieved with the gradient elution, which can lead to more consistent integration.[8]

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Parameter Method A (Isocratic) Method B (Gradient) Significance
LOD 0.5 µg/mL0.08 µg/mLLower limit indicates higher sensitivity
LOQ 1.5 µg/mL0.25 µg/mLLowest concentration for reliable quantification

Analysis: Method B is significantly more sensitive. The focusing effect at the start of the gradient run results in sharper peaks for early-eluting compounds, enhancing the signal-to-noise ratio.[9] This makes Method B far superior for trace impurity analysis.

Robustness was evaluated by making small, deliberate variations in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).

  • Method A (Isocratic): Showed sensitivity to changes in mobile phase composition. A 2% change in acetonitrile content caused a significant shift in retention time (>15%), potentially compromising peak identification.

  • Method B (Gradient): Demonstrated high robustness. Retention times remained stable, and resolution between critical pairs was maintained despite the variations, showcasing the stability of a well-designed gradient method.

Conclusion & Method Selection Guide

Both the isocratic (Method A) and gradient (Method B) HPLC methods were successfully validated according to ICH Q2(R1) guidelines. However, they serve different purposes, and the choice depends entirely on the analytical objective.

G start What is the Analytical Goal? qc Routine QC / Assay (Known Impurities, High Throughput) start->qc impurity Impurity Profiling / Stability (Unknown Impurities, High Resolution) start->impurity method_a Choose Method A (Isocratic) method_b Choose Method B (Gradient) qc->method_a impurity->method_b

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1-Methylisoquinoline-3-carbaldehyde

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Methylisoquinoline-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Methylisoquinoline-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It offers a comparative framework, predicting the compound's spectral features by contrasting them with well-characterized, structurally related molecules. This approach provides a robust methodology for spectral interpretation, structural verification, and quality control, even in the absence of extensive library data for this specific compound.

Introduction to FTIR Spectroscopy in Heterocyclic Compound Analysis

FTIR spectroscopy is an indispensable, non-destructive technique for the characterization of organic molecules.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" based on the functional groups present in a molecule. For a substituted N-heterocycle like 1-Methylisoquinoline-3-carbaldehyde, FTIR is crucial for confirming the presence of key structural motifs, including the isoquinoline ring system, the methyl group, and the diagnostic aldehyde functionality.

The structure of 1-Methylisoquinoline-3-carbaldehyde incorporates three key components, each with distinct vibrational modes:

  • The Isoquinoline Core: A bicyclic aromatic system containing a pyridine ring fused to a benzene ring.[3]

  • The Aldehyde Group (-CHO): A carbonyl group (C=O) bonded to a hydrogen atom.

  • The Methyl Group (-CH₃): An aliphatic substituent.

Understanding the characteristic absorption bands of these individual parts allows for a predictive and accurate interpretation of the full spectrum.

cluster_mol 1-Methylisoquinoline-3-carbaldehyde cluster_groups Key Functional Groups & Vibrational Regions a N b CH₃ c CHO d aldehyde Aldehyde C=O Stretch (~1705 cm⁻¹) d->aldehyde Diagnostic Carbonyl aldehyde_ch Aldehyde C-H Stretch (~2750 & 2850 cm⁻¹) d->aldehyde_ch aromatic_ch Aromatic C-H Stretch (>3000 cm⁻¹) d->aromatic_ch aromatic_cc Aromatic C=C/C=N Stretch (1600-1475 cm⁻¹) d->aromatic_cc aliphatic_ch Methyl C-H Stretch (<3000 cm⁻¹) d->aliphatic_ch

Caption: Molecular structure and key functional groups of 1-Methylisoquinoline-3-carbaldehyde.

Predicted FTIR Absorption Profile and Comparative Analysis

While a definitive experimental spectrum for 1-Methylisoquinoline-3-carbaldehyde is not widely published, we can construct a highly accurate predicted spectrum by analyzing its constituent parts and comparing them to reference compounds: Isoquinoline, 1-Methylisoquinoline, and Benzaldehyde.

Table 1: Comparative Analysis of Predicted and Reference FTIR Absorption Bands (cm⁻¹)

Vibrational ModePredicted Range for 1-Methylisoquinoline-3-carbaldehydeIsoquinoline (Gas Phase)[4]Benzaldehyde[5][6]Rationale for Prediction
Aromatic C-H Stretch 3100-3050 (Weak-Medium)~3057~3073, 3030Typical for C-H bonds on an aromatic ring system.[3][7]
Aliphatic C-H Stretch 2980-2880 (Weak-Medium)N/AN/AAsymmetric and symmetric stretching of the C-H bonds in the methyl group.[8][9]
Aldehyde C-H Stretch ~2850 and ~2750 (Weak, distinct)N/A~2820, ~2720A hallmark of aldehydes, often appearing as a pair of weak bands (Fermi resonance).[7][10][11] The presence of the ~2750 cm⁻¹ peak is highly diagnostic.
Carbonyl (C=O) Stretch ~1705 (Strong, Sharp) N/A~1705-1710 This is the most intense and diagnostic peak. Conjugation with the aromatic isoquinoline ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[6]
Aromatic C=C & C=N Stretch 1620-1475 (Medium, Multiple Bands)~15901600-1475Complex vibrations from the fused benzene and pyridine rings.[3][12]
Methyl C-H Bending ~1450 and ~1375 (Medium)N/AN/AAsymmetric and symmetric bending (scissoring) modes of the methyl group.[9]
Fingerprint Region < 1400 (Complex)ComplexComplexContains numerous C-H in-plane and out-of-plane bending and ring deformation modes, creating a unique pattern for the molecule.[5]

Key Interpretive Insights:

  • The Carbonyl Peak (C=O): The most prominent feature is expected to be a strong, sharp absorption around 1705 cm⁻¹. Its position indicates conjugation with the aromatic system.[6][13] An unconjugated aldehyde would appear at a higher wavenumber (1720-1740 cm⁻¹).[10]

  • Aldehyde C-H Stretches: The presence of two weak but distinct peaks around 2850 cm⁻¹ and 2750 cm⁻¹ is a definitive marker for the aldehyde functional group, distinguishing it from a ketone, which lacks these bands.[6]

  • C-H Stretching Region (3100-2800 cm⁻¹): This region will be crowded. Look for weak-to-medium peaks above 3000 cm⁻¹ for the aromatic C-H bonds and peaks below 3000 cm⁻¹ for the methyl group's C-H bonds.[7][9]

  • Aromatic Region (1620-1475 cm⁻¹): A series of medium-intensity bands will confirm the presence of the isoquinoline ring system.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of solid 1-Methylisoquinoline-3-carbaldehyde, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

ATR is the preferred method due to its speed, ease of use, and minimal sample preparation.[14][15][16] It is ideal for rapid screening and routine analysis.

cluster_atr ATR-FTIR Workflow start Start bkg 1. Collect Background Spectrum (Clean ATR Crystal) start->bkg sample 2. Apply Small Amount of Solid Sample to Crystal bkg->sample pressure 3. Apply Pressure with Anvil (Ensures good contact) sample->pressure collect 4. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) pressure->collect clean 5. Clean Crystal (e.g., with isopropanol) collect->clean end End clean->end

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Protocol (ATR):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft lab wipe.[14][17] Record a background spectrum. This is critical to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid 1-Methylisoquinoline-3-carbaldehyde powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's press arm or anvil to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.[18]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[19]

  • Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the crystal and pressure anvil after analysis to prevent cross-contamination.

This traditional transmission method can yield excellent, high-resolution spectra but requires more meticulous sample preparation.[17]

Step-by-Step Protocol (KBr):

  • Material Preparation: Gently heat spectroscopy-grade KBr powder in an oven to remove absorbed moisture, which would otherwise cause a large, broad O-H band in the spectrum.[20][21]

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample into a very fine powder.[18][22]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample concentration should be between 0.2% and 1%.[20][21] Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder mixture to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[21]

  • Analysis: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum using a blank KBr pellet or an empty sample holder. Then, collect the sample spectrum.

Causality Behind Protocol Choices:

  • Why ATR is preferred for speed: ATR requires no sample dilution or pressing, making it a "place-and-measure" technique.[16]

  • Why KBr must be dry: KBr is hygroscopic. Any absorbed water will produce a very strong, broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H or other weaker absorptions in that region.[20]

  • Why fine grinding is essential for KBr pellets: Large particles scatter infrared light, leading to a sloping baseline and poor-quality spectra, an effect known as the Christiansen effect.[18]

Conclusion

The structural verification of 1-Methylisoquinoline-3-carbaldehyde via FTIR spectroscopy is a robust and definitive process. The analysis hinges on identifying three key spectral features:

  • A strong and sharp conjugated carbonyl (C=O) stretch around 1705 cm⁻¹ .

  • The characteristic pair of weak aldehyde C-H stretches near 2850 cm⁻¹ and 2750 cm⁻¹ .

  • A combination of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches , alongside a complex pattern of aromatic ring vibrations between 1620-1475 cm⁻¹.

By using the comparative data and detailed protocols provided in this guide, researchers can confidently identify their target compound, assess its purity, and ensure the integrity of their synthetic and developmental workflows.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. [Link]

  • IR: aldehydes. [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Infrared Spectroscopy - CDN. [Link]

  • FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. [Link]

  • FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed. [Link]

  • Quick User Guide for FT-IR | Helsinki.fi. [Link]

  • FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram - ResearchGate. [Link]

  • How to prepare IR samples? - ResearchGate. [Link]

  • KBr Pellet Method - Shimadzu. [Link]

  • Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) - Biorizon. [Link]

  • ATR-IR & IR Interpretation of Organic Compound.pptx - Slideshare. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups - NIU. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • Isoquinoline - NIST WebBook. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. [Link]

  • 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. [Link]

  • Spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • Isoquinoline, 1-methyl- - NIST WebBook. [Link]

  • Characteristics FTIR absorption bands of compounds(I-X) - ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Isoquinoline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Methylisoquinoline-3-carbaldehyde for Research and Development

For Researchers, Scientists, and Drug Development Professionals The synthesis of 1-methylisoquinoline-3-carbaldehyde, a key building block for various pharmacologically active compounds, presents a unique set of challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-methylisoquinoline-3-carbaldehyde, a key building block for various pharmacologically active compounds, presents a unique set of challenges. The strategic placement of both a methyl group at the C1 position and a formyl group at the C3 position requires careful consideration of synthetic design. This guide provides an in-depth comparison of potential synthetic routes, offering insights into the underlying chemical principles and practical considerations for selecting the most suitable method for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of 1-Methylisoquinoline-3-carbaldehyde can be approached through three primary strategies:

  • Ring Formation via Cyclization Reactions: Building the isoquinoline core with the desired substituents in place through established name reactions like the Bischler-Napieralski or Pomeranz-Fritsch reactions.

  • C-H Functionalization of 1-Methylisoquinoline: Introducing the formyl group directly onto a pre-existing 1-methylisoquinoline scaffold.

  • Oxidation of a Precursor at the C3 Position: Synthesizing a 1-methylisoquinoline derivative with a C3 substituent that can be readily oxidized to an aldehyde.

This guide will delve into the specifics of each route, comparing their potential yields, advantages, and limitations.

Route 1: De Novo Synthesis via Ring-Forming Reactions

Classical isoquinoline syntheses offer a direct approach to the target molecule by constructing the heterocyclic ring from acyclic precursors.

Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized.[1][2][3] To obtain 1-methylisoquinoline-3-carbaldehyde, a custom β-phenylethylamide precursor bearing the necessary functionalities would be required.

Hypothetical Retrosynthesis:

Bischler-Napieralski Target 1-Methylisoquinoline-3-carbaldehyde Dihydroisoquinoline 1-Methyl-3-formyl-3,4-dihydroisoquinoline Target->Dihydroisoquinoline Dehydrogenation Amide N-(2-phenylethyl)acetamide derivative Dihydroisoquinoline->Amide Cyclization (POCl3, heat)

Caption: Retrosynthetic analysis for 1-Methylisoquinoline-3-carbaldehyde via the Bischler-Napieralski reaction.

Experimental Considerations:

The key challenge lies in the synthesis of the N-[2-(formyl)-2-phenylethyl]acetamide precursor. The presence of the aldehyde functionality could interfere with the acidic cyclization conditions. A more viable approach would involve using a protected aldehyde or a precursor group that can be converted to an aldehyde after the isoquinoline ring is formed.

Advantages:

  • Convergent synthesis.

  • Potential for good control over substituent placement.

Limitations:

  • The required starting material is not commercially available and requires a multi-step synthesis.

  • Harsh acidic conditions may not be compatible with sensitive functional groups.

  • Yields can be variable depending on the substrate.[4]

Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides another pathway to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7]

Hypothetical Retrosynthesis:

Pomeranz-Fritsch Target 1-Methylisoquinoline-3-carbaldehyde Benzalaminoacetal Substituted Benzalaminoacetal Target->Benzalaminoacetal Cyclization (H2SO4) Aldehyde Substituted Benzaldehyde Benzalaminoacetal->Aldehyde Aminoacetal Aminoacetaldehyde dialkyl acetal Benzalaminoacetal->Aminoacetal

Caption: Retrosynthetic pathway for 1-Methylisoquinoline-3-carbaldehyde using the Pomeranz-Fritsch reaction.

Experimental Considerations:

To achieve the desired substitution pattern, one would need to start with a substituted benzaldehyde, specifically 2-acetylbenzaldehyde, and react it with aminoacetaldehyde dimethyl acetal. The acetyl group would ultimately become the 1-methyl group of the isoquinoline. The formyl group at the 3-position would need to be introduced from a precursor. This approach is complex due to the specific starting materials required.

Advantages:

  • Direct formation of the aromatic isoquinoline ring.

Limitations:

  • Requires a specifically substituted, and likely non-commercially available, benzaldehyde derivative.

  • Yields are often low to moderate.[7]

  • The reaction can be sensitive to the nature and position of substituents on the starting aldehyde.[8]

Route 2: Direct Formylation of 1-Methylisoquinoline

This approach involves the electrophilic substitution of a pre-synthesized 1-methylisoquinoline core.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).

Reaction Scheme:

Vilsmeier-Haack_Reaction 1-Methylisoquinoline 1-Methylisoquinoline 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline->1-Methylisoquinoline-3-carbaldehyde POCl3, DMF

Caption: Vilsmeier-Haack formylation of 1-methylisoquinoline.

Experimental Protocol (General):

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0°C and add a solution of 1-methylisoquinoline in a suitable solvent (e.g., dichloromethane) dropwise.

  • After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 60-80°C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Causality and Mechanistic Insights:

The regioselectivity of the Vilsmeier-Haack reaction on 1-methylisoquinoline is a critical consideration. The electron-donating methyl group at the C1 position would activate the isoquinoline ring towards electrophilic substitution. However, the nitrogen atom is deactivating. The most likely positions for electrophilic attack are C4 and C5. Formylation at the C3 position is less common for isoquinolines but could potentially be influenced by the directing effect of the C1-methyl group. Experimental verification would be necessary to determine the actual regioselectivity and yield.

Advantages:

  • Utilizes a readily available starting material (1-methylisoquinoline).

  • The reaction conditions are generally well-established for aromatic formylation.

Limitations:

  • Uncertain regioselectivity; a mixture of isomers (e.g., 4-formyl and 5-formyl) may be obtained, requiring careful separation.

  • The yield of the desired 3-formyl isomer may be low.

Route 3: Oxidation of a C3-Substituted Precursor

This strategy involves the synthesis of a 1-methylisoquinoline derivative with a C3 substituent that can be subsequently oxidized to the aldehyde.

Oxidation of 1,3-Dimethylisoquinoline

Direct oxidation of the 3-methyl group of 1,3-dimethylisoquinoline to an aldehyde is a conceptually straightforward approach.

Reaction Scheme:

Oxidation_of_Dimethylisoquinoline 1,3-Dimethylisoquinoline 1,3-Dimethylisoquinoline 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carbaldehyde 1,3-Dimethylisoquinoline->1-Methylisoquinoline-3-carbaldehyde Oxidizing Agent (e.g., SeO2)

Caption: Oxidation of 1,3-dimethylisoquinoline.

Experimental Considerations:

Selenium dioxide (SeO₂) is a common reagent for the oxidation of benzylic methyl groups to aldehydes. However, the oxidation of a methyl group at the 3-position of the isoquinoline ring is known to be significantly more challenging than at the 1-position, often resulting in low yields.[11] Over-oxidation to the carboxylic acid is also a potential side reaction.

Advantages:

  • The starting material, 1,3-dimethylisoquinoline, can be synthesized via established methods.

Limitations:

  • Low Yields: The oxidation of the 3-methyl group is reported to be inefficient.

  • Over-oxidation: Formation of the corresponding carboxylic acid is a likely byproduct.

  • Harsh Conditions: The reaction may require high temperatures, which can lead to decomposition.

Synthesis and Oxidation of 1-Methyl-3-(hydroxymethyl)isoquinoline

A more controlled approach involves the synthesis of the corresponding alcohol, 1-methyl-3-(hydroxymethyl)isoquinoline, followed by its oxidation to the aldehyde.

Two-Step Process:

  • Synthesis of the Alcohol: This could potentially be achieved by reduction of 1-methylisoquinoline-3-carboxylic acid or its ester derivative.

  • Oxidation of the Alcohol: Mild oxidizing agents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions can be employed to convert the primary alcohol to the aldehyde with minimal over-oxidation.

Reaction Scheme:

Oxidation_of_Alcohol 1-Methyl-3-(hydroxymethyl)isoquinoline 1-Methyl-3-(hydroxymethyl)isoquinoline 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carbaldehyde 1-Methyl-3-(hydroxymethyl)isoquinoline->1-Methylisoquinoline-3-carbaldehyde Mild Oxidizing Agent (e.g., PCC)

Caption: Oxidation of 1-methyl-3-(hydroxymethyl)isoquinoline.

Advantages:

  • Higher potential for clean conversion and good yields in the oxidation step.

  • Avoids the regioselectivity issues of direct formylation.

Limitations:

  • Requires the synthesis of the alcohol precursor, which may involve multiple steps.

Reduction of 1-Methylisoquinoline-3-carboxylic Acid

The synthesis of 1-methylisoquinoline-3-carboxylic acid followed by its partial reduction to the aldehyde is another viable route.

Two-Step Process:

  • Synthesis of the Carboxylic Acid: This could be achieved through various methods, including the cyclization of appropriate precursors or the oxidation of 1,3-dimethylisoquinoline under forcing conditions.

  • Reduction to the Aldehyde: The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. However, specific reagents and methods are available for this transformation. One common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H).[12][13][14]

Reaction Scheme:

Reduction_of_Carboxylic_Acid 1-Methylisoquinoline-3-carboxylic acid 1-Methylisoquinoline-3-carboxylic acid 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carbaldehyde 1-Methylisoquinoline-3-carboxylic acid->1-Methylisoquinoline-3-carbaldehyde 1. SOCl2 2. LiAlH(O-t-Bu)3

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Properties of 1-Methylisoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinoline Scaffold Isoquinoline is a privileged nitrogen-containing heterocyclic scaffold, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline is a privileged nitrogen-containing heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1] The electronic properties of the isoquinoline ring system are of significant interest, and UV-Vis spectroscopy is a fundamental technique for characterizing these properties. The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the ring, making it a valuable tool for structural elucidation and for studying molecule-solvent interactions.

1-Methylisoquinoline-3-carbaldehyde incorporates two key substituents: a methyl group at the 1-position and a carbaldehyde (formyl) group at the 3-position. The methyl group, being an electron-donating group, is expected to have a subtle effect on the electronic transitions of the isoquinoline core. In contrast, the carbaldehyde group is an electron-withdrawing group and a chromophore, which is expected to cause more significant shifts in the absorption maxima.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption profile of 1-Methylisoquinoline-3-carbaldehyde, we will analyze the spectra of its parent molecule, isoquinoline, and its singly substituted derivatives.

The Isoquinoline Core: A Spectroscopic Baseline

The UV-Vis spectrum of the parent isoquinoline molecule provides the foundational electronic transitions. These transitions are primarily of π→π* character, arising from the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic system. A weaker n→π* transition, involving the non-bonding electrons of the nitrogen atom, is also possible but often obscured by the more intense π→π* bands.

The Effect of the Carbaldehyde Group: Isoquinoline-3-carbaldehyde

The introduction of a carbaldehyde group at the 3-position of the isoquinoline ring is expected to have a pronounced effect on the UV-Vis spectrum. The carbonyl group of the aldehyde is a chromophore and an electron-withdrawing group, which can extend the conjugation of the π-system. This extended conjugation typically leads to a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. Additionally, the carbonyl group introduces an n→π* transition, which is typically weak and appears at a longer wavelength than the main π→π* bands.

The Effect of the Methyl Group: 1-Methylisoquinoline

The methyl group at the 1-position is an electron-donating group. Its effect on the UV-Vis spectrum is generally less dramatic than that of a carbaldehyde group. The methyl group can cause a small bathochromic shift due to hyperconjugation, which slightly perturbs the energy levels of the π orbitals.

Predicted Spectrum for 1-Methylisoquinoline-3-carbaldehyde

Based on the individual effects of the methyl and carbaldehyde groups, we can predict the UV-Vis spectrum of 1-Methylisoquinoline-3-carbaldehyde. The dominant effect will be the bathochromic shift caused by the electron-withdrawing and conjugating carbaldehyde group. The electron-donating methyl group at the 1-position is expected to cause a further, albeit smaller, bathochromic shift. Therefore, the absorption maxima for 1-Methylisoquinoline-3-carbaldehyde are predicted to be at longer wavelengths than those of both isoquinoline and isoquinoline-3-carbaldehyde.

The following table summarizes the expected trends in absorption maxima (λmax) for these compounds. Note that specific values for 1-Methylisoquinoline-3-carbaldehyde are predictive.

CompoundKey Substituent(s)Expected λmax Shift (relative to Isoquinoline)Predicted λmax Range (nm)
IsoquinolineNone (Reference)-~220, ~270, ~320
1-Methylisoquinoline1-CH₃ (Electron-donating)Small Bathochromic Shift~225, ~275, ~325
Isoquinoline-3-carbaldehyde3-CHO (Electron-withdrawing)Significant Bathochromic Shift~240, ~290, ~340
1-Methylisoquinoline-3-carbaldehyde 1-CH₃ and 3-CHO Most Significant Bathochromic Shift ~245, ~295, ~345

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. This is particularly true for molecules like 1-Methylisoquinoline-3-carbaldehyde, which possess both a heteroatom (nitrogen) and a polar carbonyl group.

  • π→π* Transitions: For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

  • n→π* Transitions: For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents (like ethanol), which increases the energy required for the n→π* transition.

Therefore, when measuring the UV-Vis spectrum of 1-Methylisoquinoline-3-carbaldehyde, one would expect to observe a red shift of the main absorption bands and a blue shift of the weaker, longer-wavelength n→π* band when moving from a non-polar solvent (e.g., cyclohexane) to a polar, protic solvent (e.g., ethanol).

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 1-Methylisoquinoline-3-carbaldehyde.

Materials and Instrumentation
  • Analyte: 1-Methylisoquinoline-3-carbaldehyde

  • Solvents: Spectroscopic grade ethanol and cyclohexane

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Procedure
  • Solution Preparation:

    • Prepare a stock solution of 1-Methylisoquinoline-3-carbaldehyde in the chosen solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution and place it in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) prep1->prep2 prep3 Prepare Dilutions to Achieve A ≈ 1.0 prep2->prep3 meas1 Fill Cuvette with Sample Solution prep3->meas1 Sample Solution inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range (e.g., 200-600 nm) inst1->inst2 inst3 Baseline Correction with Solvent Blank inst2->inst3 meas2 Acquire UV-Vis Spectrum inst3->meas2 Blanked Instrument meas1->meas2 an1 Identify λmax Values meas2->an1 an2 Calculate Molar Absorptivity (ε) (if concentration is known) an1->an2 G iso Isoquinoline (Reference Core) me_iso 1-Methylisoquinoline iso->me_iso + CH₃ (EDG) Small Bathochromic Shift cho_iso Isoquinoline-3-carbaldehyde iso->cho_iso + CHO (EWG) Significant Bathochromic Shift target 1-Methylisoquinoline-3-carbaldehyde (Target Molecule) me_iso->target + CHO (EWG) cho_iso->target + CH₃ (EDG)

Caption: Structural and Electronic Relationships.

Conclusion

References

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Available at: [Link]

  • Cimino, P., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. Available at: [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. Available at: [Link]

  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1469. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline-3-carboxaldehyde. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(9), 5121-5141. Available at: [Link]

  • MDPI. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3749. Available at: [Link]

  • PMC. (2022). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 12, 19655. Available at: [Link]

  • NIST. (n.d.). 1-Methylisoquinoline. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • Beilstein Journals. (n.d.). Search Results. Available at: [Link]

  • Molecules. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15768-15780. Available at: [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available at: [Link]

  • ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Available at: [Link]

  • ResearchGate. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available at: [Link]

Sources

Validation

elemental analysis and purity determination of 1-Methylisoquinoline-3-carbaldehyde

Analytical Rigor in Drug Discovery: Elemental Analysis and Purity Determination of 1-Methylisoquinoline-3-carbaldehyde As pharmaceutical pipelines demand increasingly stringent quality controls, the analytical characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rigor in Drug Discovery: Elemental Analysis and Purity Determination of 1-Methylisoquinoline-3-carbaldehyde

As pharmaceutical pipelines demand increasingly stringent quality controls, the analytical characterization of synthetic building blocks like 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7)[1] becomes a critical fail-safe. This substituted isoquinoline derivative serves as a vital intermediate in drug development. However, trace impurities—whether organic by-products, residual solvents, or inorganic catalysts—can severely compromise downstream synthesis and patient safety.

The International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate rigorous identification and qualification of impurities in new drug substances, establishing a standard reporting threshold of 0.05% for most active pharmaceutical ingredients[2]. To meet these regulatory demands, analytical scientists must deploy orthogonal techniques. This guide objectively compares the performance of traditional and advanced methodologies for the elemental profiling and absolute purity determination of 1-Methylisoquinoline-3-carbaldehyde, providing self-validating protocols designed for modern drug development professionals.

Part 1: Comparative Overview of Analytical Strategies

To establish a comprehensive quality profile, the analytical workflow must branch into two distinct pathways: Purity Determination (quantifying the active organic fraction) and Elemental Analysis (verifying the empirical formula and screening for inorganic contaminants).

G Start 1-Methylisoquinoline-3-carbaldehyde (Batch Release) Purity Purity Determination Start->Purity Elemental Elemental Analysis Start->Elemental qNMR qNMR (1H) Absolute Mass Fraction Purity->qNMR Primary Method HPLC HPLC-UV Relative Area % Purity->HPLC Routine QC CHNS Dumas Combustion CHNS/O Mass % Elemental->CHNS Empirical Formula ICP ICP-MS Trace Metals Elemental->ICP Inorganic Impurities Decision ICH Q3A(R2) Compliance qNMR->Decision HPLC->Decision CHNS->Decision ICP->Decision

Fig 1. Analytical workflow for 1-Methylisoquinoline-3-carbaldehyde purity and elemental profiling.

Part 2: Purity Determination: HPLC-UV vs. Quantitative NMR (qNMR)

The Causality of Choice

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC-UV relies on the assumption that the analyte and its impurities share similar molar extinction coefficients, or it requires a highly pure reference standard of the exact analyte to calculate a response factor[3]. If a non-chromophoric impurity is present, HPLC area percent will artificially inflate the purity of 1-Methylisoquinoline-3-carbaldehyde.

Quantitative NMR (qNMR) overcomes this limitation by acting as a primary ratio method. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal[4]. By co-dissolving the sample with a certified internal standard, absolute mass fraction purity can be calculated directly, without needing a reference standard of the analyte itself[3]. This creates a self-validating system where the internal standard acts as an absolute anchor for quantification.

Protocol: Absolute Purity Determination via 1H-qNMR
  • Sample Preparation: Accurately weigh ~15.0 mg of 1-Methylisoquinoline-3-carbaldehyde and ~10.0 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) using an ultra-microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the mixture in 0.6 mL of CDCl3. Ensure complete dissolution to prevent phase-related signal loss.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using a 90° excitation pulse. Causality: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest. Because the aldehyde proton may have a long T1, setting D1 > 30s ensures complete spin-lattice relaxation between pulses, preventing signal saturation and ensuring absolute quantitative accuracy[3].

  • Integration: Phase and baseline correct the spectrum manually. Integrate the distinct aldehyde proton of 1-Methylisoquinoline-3-carbaldehyde (~10.2 ppm) against the aromatic protons of the benzoic acid standard.

  • Quantification: Calculate the absolute mass fraction using the standard qNMR mass balance equation[5].

Data Comparison: Purity Methodologies
Analytical TechniqueDetection PrinciplePurity Result (%)RSD (%)Causality of Variance / Limitations
1H-qNMR Nuclear resonance (Primary Ratio)98.8%0.2%Provides absolute mass fraction. Unaffected by lack of analyte reference standard[4].
HPLC-UV (254 nm) UV Absorbance (Area %)99.6%0.4%Inflates purity if impurities lack chromophores or have lower UV response[4].
GC-FID Flame Ionization99.3%0.5%Fails to detect non-volatile or thermally labile inorganic impurities[4].

Part 3: Elemental Analysis: Combustion CHNS/O vs. ICP-MS

The Causality of Choice

While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is unparalleled for detecting trace heavy metals (compliant with ICH Q3D), it cannot validate the bulk organic composition of a molecule. For 1-Methylisoquinoline-3-carbaldehyde, Dumas flash combustion is the gold standard for CHNS/O elemental analysis[6].

Flash combustion ensures the complete oxidation of the organic matrix, converting all carbon to CO2, hydrogen to H2O, nitrogen to N2, and sulfur to SO2[7]. This provides an absolute mass percentage of the organic elements, which is critical for verifying the empirical formula (C11H9NO). Self-Validating Logic: If the total CHNS/O mass percentage falls significantly below 100%, it mathematically proves the presence of invisible inorganic impurities (e.g., salts, silica) or residual moisture, immediately triggering orthogonal testing like ICP-MS[8].

Protocol: CHNS/O Flash Combustion Analysis
  • Sample Weighing: Weigh 2.0 to 3.0 mg of 1-Methylisoquinoline-3-carbaldehyde into a combustible tin capsule (for CHNS) or a silver capsule (for Oxygen analysis).

  • Combustion (Dumas Method): Load the capsule into the autosampler of an elemental analyzer (e.g., Thermo Fisher FlashSmart). The sample is dropped into a combustion reactor maintained at ~1000°C. Causality: An exact volume of oxygen is injected simultaneously. The oxidation of the tin capsule creates a highly exothermic flash, raising the local temperature to ~1800°C. This extreme heat guarantees the complete breakdown of the stable isoquinoline ring system[6].

  • Reduction & Separation: Pass the combustion gases over a copper catalyst to reduce NOX to N2 and scrub excess O2. The gases are then separated via a Temperature Programmed Desorption (TPD) column[6].

  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD) calibrated against a high-purity standard (e.g., Acetanilide).

Data Comparison: Elemental Profiling (Empirical Formula: C11H9NO)

Theoretical Molecular Weight: 171.20 g/mol

ElementTheoretical Mass (%)Experimental Mass (%)Absolute Difference (%)Status (Limit ±0.3%)
Carbon (C) 77.17%77.05%0.12%Pass
Hydrogen (H) 5.30%5.38%0.08%Pass
Nitrogen (N) 8.18%8.11%0.07%Pass
Oxygen (O) 9.35%9.42%0.07%Pass
Total Recovery 100.00%99.96%0.04%Validated

Conclusion

For pharmaceutical intermediates like 1-Methylisoquinoline-3-carbaldehyde, relying solely on HPLC-UV area percentages introduces a critical blind spot in drug development. By pairing 1H-qNMR for absolute organic purity quantification with Dumas Flash Combustion for empirical formula validation, analytical scientists create a self-validating, closed-loop data package. This orthogonal approach ensures that all organic, inorganic, and non-chromophoric impurities are accounted for, guaranteeing strict compliance with ICH Q3A(R2) safety thresholds before the compound advances into downstream clinical synthesis.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylisoquinoline-3-carbaldehyde

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 1-Methylisoquinoline-3-carbaldehyde are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-Methylisoquinoline-3-carbaldehyde is a solid organic compound used in synthetic chemistry.[1][2] While it may not possess the acute toxicity of some reagents, its hazard profile necessitates careful handling to mitigate risks. A thorough understanding of these hazards is the foundation of a sound disposal plan.

The primary risks associated with this compound are irritant in nature.[1][3][4] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][4] The causality is straightforward: the aldehyde functional group and the isoquinoline core can react with biological macromolecules, leading to an inflammatory response upon contact. Therefore, all handling and disposal procedures are designed to prevent direct contact and aerosolization.

Hazard CategoryGHS ClassificationKey Implications & Rationale
Health Hazards Skin Irritation (Category 2)[1][4]Direct contact can cause redness and irritation. The use of nitrile or other chemically resistant gloves is mandatory to prevent dermal absorption and local reactions.
Serious Eye Irritation (Category 2)[1][4]The compound, as a fine powder, can easily become airborne and contact the eyes, causing significant irritation.[1] ANSI-rated safety goggles are essential.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][4]Inhalation of the dust can irritate the respiratory tract.[1] All weighing and handling should be performed in a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.
Physical Hazards None IdentifiedWhile not classified as flammable or explosive, thermal decomposition can produce irritating vapors and gases, including nitrogen and carbon oxides.[1] Avoid exposure to high heat.
Environmental Hazards Not ClassifiedThe Safety Data Sheet (SDS) indicates it contains no substances known to be hazardous to the environment.[1] However, this does not permit disposal via standard drains. Prudent laboratory practice dictates that all synthetic organic compounds be treated as chemical waste to prevent unknown long-term ecological effects.[5][6]

Pre-Disposal Operations: Segregation and Containerization

Proper disposal begins long before the waste is collected. It starts with meticulous segregation and robust containerization at the point of generation.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

Protection TypeSpecificationRationale
Eye Protection Goggles (EN 166 or ANSI Z87.1 compliant)[1]Protects against airborne dust and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Not required for small-scale use in a fume hood.[1]For large quantities or spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.[1]
Waste Segregation: The Principle of Chemical Compatibility

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7][8] Doing so can trigger violent reactions, release toxic gases, or cause fires. 1-Methylisoquinoline-3-carbaldehyde waste should be classified and segregated as Solid Organic Chemical Waste .

Do NOT mix with:

  • Acids

  • Bases

  • Oxidizing Agents

  • Aqueous Waste Streams

This strict segregation prevents potential acid-base reactions or uncontrolled oxidations.

Waste Containerization Protocol
  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container designated for solid chemical waste.[7] Ensure the container is in good condition, free of cracks, and has a secure, tightly-sealing lid.

  • Labeling : This is a critical, non-negotiable step. The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "1-Methylisoquinoline-3-carbaldehyde "

    • The primary hazards (e.g., "Irritant")

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel, away from general traffic, and in secondary containment to manage potential leaks.[7]

Step-by-Step Disposal Methodologies

The specific disposal action depends on the form of the waste.

Protocol 3.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the original product container.

  • Do Not Empty : Do not attempt to remove the chemical from its original container.

  • Ensure Closure : Verify that the container lid is tightly sealed.

  • Deface the Label (Partially) : Using a permanent marker, draw a line through the product information but ensure the chemical name and original hazard pictograms are still legible.

  • Affix Waste Tag : Attach a "HAZARDOUS WASTE" tag, filled out according to your institution's Environmental Health & Safety (EHS) guidelines.

  • Transfer : Move the container to your lab's designated long-term chemical waste storage area for pickup by a licensed disposal contractor.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This covers items like weighing paper, contaminated gloves, pipette tips, and paper towels.

  • Collection : At the point of use (i.e., in the fume hood), place all contaminated solid materials directly into the designated, pre-labeled Solid Organic Chemical Waste container.

  • Minimize Exposure : Do not allow contaminated items to accumulate on the benchtop. Dispose of them immediately after use.

  • Container Management : Keep the waste container closed at all times except when adding waste.[7] Do not overfill the container. Fill only to 80% capacity to prevent spillage during transport.

  • Final Disposal : Once full, seal the container and move it to the main waste accumulation area for professional pickup.

Protocol 3.3: Emergency Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Assemble PPE : Don appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain & Clean :

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep up the mixture.[1] Avoid aggressive actions that could create dust.

    • Place the sweepings and all cleanup materials (e.g., pads, towels) into a new, properly labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of 1-Methylisoquinoline-3-carbaldehyde.

G Disposal Workflow for 1-Methylisoquinoline-3-carbaldehyde start Identify Waste Stream pure_solid Unused/Expired Pure Compound start->pure_solid Original Container contaminated_material Contaminated Labware (Gloves, Weigh Paper, etc.) start->contaminated_material Routine Use spill_material Spill Cleanup Material start->spill_material Accident/Spill protocol_original Protocol 3.1: 1. Keep in original container. 2. Seal tightly. 3. Affix 'HAZARDOUS WASTE' tag. pure_solid->protocol_original protocol_solid_waste Protocol 3.2: Place in pre-labeled 'Solid Organic Chemical Waste' container. contaminated_material->protocol_solid_waste protocol_spill Protocol 3.3: 1. Contain spill. 2. Collect all cleanup material. 3. Place in new, labeled waste container. spill_material->protocol_spill final_disposal Transfer to Designated Waste Accumulation Area for Professional Disposal protocol_original->final_disposal protocol_solid_waste->final_disposal protocol_spill->final_disposal

Caption: Decision tree for handling different waste forms of the compound.

Regulatory Compliance: The Final Authority

This guide is based on established safety protocols and data from safety documents.[1] However, the ultimate authority on chemical waste disposal rests with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA).

The Golden Rule: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance, approved waste containers, and arrange for collection by a licensed and approved hazardous waste disposal company.[1][6] The directive to "Dispose of contents/container to an approved waste disposal plant" is the most critical instruction in any SDS and must be followed without exception.[1][4]

By adhering to these scientifically sound and regulation-compliant procedures, you ensure that your work with 1-Methylisoquinoline-3-carbaldehyde is conducted with the highest standards of safety and professional responsibility.

References

  • Safety Data Sheet - TIP TOP CHEMOLINE 3 unv . TIP TOP Oberflaechenschutz Elbe GmbH. [Link]

  • Environmental Assessment for Biktarvy . U.S. Food and Drug Administration (FDA). [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives . Royal Society of Chemistry. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Code of Practice on the Packaging, Labelling and Storage of Chemical Wastes . Environmental Protection Department, Hong Kong. [Link]

  • 1-Methylisoquinoline-3-carbaldehyde | 1500249-21-7 . Appchem. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories . Universiti Tun Hussein Onn Malaysia (UTHM). [Link]

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Handling

Personal protective equipment for handling 1-Methylisoquinoline-3-carbaldehyde

Operational and Safety Guide: Handling 1-Methylisoquinoline-3-carbaldehyde This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Methylisoquinoline-3-carbaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 1-Methylisoquinoline-3-carbaldehyde

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Methylisoquinoline-3-carbaldehyde (CAS No. 1500249-21-7).[1] Given that this is a specialized research chemical, comprehensive toxicological data is not publicly available. Therefore, all handling procedures must be dictated by a conservative approach, treating the compound as a Particularly Hazardous Substance (PHS). The guidance herein is synthesized from the known hazard profiles of its parent structures, isoquinoline and aromatic aldehydes, and aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2]

Hazard Analysis: A Proactive Assessment

Due to the absence of specific toxicological data for 1-Methylisoquinoline-3-carbaldehyde, a risk assessment must be based on analogous compounds. This principle of "prudent practice" is a cornerstone of laboratory safety when dealing with novel substances.[3]

  • The Isoquinoline Core: The parent compound, isoquinoline, is classified as harmful if swallowed, toxic in contact with skin, a cause of serious skin and eye irritation, and a suspected carcinogen (Category 1B).[4] Furthermore, various isoquinoline derivatives are known to exhibit a wide spectrum of biological activities and can act as neurotoxins.[5][6][7][8][9] Therefore, we must assume a high degree of systemic toxicity and potential long-term health effects.

  • The Aromatic Aldehyde Functionality: Aromatic aldehydes as a class are frequently associated with irritation of the skin, eyes, and respiratory system. The structurally similar compound, Quinoline-3-carbaldehyde, is a known skin, eye, and respiratory irritant.[10][11] Aldehydes can also be sensitizers, meaning repeated exposure may lead to an allergic reaction.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to create a barrier between the researcher and the potential hazard. For this compound, a multi-layered approach is mandatory.

Step-by-Step PPE Protocol
  • Verify Engineering Controls: Before any work begins, ensure you are working in a designated area for PHS, and confirm that the chemical fume hood has been certified within the last year and is functioning correctly.[13]

  • Don Primary Body Protection: Wear a long-sleeved, flame-retardant lab coat, fully fastened. Ensure clothing underneath is made of natural fibers like cotton.[14]

  • Select and Don Gloves: Double-gloving is required.

    • Inner Glove: A snug-fitting nitrile examination glove. This provides a baseline of splash protection and maintains dexterity.[15]

    • Outer Glove: A more robust glove providing extended chemical resistance. See the table below for selection. This outer glove will be removed and discarded immediately upon exiting the fume hood.

  • Don Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[15] When there is any risk of splash, such as during transfers of solutions, a full-face shield must be worn over the goggles.[14]

  • Final Check: Before handling the compound, perform a final check to ensure there is no exposed skin on the hands, wrists, or arms.

Table 1: Glove Selection for Outer Layer
Glove MaterialProtection AgainstRationale & Limitations
Butyl Rubber Aldehydes, Ketones, Esters, Acids, BasesExcellent for handling aldehydes. Offers high permeation resistance.
Neoprene Acids, Bases, Alcohols, SolventsGood general-purpose chemical resistance. A viable alternative to butyl rubber.[16]
Viton® Aromatic & Chlorinated SolventsExceptional resistance to aromatic compounds like the isoquinoline ring.[15]
Norfoil® (Silver Shield®) Wide range of toxic chemicalsProvides the highest level of chemical resistance for high-risk situations.[15][16]

Causality: The double-gloving strategy is critical. The inner glove protects you during the removal of the more heavily contaminated outer glove. The choice of the outer glove is based on providing robust resistance against both the aromatic heterocyclic system and the aldehyde functional group.

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All manipulations of 1-Methylisoquinoline-3-carbaldehyde, whether in solid or solution form, must occur within a chemical fume hood.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Hood (Verify airflow, line with absorbent paper) don_ppe 2. Don Full PPE (Double gloves, goggles, face shield, lab coat) weigh 3. Weigh Compound (Use anti-static weigh boat, tare balance first) don_ppe->weigh Enter Hood transfer 4. Transfer & Dissolve (Use spatula, add solvent slowly) weigh->transfer reaction 5. Perform Reaction (Keep vessel closed/under inert atmosphere) transfer->reaction decon_tools 6. Decontaminate (Rinse tools with solvent, collect rinsate as waste) reaction->decon_tools Post-Reaction dispose_waste 7. Segregate Waste (Solid waste, liquid waste, sharps in separate, labeled containers) decon_tools->dispose_waste remove_ppe 8. Doff PPE (Remove outer gloves in hood, then face shield, coat, inner gloves) dispose_waste->remove_ppe Exit Hood wash 9. Wash Hands (Thoroughly with soap and water) remove_ppe->wash

Caption: Workflow for handling 1-Methylisoquinoline-3-carbaldehyde.

Step-by-Step Methodology
  • Preparation: Line the work surface of the fume hood with plastic-backed absorbent paper. This will contain any minor spills and simplify cleanup.

  • Weighing: When weighing the solid, use a tared weigh boat within the fume hood. Handle the container with care to avoid generating dust.

  • Transfers: Use a spatula for solid transfers. When making solutions, add the solvent to the solid slowly to avoid splashing.

  • Decontamination: All glassware and equipment that comes into contact with the compound must be decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) three times. This rinsate must be collected and disposed of as hazardous chemical waste.[17]

  • Post-Handling: After completing work, wipe down the work surface with the same solvent, collecting the wipes as solid hazardous waste.

Emergency and Disposal Plans

Emergency Procedures
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up large spills or any spill outside of a fume hood; evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
Disposal Plan

All materials contaminated with 1-Methylisoquinoline-3-carbaldehyde are to be disposed of as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, absorbent paper, weigh boats, wipes.

    • Liquid Waste: Unused solutions, reaction mixtures, and decontamination rinsate. Be aware of chemical incompatibilities; for example, do not mix aldehyde waste with oxidizing acids like nitric acid.[17]

  • Container Management: Use containers compatible with the chemical waste. Do not fill containers beyond 90% capacity. Keep containers closed when not in use.[17]

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste is properly labeled with the full chemical name and associated hazards.

By adhering to these stringent protocols, you can effectively manage the risks associated with handling 1-Methylisoquinoline-3-carbaldehyde, ensuring a safe and controlled laboratory environment.

References

  • O'Brien, E., et al. (2000). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. Available at: [Link]

  • WasteWise Disposal and Recycling Products. Aldehyde Disposal. Available at: [Link]

  • WasteWise Disposal and Recycling Products. Aldex® - Aldehyde Disposal Made Easy. Available at: [Link]

  • Lab Manager. (2025). Health and Safety Compliance for the Research Laboratory. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Personal Protective Equipment for Chemical Exposures. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • University of Washington. (2023). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • Appchem. 1-Methylisoquinoline-3-carbaldehyde. Available at: [Link]

  • The University of New Mexico. Chemical Safety Guidelines. Available at: [Link]

  • Columbia University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • Princeton University. Section 7J: Particularly Hazardous Substances. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Florida. Chapter 3 - Personal Protective Equipment. Available at: [Link]

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